Product packaging for MethADP(Cat. No.:CAS No. 104835-70-3)

MethADP

Cat. No.: B605492
CAS No.: 104835-70-3
M. Wt: 447.2123
InChI Key: RFGZKSPLJPHQMI-YCSZXMBFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MethADP is a chemical compound of significant interest in biochemical and pharmacological research. Its primary research applications and detailed mechanism of action are areas of active scientific investigation. Researchers utilize this compound in controlled laboratory settings to study its specific interactions and effects. This product is provided as a high-purity material to ensure experimental consistency and reliability. Important Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for food, drug, or cosmetic applications. Researchers should consult relevant, up-to-date scientific literature for specific protocols and safety data before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N5NaO9P2 B605492 MethADP CAS No. 104835-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-14-7
Record name α,β-Methylene-ADP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine 5'-methylenediphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-methylenediphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-MeSADP

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a stable and potent synthetic analog of adenosine diphosphate (ADP). It is a critical tool in pharmacological research, primarily utilized for its high-affinity agonist activity at specific subtypes of P2Y purinergic receptors. These G protein-coupled receptors (GPCRs) are integral to a wide range of physiological processes, most notably in hemostasis and thrombosis through their profound effects on platelet function. This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental methodologies associated with 2-MeSADP's action, tailored for researchers and professionals in drug development.

Receptor Selectivity and Potency

2-MeSADP exhibits high potency and selectivity for three specific ADP-activated P2Y receptors: P2Y₁, P2Y₁₂, and P2Y₁₃.[1] Its binding affinity and subsequent activation potential vary across these subtypes and between species, making it a valuable compound for dissecting the distinct roles of each receptor.

Quantitative Agonist Potency of 2-MeSADP

The potency of 2-MeSADP is typically quantified by its half-maximal effective concentration (EC₅₀) or its negative logarithm (pEC₅₀). The data compiled from various studies are summarized below.

Receptor SubtypeSpeciesPotency (EC₅₀)Potency (pEC₅₀)
P2Y₁ Human-8.29[2]
P2Y₁₂ Human5 nM[2]9.05[1]
P2Y₁₃ Human19 nM[2][3]-
P2Y₁₃ Mouse6.2 nM[2][3]-
P2Y₆ Rat-5.75[2]

Core Signaling Pathways

The mechanism of action of 2-MeSADP is defined by the distinct G protein coupling of its target receptors. P2Y₁ is coupled to the Gq pathway, while P2Y₁₂ and P2Y₁₃ are coupled to the Gi pathway. The simultaneous activation of these pathways, particularly in platelets, leads to a robust and synergistic physiological response.

P2Y₁ Receptor Pathway (Gq-Coupled)

Activation of the P2Y₁ receptor by 2-MeSADP initiates a signaling cascade mediated by the Gq family of G proteins. This pathway is primarily responsible for increasing intracellular calcium concentrations.

  • Gq Activation: Binding of 2-MeSADP to the P2Y₁ receptor induces a conformational change, activating the associated Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).

  • IP₃ and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[4] This rapid and transient increase in cytosolic Ca²⁺ is a critical initiating signal for cellular responses like platelet shape change.[5]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor P2Y₁ Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Response Platelet Shape Change Transient Aggregation Ca_release->Response Initiates Agonist 2-MeSADP Agonist->Receptor Binds

P2Y₁ Receptor Gq-coupled signaling cascade.
P2Y₁₂ and P2Y₁₃ Receptor Pathway (Gi-Coupled)

The P2Y₁₂ and P2Y₁₃ receptors are coupled to the Gi family of G proteins, which are inhibitory. Their activation by 2-MeSADP leads to a decrease in intracellular cyclic AMP (cAMP) and activation of other important signaling nodes.

  • Gi Activation: 2-MeSADP binding activates the Gαi subunit.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).[6]

  • cAMP Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cAMP.[2][3] Since cAMP is a potent inhibitor of platelet activation, its reduction is a key step for sustained aggregation.

  • PI3K Activation: The Gβγ subunits released upon Gi activation can stimulate Phosphoinositide 3-kinase (PI3K), leading to downstream activation of protein kinase B (Akt) and Rap1b, which are crucial for amplifying and stabilizing platelet aggregation.[7]

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor P2Y₁₂ / P2Y₁₃ Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates (via Gβγ) cAMP cAMP AC->cAMP ATP_node ATP ATP_node->AC Response Sustained Aggregation Amplification cAMP->Response Inhibition Removed PI3K->Response Promotes Agonist 2-MeSADP Agonist->Receptor Binds Platelet_Activation_Workflow cluster_agonist cluster_receptors Receptor Binding cluster_pathways Primary Signaling cluster_messengers Second Messengers cluster_outcomes Cellular Response Agonist 2-MeSADP / ADP P2Y1 P2Y₁ Receptor Agonist->P2Y1 P2Y12 P2Y₁₂ Receptor Agonist->P2Y12 Gq_path Gq Pathway (PLC → IP₃) P2Y1->Gq_path Gi_path Gi Pathway (AC Inhibition) P2Y12->Gi_path Ca ↑ Intracellular Ca²⁺ Gq_path->Ca cAMP ↓ cAMP Gi_path->cAMP ShapeChange Shape Change (Initiation) Ca->ShapeChange SustainedAgg Sustained Aggregation (Amplification) cAMP->SustainedAgg FinalAgg Full, Irreversible Platelet Aggregation ShapeChange->FinalAgg SustainedAgg->FinalAgg

References

2-methylthio-ADP P2Y receptor subtype selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the P2Y Receptor Subtype Selectivity of 2-methylthio-ADP For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the subtype selectivity of 2-methylthioadenosine diphosphate (2-MeSADP) for the P2Y1, P2Y12, and P2Y13 purinergic receptors. It includes quantitative binding and functional data, detailed experimental methodologies, and visualizations of the associated signaling pathways.

Introduction to 2-MeSADP and P2Y Receptors

2-methylthio-ADP (2-MeSADP) is a stable and potent analog of adenosine diphosphate (ADP) that serves as a valuable pharmacological tool for studying a specific subset of P2Y receptors. The P2Y receptor family consists of eight G protein-coupled receptors (GPCRs) in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by extracellular nucleotides. These receptors are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. Notably, the ADP-sensitive P2Y receptors—P2Y1, P2Y12, and P2Y13—play crucial roles in platelet aggregation, thrombosis, and neurotransmission. 2-MeSADP is a potent agonist at all three of these receptor subtypes.

Quantitative Data: Potency and Affinity of 2-MeSADP

The following tables summarize the potency (EC50) and affinity (pEC50) of 2-MeSADP for the human P2Y1, P2Y12, and P2Y13 receptors. The data are compiled from functional assays, such as inositol phosphate accumulation and inhibition of cAMP formation.

Table 1: Potency (EC50) of 2-MeSADP at P2Y Receptor Subtypes

Receptor SubtypeSpeciesEC50 (nM)Reference
P2Y1Human6
P2Y12Human0.3 - 5
P2Y13Human19
P2Y13Mouse6.2

Table 2: Affinity (pEC50) of 2-MeSADP at P2Y Receptor Subtypes

Receptor SubtypeSpeciespEC50Reference
P2Y1Human8.29

Note: EC50 values represent the concentration of agonist that gives half-maximal response. pEC50 is the negative logarithm of the EC50 value.

Signaling Pathways

The P2Y1, P2Y12, and P2Y13 receptors couple to different G protein families, leading to distinct downstream signaling cascades.

P2Y1 Receptor Signaling

The P2Y1 receptor primarily couples to Gq/11 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

P2Y1_Signaling 2-MeSADP 2-MeSADP P2Y1 P2Y1 Receptor 2-MeSADP->P2Y1 Gq Gq/11 P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cell_Response PKC->Cell_Response

P2Y1 Receptor Signaling Pathway
P2Y12 and P2Y13 Receptor Signaling

Both P2Y12 and P2Y13 receptors couple to Gi/o proteins. Activation of Gi inhibits the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the inhibitory effects of protein kinase A (PKA) on various cellular processes, such as platelet aggregation.

P2Y12_13_Signaling 2-MeSADP 2-MeSADP P2Y12_13 P2Y12 / P2Y13 Receptor 2-MeSADP->P2Y12_13 Gi Gi/o P2Y12_13->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., Platelet Aggregation) PKA->Cell_Response inhibits

P2Y12/P2Y13 Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of 2-MeSADP at P2Y receptors.

Radioligand Binding Assay (for P2Y12)

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for the P2Y12 receptor using a radiolabeled agonist, [3H]2-MeSADP.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Transfect cells (e.g., Sf9) with P2Y12 receptor construct prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with [³H]2-MeSADP and unlabeled competitor prep4->assay1 assay2 Incubate at 25°C for 30 min assay1->assay2 assay3 Terminate reaction by rapid filtration assay2->assay3 assay4 Wash filter to remove unbound radioligand assay3->assay4 detect1 Measure radioactivity on filter with scintillation counter assay4->detect1 detect2 Determine non-specific binding (in presence of excess unlabeled ligand) detect1->detect2 detect3 Calculate specific binding detect2->detect3 detect4 Generate competition curve and calculate Ki detect3->detect4

Radioligand Binding Assay Workflow

Materials:

  • Sf9 cells transfected with the human P2Y12 receptor.

  • Assay Buffer: Tris-HCl buffer containing 10 mM MgCl2.

  • Radioligand: [3H]2-MeSADP.

  • Unlabeled competitor ligand (e.g., 2-MeSADP, ADP).

  • Non-specific binding control: A high concentration of a P2Y12 antagonist (e.g., 10 µM AZD1283).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest Sf9 cells 48 hours post-transfection.

    • Homogenize cells and perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation (5-10 µg of protein), a fixed concentration of [3H]2-MeSADP (e.g., 10 nM), and varying concentrations of the unlabeled competitor ligand.

    • For total binding, omit the competitor ligand. For non-specific binding, include a saturating concentration of a P2Y12 antagonist.

    • The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at 25°C for 30 minutes.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay (for P2Y1)

This functional assay measures the accumulation of inositol phosphates (IPs) in response to P2Y1 receptor activation.

Materials:

  • COS-7 cells transiently expressing the human P2Y1 receptor.

  • myo-[3H]inositol.

  • Inositol-free DMEM.

  • LiCl solution.

  • Trichloroacetic acid (TCA).

  • Dowex anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Cell Labeling:

    • Plate COS-7 cells in 24-well plates.

    • Label the cells by incubating them overnight in inositol-free DMEM containing myo-[3H]inositol.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated myo-[3H]inositol.

    • Pre-incubate the cells with LiCl for 15 minutes to inhibit inositol monophosphatase.

    • Add varying concentrations of 2-MeSADP and incubate for a defined period (e.g., 30 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold TCA.

    • Collect the soluble fraction containing the inositol phosphates.

  • Purification and Quantification:

    • Separate the [3H]inositol phosphates from free [3H]inositol using a Dowex anion-exchange column.

    • Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the 2-MeSADP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Inhibition Assay (for P2Y12 and P2Y13)

This functional assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, following the activation of Gi-coupled P2Y12 or P2Y13 receptors.

Materials:

  • CHO cells stably expressing the human P2Y12 or P2Y13 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • 2-MeSADP.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating:

    • Plate the CHO cells in a 96-well plate and allow them to adhere.

  • Agonist and Forskolin Treatment:

    • Pre-incubate the cells with varying concentrations of 2-MeSADP for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the 2-MeSADP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50 for inhibition) value.

Conclusion

2-MeSADP is a potent agonist for the P2Y1, P2Y12, and P2Y13 receptors, exhibiting nanomolar to sub-nanomolar potency. Its high affinity and stability make it an indispensable tool for the pharmacological characterization of these important drug targets. The distinct G-protein coupling of these receptors—Gq for P2Y1 and Gi for P2Y12 and P2Y13—results in different downstream signaling events, which can be quantified using the experimental protocols detailed in this guide. A thorough understanding of the subtype selectivity and functional effects of 2-MeSADP is crucial for researchers in the fields of purinergic signaling, thrombosis, and neuroscience.

The Role of 2-Methylthioadenosine Diphosphate (MethADP) in Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-methylthioadenosine diphosphate (MethADP or 2-MeSADP), a critical tool in the study of platelet physiology and the development of antithrombotic therapies. As a stable and potent analog of adenosine diphosphate (ADP), this compound is instrumental in elucidating the signaling pathways that govern platelet aggregation, primarily through its potent agonism of the P2Y12 receptor. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its use, and illustrates the relevant signaling cascades and workflows.

Introduction: Platelet Aggregation and the Role of ADP

Platelet aggregation is a cornerstone of hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, dysregulated platelet aggregation can lead to thrombosis, the formation of pathological blood clots that underpin cardiovascular diseases such as myocardial infarction and ischemic stroke.

Upon vessel damage, platelets adhere to the exposed subendothelial matrix and become activated. This activation triggers the release of various agonists from intracellular granules, including adenosine diphosphate (ADP).[1] ADP acts as a key secondary agonist, binding to specific purinergic receptors on the surface of circulating platelets, amplifying the activation signal, and recruiting additional platelets to the nascent thrombus.[1][2]

This compound: A Potent and Stable ADP Analog

2-methylthioadenosine diphosphate (this compound), also known as 2-MeSADP, is a synthetic, stable analog of ADP. Its stability against degradation by ectonucleotidases, which rapidly metabolize ADP in plasma, makes it an invaluable tool for in vitro and in vivo studies of platelet function. This compound consistently demonstrates significantly higher potency than ADP, particularly in activating the P2Y12 receptor, which is central to sustained platelet aggregation.[3][4]

Mechanism of Action: The P2Y Receptors

ADP and its analogs mediate their effects on platelets through two primary G protein-coupled receptors (GPCRs): P2Y1 and P2Y12. The coordinated activation of both receptors is essential for a full and sustained aggregation response.[2][5]

  • P2Y1 Receptor: This receptor is coupled to the Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in a transient increase in intracellular calcium (Ca2+) and protein kinase C (PKC) activation, culminating in platelet shape change and the initial, reversible phase of aggregation.[6]

  • P2Y12 Receptor: The P2Y12 receptor, the primary target for this compound's potent effects, is coupled to the Gi protein.[7] Activation of P2Y12 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Since cAMP is a potent inhibitor of platelet activation, its reduction removes this crucial "brake," enabling sustained and irreversible platelet aggregation.[4] The P2Y12 receptor is the pharmacological target of major antiplatelet drugs, including clopidogrel and ticagrelor.[8]

This compound is a potent agonist at both receptors but shows particularly high affinity and potency for the P2Y12 receptor, making it the preferred agonist for studying this specific pathway.[7][9]

Quantitative Data: Agonist Potency in Platelet Aggregation

This compound is significantly more potent than ADP in inducing platelet aggregation and activating P2Y receptors. The following table summarizes the half-maximal effective concentrations (EC50) and pEC50 (-log(EC50)) values for this compound and ADP from various studies. Lower EC50 values indicate higher potency.

AgonistReceptor/AssaySpeciesPotency (EC50 / pEC50)Source(s)
This compound (2-MeSADP) P2Y12HumanEC50: 5 nM[7]
P2Y1HumanpEC50: 8.29[7]
Platelet AggregationHumanpEC50: 8.02 ± 0.20[3]
P2Y13HumanEC50: 19 nM[7]
ADP Platelet AggregationHumanpEC50: 6.02 ± 0.09[3]

Key Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Draw whole blood into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate, at a 9:1 blood-to-anticoagulant ratio. Avoid venipuncture-induced platelet activation by ensuring a clean draw and discarding the first few milliliters of blood.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the centrifuge brake off. Carefully aspirate the supernatant (PRP) into a separate tube.

  • Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15 minutes to pellet the remaining cells. The resulting supernatant is the PPP.

  • Platelet Count Adjustment: Measure the platelet count in the PRP and adjust with PPP if necessary to standardize the count across samples (typically 2.5 x 10⁸ platelets/mL).

  • Aggregometer Setup:

    • Place a cuvette with PPP into the aggregometer to set the 100% light transmission baseline.

    • Place a cuvette containing the adjusted PRP and a magnetic stir bar to set the 0% transmission baseline.

    • Incubate the sample PRP at 37°C for several minutes before starting the assay.

  • Agonist Addition: Add a specific concentration of this compound (or other agonists) to the PRP cuvette.

  • Data Recording: The aggregometer records the change in light transmission over time (typically 5-10 minutes), generating an aggregation curve. The maximum aggregation percentage is the primary endpoint.

Flow Cytometry for Activation Markers

Flow cytometry can be used to quantify the expression of platelet surface activation markers, such as P-selectin (CD62P) and the activated conformation of the GPIIb/IIIa receptor (PAC-1 binding), in response to this compound.

Methodology:

  • Sample Preparation: Prepare PRP or use whole blood.

  • Incubation: Incubate the platelet sample with this compound at various concentrations for a defined period at 37°C.

  • Antibody Staining: Add fluorochrome-conjugated monoclonal antibodies specific for the activation markers of interest (e.g., anti-CD62P-FITC, PAC-1-FITC) and a general platelet marker (e.g., anti-CD41a-PE).

  • Fixation: Stop the reaction and fix the platelets with a suitable fixative like 1% paraformaldehyde.

  • Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on size and CD41a expression.

  • Analysis: Quantify the percentage of platelets positive for the activation marker or the mean fluorescence intensity.

Visualizations: Pathways and Workflows

Signaling Pathways

P2Y1_Signaling_Pathway

Caption: P2Y1 Receptor Gq-Coupled Signaling Pathway.

P2Y12_Signaling_Pathway

Caption: P2Y12 Receptor Gi-Coupled Signaling Pathway.

Experimental Workflow

LTA_Workflow

Caption: Experimental Workflow for Light Transmission Aggregometry.

Role in Drug Development

The understanding of P2Y12-mediated signaling, greatly advanced by the use of stable agonists like this compound, has been paramount in modern antithrombotic drug development. This compound is routinely used in:

  • Target Validation: Confirming the central role of the P2Y12 receptor in platelet aggregation.

  • Screening Assays: Developing high-throughput screens to identify novel P2Y12 receptor antagonists.

  • Pharmacological Characterization: Studying the mechanism of action and potency of new antiplatelet agents. Radioligand binding assays using labeled this compound are used to determine how drugs like clopidogrel's active metabolite interact with the P2Y12 receptor.[4]

The thienopyridine class of drugs (e.g., clopidogrel, prasugrel) and direct-acting antagonists (e.g., ticagrelor, cangrelor) were all developed based on the principle of blocking the P2Y12 receptor to inhibit ADP- and this compound-induced platelet aggregation.

Conclusion

2-Methylthioadenosine diphosphate (this compound) is more than just a synthetic molecule; it is a cornerstone research tool that has been indispensable in dissecting the complex signaling network of platelet activation. Its high potency and stability as a P2Y12 receptor agonist have provided researchers with a reliable means to investigate the Gi-coupled pathway that drives sustained platelet aggregation. The knowledge gained from studies utilizing this compound has directly translated into the successful development of life-saving antiplatelet therapies that target the P2Y12 receptor, fundamentally changing the management of cardiovascular and thrombotic diseases. Continued research employing this vital agonist will undoubtedly uncover further nuances of platelet biology, paving the way for the next generation of antithrombotic agents.

References

2-MeSADP Signal Transduction Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signal transduction pathways activated by 2-Methylthioadenosine diphosphate (2-MeSADP), a potent agonist for several P2Y purinergic receptors. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the study of purinergic signaling and the development of therapeutics targeting these pathways.

Core Concepts in 2-MeSADP Signaling

2-MeSADP is a stable analog of adenosine diphosphate (ADP) that exhibits high affinity for a subset of the P2Y family of G protein-coupled receptors (GPCRs). The primary targets of 2-MeSADP are the P2Y1, P2Y12, and P2Y13 receptors, each of which initiates distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for elucidating the physiological and pathophysiological roles of ADP-mediated signaling in hemostasis, thrombosis, inflammation, and neurotransmission.

P2Y1 Receptor Signaling

The P2Y1 receptor is predominantly coupled to the Gq/11 family of G proteins. Activation of P2Y1 by 2-MeSADP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with calcium, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, modulating cellular processes such as platelet shape change.[1]

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to the Gi/o family of G proteins.[2] Agonist binding by 2-MeSADP results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP alleviates the protein kinase A (PKA)-mediated inhibition of platelet activation. Furthermore, the βγ subunits of the dissociated Gi protein can activate phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors such as Akt and the small GTPase Rap1b.[3] These pathways are central to the amplification and stabilization of platelet aggregation.[3]

P2Y13 Receptor Signaling

Similar to P2Y12, the P2Y13 receptor is primarily coupled to Gi/o proteins, and its activation by 2-MeSADP leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[4] However, the P2Y13 receptor has also been shown to couple to other G proteins, such as Gs and Gq, in certain cellular contexts, leading to more diverse downstream signaling.[4] Activation of P2Y13 can also trigger the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities and potencies of 2-MeSADP for its primary receptor targets. These values are compiled from various studies and may differ based on the experimental system and conditions used.

ReceptorLigandParameterValueSpeciesReference
P2Y12-MeSADPpEC508.29Human[5]
P2Y12[3H]2MeSADPKd4.57 nMHuman[2]
P2Y122-MeSADPEC505 nMHuman[5]
P2Y132-MeSADPEC5019 nMHuman[5]
P2Y132-MeSADPEC506.2 nMMouse[5]
P2Y132-MeSADPEC501.93 nM (Ca2+/IP3)-[6]
P2Y132-MeSADPIC5038.9 nM (cAMP inhibition)-[6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core signaling pathways initiated by 2-MeSADP at the P2Y1, P2Y12, and P2Y13 receptors.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MeSADP 2-MeSADP P2Y1 P2Y1 Receptor MeSADP->P2Y1 Gq Gq/11 P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC activates CellularResponse Cellular Response (e.g., Platelet Shape Change) PKC->CellularResponse phosphorylates targets

Caption: 2-MeSADP-induced P2Y1 receptor signaling cascade.

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MeSADP 2-MeSADP P2Y12 P2Y12 Receptor MeSADP->P2Y12 Gi Gi/o P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3K Gi->PI3K activates (via βγ) ATP ATP AC->ATP converts Akt Akt PI3K->Akt activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., Platelet Aggregation) PKA->CellularResponse inhibits Rap1b Rap1b Akt->Rap1b activates Rap1b->CellularResponse promotes

Caption: 2-MeSADP-induced P2Y12 receptor signaling cascade.

P2Y13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MeSADP 2-MeSADP P2Y13 P2Y13 Receptor MeSADP->P2Y13 Gi Gi/o P2Y13->Gi activates MAPK MAPK (ERK) P2Y13->MAPK activates (non-canonical) PI3K_Akt PI3K/Akt Pathway P2Y13->PI3K_Akt activates (non-canonical) AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CellularResponse Diverse Cellular Responses PKA->CellularResponse modulates MAPK->CellularResponse modulates PI3K_Akt->CellularResponse modulates

Caption: Overview of 2-MeSADP-induced P2Y13 receptor signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 2-MeSADP signaling are provided below.

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following P2Y1 receptor activation.

Principle: Gq-coupled receptor activation leads to the release of Ca²⁺ from intracellular stores. This change in Ca²⁺ concentration can be detected by fluorescent Ca²⁺ indicators.

Methodology:

  • Cell Culture: Plate cells expressing the P2Y1 receptor (e.g., HEK293-P2Y1 or primary astrocytes) in 96-well black-walled, clear-bottom plates and culture to confluency.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Agonist Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading. Inject a solution of 2-MeSADP at various concentrations.

  • Data Acquisition: Continuously measure the fluorescence intensity over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Calculate the peak fluorescence response for each concentration of 2-MeSADP and plot a dose-response curve to determine the EC50 value.

Calcium_Assay_Workflow Start Start: Plate Cells Culture Culture to Confluency Start->Culture Wash1 Wash Cells Culture->Wash1 DyeLoading Load with Ca²⁺ Dye (e.g., Fluo-4 AM) Wash1->DyeLoading Wash2 Wash to Remove Excess Dye DyeLoading->Wash2 Baseline Record Baseline Fluorescence Wash2->Baseline Inject Inject 2-MeSADP Baseline->Inject Measure Measure Fluorescence Change Inject->Measure Analyze Analyze Data (Dose-Response) Measure->Analyze End End: Determine EC50 Analyze->End

Caption: Experimental workflow for intracellular calcium mobilization assay.

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity following P2Y12 or P2Y13 receptor activation.

Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using competitive immunoassays.

Methodology:

  • Cell Culture: Culture cells expressing P2Y12 or P2Y13 receptors (e.g., CHO-P2Y12) in a suitable plate format.

  • Pre-treatment: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Co-incubate with varying concentrations of 2-MeSADP.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of 2-MeSADP to determine the IC50 value.[7]

Platelet Aggregation Assay

This assay measures the ability of 2-MeSADP to induce platelet aggregation, a key functional readout for P2Y1 and P2Y12 receptor activation.[8]

Principle: Platelet aggregation in response to an agonist increases light transmission through a platelet-rich plasma (PRP) sample. This change is measured by an aggregometer.[8]

Methodology:

  • Blood Collection: Draw whole blood from a healthy, drug-free donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregometry: Place a cuvette with PRP and a stir bar into an aggregometer. Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

  • Agonist Addition: Add a known concentration of 2-MeSADP to the PRP and record the change in light transmission over time.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. Dose-response curves can be generated by testing a range of 2-MeSADP concentrations.[9]

References

An In-depth Technical Guide to 2-Methylthioadenosine Diphosphate (2-MeSADP): Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylthioadenosine diphosphate (2-MeSADP), a potent and selective agonist for several P2Y purinergic receptors. It delves into the historical context of its discovery within the broader field of purinergic signaling, its pivotal role in the characterization of P2Y receptors, and its continued importance as a research tool in academia and drug development. This document details its pharmacological properties, summarizes quantitative data, provides in-depth experimental protocols for its characterization, and visualizes its key signaling pathways and metabolic fate.

Introduction: The Dawn of Purinergic Signaling and the Emergence of 2-MeSADP

The story of 2-MeSADP is intrinsically linked to the development of the concept of purinergic signaling, a field pioneered by Professor Geoffrey Burnstock. In the early 1970s, Burnstock proposed that adenosine triphosphate (ATP) could act as a neurotransmitter, a concept that was initially met with skepticism. This groundbreaking work laid the foundation for the discovery of a new class of receptors that respond to extracellular nucleotides.[1][2][3][4]

In 1978, two main families of purinergic receptors were proposed: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and adenosine diphosphate (ADP).[1][4][5] The P2 receptor family was later subdivided into two distinct classes: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors).[2][5][6] The cloning of the first P2Y receptors in the early 1990s was a landmark achievement that solidified their existence and paved the way for a deeper understanding of their function.[6][7]

It was within this exciting era of discovery that 2-methylthioadenosine diphosphate (2-MeSADP) emerged as a critical pharmacological tool. As a stable analog of ADP, 2-MeSADP exhibited high potency and selectivity for certain P2Y receptors, making it instrumental in their characterization and the elucidation of their physiological roles, particularly in platelet aggregation.

Pharmacological Profile of 2-MeSADP

2-MeSADP is a potent agonist for a subset of the P2Y receptor family, most notably P2Y1, P2Y12, and P2Y13. Its high affinity and selectivity have made it an invaluable tool for differentiating the functions of these closely related receptors.

Receptor Affinity and Potency

The pharmacological activity of 2-MeSADP is defined by its high affinity (low nanomolar range) for the P2Y1, P2Y12, and P2Y13 receptors. The following tables summarize the quantitative data on the potency and affinity of 2-MeSADP for various P2Y receptor subtypes across different species.

Table 1: Potency (EC50/pEC50) of 2-MeSADP at P2Y Receptors

Receptor SubtypeSpeciesAssay TypeEC50 (nM)pEC50Reference(s)
P2Y1HumanRecombinant5.138.29[8]
P2Y12HumanRecombinant0.89 - 59.05[8][9]
P2Y13HumanRecombinant19-[9]
P2Y13MouseRecombinant6.2-[9]
P2Y1RatNative0.58-[8]
P2Y12RatNative0.89-[8]
P2Y6RatRecombinant-5.75[9]

Table 2: Chemical and Physical Properties of 2-MeSADP Trisodium Salt

PropertyValueReference(s)
Chemical Name 2-(Methylthio)adenosine-5'-(trihydrogen diphosphate), trisodium salt[8]
Synonyms 2-MeSADP, 2-methylthio ADP[8]
CAS Number 475193-31-8[8]
Molecular Formula C11H14N5Na3O10P2S[8]
Molecular Weight 539.2 g/mol [8]
Appearance White powder[10]
Solubility Soluble in water
Storage Store at -20°C[10]

Key Signaling Pathways of 2-MeSADP

2-MeSADP exerts its cellular effects by activating specific G protein-coupled P2Y receptors, which in turn trigger distinct downstream signaling cascades. The two most well-characterized pathways are the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor pathways, both of which are crucial for platelet activation.

P2Y1 Receptor Signaling (Gq-coupled)

Activation of the P2Y1 receptor by 2-MeSADP leads to the activation of the Gq/11 family of G proteins. This initiates a signaling cascade that results in an increase in intracellular calcium concentration, a key event in platelet shape change and the initiation of aggregation.[11][12]

P2Y1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y1 P2Y1 Receptor 2-MeSADP->P2Y1 binds Gq Gq/11 P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Shape_Change Platelet Shape Change & Aggregation Initiation Ca_cyto->Shape_Change PKC->Shape_Change

Caption: P2Y1 receptor signaling pathway initiated by 2-MeSADP.

P2Y12 Receptor Signaling (Gi-coupled)

The P2Y12 receptor, when activated by 2-MeSADP, couples to the Gi family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the PI3K/Akt pathway, which collectively amplify and sustain the platelet aggregation response.[7][13][14][15][16]

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y12 P2Y12 Receptor 2-MeSADP->P2Y12 binds Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3K Gi->PI3K activates ATP_cAMP ATP → cAMP AC->ATP_cAMP cAMP_down [cAMP]i ↓ ATP_cAMP->cAMP_down PKA_inactive PKA (inactive) cAMP_down->PKA_inactive Aggregation_Sustained Sustained Platelet Aggregation PKA_inactive->Aggregation_Sustained disinhibition Akt Akt PI3K->Akt activates Akt->Aggregation_Sustained

Caption: P2Y12 receptor signaling pathway initiated by 2-MeSADP.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of 2-MeSADP's activity.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like 2-MeSADP.

Materials:

  • Freshly drawn human blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • 2-MeSADP stock solution.

  • Saline (0.9% NaCl).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

    • Add a small volume (e.g., 50 µL) of saline or a known platelet inhibitor as a control.

    • Initiate stirring at a constant speed (e.g., 900-1200 rpm).

    • Add a specific concentration of 2-MeSADP to the cuvette to initiate aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200 x g, 20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Setup Aggregometer Setup (37°C, Calibrate with PRP/PPP) PRP->Setup PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Setup Equilibrate Equilibrate PRP in Cuvette (2 min) Setup->Equilibrate Add_Agonist Add 2-MeSADP Equilibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Radioligand_Binding_Workflow cluster_prep Reaction Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Components Combine: - Cell Membranes - Radioligand - Unlabeled 2-MeSADP Incubate Incubate to Equilibrium Components->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine cAMP_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Plate_Cells Plate Cells Treat_2MeSADP Treat with 2-MeSADP Plate_Cells->Treat_2MeSADP Stimulate_Forskolin Stimulate with Forskolin Treat_2MeSADP->Stimulate_Forskolin Lyse_Cells Lyse Cells Stimulate_Forskolin->Lyse_Cells Run_Immunoassay Perform cAMP Immunoassay Lyse_Cells->Run_Immunoassay Measure_Signal Measure Signal Run_Immunoassay->Measure_Signal Calculate_cAMP Calculate [cAMP] Measure_Signal->Calculate_cAMP Standard_Curve Generate Standard Curve Standard_Curve->Calculate_cAMP Plot_Inhibition Plot % Inhibition vs. [2-MeSADP] Calculate_cAMP->Plot_Inhibition Metabolism_2MeSADP 2-MeSADP 2-MeSADP 2-MeSAMP 2-MeSAMP 2-MeSADP->2-MeSAMP CD39 (NTPDase) 2-MeSADO 2-MeSADO 2-MeSAMP->2-MeSADO CD73 (5'-Nucleotidase) Further_Metabolites Further_Metabolites 2-MeSADO->Further_Metabolites ADA

References

An In-Depth Technical Guide to the Biological Functions and Physiological Effects of 2-MeSADP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and widely utilized synthetic agonist for several subtypes of the P2Y purinergic receptor family. As a stable analog of adenosine diphosphate (ADP), it plays a critical role in elucidating the physiological and pathophysiological functions of these receptors. This technical guide provides a comprehensive overview of the biological functions and physiological effects of 2-MeSADP, with a focus on its interactions with P2Y1, P2Y12, and P2Y13 receptors. Detailed signaling pathways, quantitative pharmacological data, and key experimental protocols are presented to serve as a valuable resource for researchers in purinergic signaling and drug development.

Introduction to 2-MeSADP

2-Methylthioadenosine diphosphate (2-MeSADP) is a high-affinity agonist for several P2Y receptors, which are a class of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides.[1][2] Its resistance to degradation by ectonucleotidases, compared to the endogenous ligand ADP, makes it a valuable tool for in vitro and in vivo studies.[3] The primary physiological effect of 2-MeSADP is the induction of platelet aggregation and shape change, making it a cornerstone reagent in hematology and thrombosis research.[2][4]

Biological Functions: P2Y Receptor Agonism

2-MeSADP exhibits potent agonist activity at multiple P2Y receptor subtypes, primarily the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors.[2] It also shows activity at the P2Y6 receptor.[2] The differential coupling of these receptors to various G proteins dictates the downstream cellular responses.

  • P2Y1 Receptor: Coupled to Gq/11, its activation by 2-MeSADP leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), initiating platelet shape change and transient aggregation.[5][6]

  • P2Y12 Receptor: Coupled to Gi, its activation by 2-MeSADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This reduction in cAMP relieves the inhibition of platelet activation and potentiates the aggregation response initiated by P2Y1 activation, leading to sustained platelet aggregation.[7][8]

  • P2Y13 Receptor: Also coupled to Gi, the activation of the P2Y13 receptor by 2-MeSADP leads to the inhibition of adenylyl cyclase.[9][10] This receptor is implicated in various physiological processes, including the regulation of cholesterol metabolism and neuroprotection.[9][11]

Quantitative Pharmacological Data

The potency and efficacy of 2-MeSADP have been characterized across various P2Y receptor subtypes and species. The following tables summarize the available quantitative data.

Table 1: Potency (EC50/pEC50) of 2-MeSADP at P2Y Receptors

Receptor SubtypeSpeciesAssay TypeEC50 (nM)pEC50Reference(s)
P2Y1Human--8.29[2]
P2Y12Human-5-[2]
P2Y13Human-19-[2]
P2Y13Mouse-6.2-[2]
P2Y6Rat--5.75[2]

Table 2: Antagonist Affinities (Ki/KB) against 2-MeSADP-induced Activity

AntagonistReceptor SubtypeSpeciesAssay TypeKi (nM)KB (µM)Reference(s)
MRS2500P2Y1HumanRadioligand Binding--[12]
SAAP2Y1HumanRadioligand Binding--[13]
SACP2Y1HumanRadioligand Binding--[13]
SAAP2Y12HumanSchild Analysis-24.2 ± 5.9[13]
SABP2Y12HumanSchild Analysis-33.6 ± 6.4[13]
SACP2Y12HumanSchild Analysis-23.7 ± 4.5[13]

Physiological Effects

The primary and most studied physiological effect of 2-MeSADP is its potent induction of platelet aggregation.[2][14] This process is central to hemostasis and thrombosis.

  • Platelet Aggregation: 2-MeSADP induces a robust and sustained aggregation of platelets in vitro.[4][14] This effect is mediated by the synergistic activation of P2Y1 and P2Y12 receptors. P2Y1 activation initiates a transient aggregation, which is then stabilized and amplified by P2Y12 activation.[5]

  • Platelet Shape Change: Activation of the P2Y1 receptor by 2-MeSADP causes a rapid change in platelet morphology from a discoid to a spherical shape with the extension of pseudopods.[2]

  • Inhibition of cAMP Accumulation: Through its action on Gi-coupled P2Y12 and P2Y13 receptors, 2-MeSADP inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][8]

Signaling Pathways

The signaling cascades initiated by 2-MeSADP binding to P2Y receptors are crucial for its physiological effects.

P2Y1 Receptor Signaling Pathway

Activation of the Gq-coupled P2Y1 receptor by 2-MeSADP initiates a well-defined signaling cascade leading to intracellular calcium mobilization.

P2Y1_Signaling 2-MeSADP 2-MeSADP P2Y1R P2Y1 Receptor 2-MeSADP->P2Y1R Gq Gαq/11 P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Shape_Change Platelet Shape Change & Transient Aggregation Ca2_release->Platelet_Shape_Change PKC->Platelet_Shape_Change

P2Y1 Receptor Signaling Pathway
P2Y12 and P2Y13 Receptor Signaling Pathway

The Gi-coupled P2Y12 and P2Y13 receptors mediate the inhibition of adenylyl cyclase, a key step in potentiating platelet aggregation.

P2Y12_13_Signaling 2-MeSADP 2-MeSADP P2Y12_13R P2Y12/P2Y13 Receptors 2-MeSADP->P2Y12_13R Gi Gαi P2Y12_13R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts Platelet_Aggregation Sustained Platelet Aggregation AC->Platelet_Aggregation inhibition leads to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates VASP_P VASP-P PKA->VASP_P phosphorylates Experimental_Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action cluster_2 Physiological Relevance cluster_3 In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Ca²⁺) (Determine EC50/IC50) Binding_Assay->Functional_Assay Confirm functional activity Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., IP3, cAMP measurement) Functional_Assay->Signaling_Pathway_Analysis Elucidate mechanism Cell_Based_Assay Cell-Based Physiological Assay (e.g., Platelet Aggregation) Signaling_Pathway_Analysis->Cell_Based_Assay Validate in physiological context In_Vivo_Model In Vivo Model (e.g., Thrombosis Model) Cell_Based_Assay->In_Vivo_Model Assess in vivo efficacy

References

An In-depth Technical Guide to Structural Analogues of 2-Methylthio-ADP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 2-methylthioadenosine-5'-diphosphate (2-MeSADP), a potent agonist for several P2Y purinergic receptors. This document delves into the structure-activity relationships, pharmacological properties, and experimental evaluation of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development targeting P2Y receptors.

Introduction to 2-Methylthio-ADP and its Analogues

2-Methylthioadenosine-5'-diphosphate (2-MeSADP) is a synthetic analogue of adenosine-5'-diphosphate (ADP) that exhibits high potency at several P2Y receptor subtypes, particularly P2Y1, P2Y12, and P2Y13.[1][2] These G protein-coupled receptors (GPCRs) are crucial in various physiological processes, most notably platelet aggregation, making them significant targets for antithrombotic therapies.[3][4] Structural modifications of 2-MeSADP have led to the development of a wide array of analogues with varied potencies and selectivities, providing valuable tools for dissecting the roles of individual P2Y receptor subtypes and serving as leads for novel therapeutics.

P2Y Receptor Subtypes and Signaling Pathways

The actions of 2-MeSADP and its analogues are mediated through their interaction with specific P2Y receptors. The primary receptors of interest are:

  • P2Y1 Receptor: Coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily responsible for initiating platelet shape change and transient aggregation.[5]

  • P2Y12 Receptor: Coupled to Gi/o, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation and contributes to the sustained and amplified aggregation response.[6]

  • P2Y13 Receptor: Also coupled to Gi/o, this receptor is activated by ADP and 2-MeSADP.[7][8]

The distinct signaling cascades initiated by P2Y1 and P2Y12 receptors are critical for the full physiological response to ADP in platelets.

Signaling Pathway Diagrams

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y1 P2Y1 Receptor 2-MeSADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Platelet_Response Platelet Shape Change & Aggregation (Initiation) Ca->Platelet_Response Mediates PKC->Platelet_Response Mediates P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y12 P2Y12 Receptor 2-MeSADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Platelet_Response Sustained Platelet Aggregation PKA->Platelet_Response Inhibits Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_preclinical Preclinical Development cluster_clinical Clinical Development A Analogue Synthesis & Library Generation B High-Throughput Screening (HTS) (e.g., Ca²⁺ Mobilization Assay) A->B C Hit Identification B->C D Potency & Efficacy Determination (Dose-Response Curves) C->D E Selectivity Profiling (Binding & Functional Assays across P2Y subtypes) D->E F Lead Compound Selection E->F G In Vitro ADME/Tox F->G H In Vivo Efficacy Models (e.g., Thrombosis Models) G->H I Lead Optimization H->I J Clinical Trials I->J

References

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using 2-MeSADP

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and specific agonist of the P2Y12 receptor, a key purinergic receptor on the platelet surface.[1][2] The activation of the P2Y12 receptor by adenosine diphosphate (ADP) and its analogs like 2-MeSADP is a critical step in platelet activation, amplification of aggregation, and thrombus formation.[3][4] In vitro platelet aggregation assays using 2-MeSADP are fundamental tools for studying platelet function, screening for P2Y12 inhibitors, and investigating bleeding or thrombotic disorders.[5][6] These assays are crucial in the development of antiplatelet therapies.

2-MeSADP is preferred over ADP in some research applications due to its higher potency and stability, allowing for more reproducible results at lower concentrations.[1] It specifically activates the Gαi-coupled P2Y12 receptor, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream signaling events that promote platelet aggregation.[3][4][7]

This document provides detailed protocols for utilizing 2-MeSADP in light transmission aggregometry (LTA), the gold standard for assessing platelet function, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

The following table summarizes the key quantitative parameters related to the use of 2-MeSADP in in vitro platelet aggregation assays.

ParameterValueSpecies/SystemReference
EC50 for human P2Y12 5 nMHuman[1]
EC50 for human P2Y13 19 nMHuman[1]
EC50 for mouse P2Y13 6.2 nMMouse[1]
pEC50 for human P2Y1 8.29Human[1]
Working Concentration Range 10 nM - 100 nMHuman Platelets[8][9]
Platelet Count in PRP 200 - 300 x 10⁹/LHuman[10]
Incubation Temperature 37°CStandard[10]
Stirring Speed 900 - 1200 rpmStandard[10]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of PRP from whole blood, a crucial first step for LTA.

Materials:

  • Human whole blood

  • Anticoagulant: 3.2% or 3.8% Sodium Citrate (in a 9:1 blood to anticoagulant ratio)

  • Polypropylene or siliconized glass tubes

  • Centrifuge with a swinging bucket rotor

Procedure:

  • Collect whole blood by venipuncture into tubes containing sodium citrate anticoagulant.[6] Mix gently by inversion.

  • Process the blood within 2-4 hours of collection.[6] Do not refrigerate or heat the sample.

  • Centrifuge the whole blood at room temperature at 150-200 x g for 15-20 minutes with the brake off.[10]

  • Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube. Avoid disturbing the buffy coat (the layer of white blood cells and platelets) and the red blood cell pellet.

  • To prepare platelet-poor plasma (PPP) for use as a reference, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Aspirate the supernatant (PPP) and transfer it to a separate tube.

  • Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10⁹/L) using PPP if necessary.

In Vitro Platelet Aggregation Assay using 2-MeSADP

This protocol details the procedure for performing LTA using 2-MeSADP as the agonist.

Materials:

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • 2-MeSADP stock solution (e.g., 1 mM in a suitable buffer, stored at -20°C or -80°C)

  • Saline or appropriate buffer for dilutions

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes

Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Prepare serial dilutions of 2-MeSADP in saline or buffer to achieve the desired final concentrations (e.g., 10 nM to 100 nM).

  • Pipette the required volume of PRP (typically 225-450 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Place a cuvette with PPP into the reference well of the aggregometer and a cuvette with PRP into the sample well. Calibrate the instrument by setting 100% light transmission for PPP and 0% for PRP.

  • Allow the PRP in the sample cuvette to equilibrate at 37°C with stirring (900-1200 rpm) for at least 2 minutes to establish a stable baseline.

  • Add a small volume (typically 1/10th of the PRP volume) of the 2-MeSADP working solution to the PRP to initiate aggregation.

  • Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation reaches a plateau.

  • The extent of aggregation is measured as the maximum percentage change in light transmission from the baseline.

Mandatory Visualizations

Signaling Pathway of 2-MeSADP in Platelets

G cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm P2Y12 P2Y12 Receptor Gi Gαi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP Two_MeSADP 2-MeSADP Two_MeSADP->P2Y12 Binds Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates Rap1b Rap1b PI3K->Rap1b Activates Aggregation Platelet Aggregation Akt->Aggregation Rap1b->Aggregation G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Centrifugation (150-200 x g, 15-20 min) Blood_Collection->Centrifuge1 PRP_Isolation 3. PRP Isolation Centrifuge1->PRP_Isolation Equilibration 4. Equilibrate PRP (37°C, stirring) PRP_Isolation->Equilibration Add_Agonist 5. Add 2-MeSADP Equilibration->Add_Agonist Record_Aggregation 6. Record Light Transmission Add_Agonist->Record_Aggregation Analyze_Curve 7. Analyze Aggregation Curve Record_Aggregation->Analyze_Curve Report_Results 8. Report % Aggregation Analyze_Curve->Report_Results

References

Protocol for the Dissolution and Storage of 2-Methylthioadenosine Diphosphate (2-MeSADP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and selective agonist for the P2Y family of purinergic receptors, specifically P2Y₁, P2Y₁₂, and P2Y₁₃. These receptors are implicated in a wide range of physiological processes, including platelet aggregation, inflammation, and neurotransmission. As such, 2-MeSADP is a valuable tool in drug development and physiological research. Proper handling, dissolution, and storage of 2-MeSADP are critical to ensure its stability and activity in experimental settings. This document provides a detailed protocol for the dissolution and storage of 2-MeSADP, along with relevant data on its chemical properties and signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-MeSADP is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₇N₅O₁₀P₂S
Molecular Weight 473.29 g/mol (as free acid)
Appearance White to off-white powder
Purity ≥95% (HPLC)

Solubility

2-MeSADP is soluble in aqueous solutions. For optimal dissolution, it is recommended to use biological buffers. Some vendors may supply 2-MeSADP as a pre-dissolved aqueous solution, typically at a concentration of 10 mM.

Table 1: Solubility of 2-MeSADP in Common Buffers

SolventConcentrationpHTemperature
WaterSolubleNot specifiedNot specified
Phosphate-Buffered Saline (PBS)10 mg/mL7.2Not specified

Note: It is always recommended to test the solubility of a small amount of the compound in the desired solvent before preparing a large stock solution.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • 2-MeSADP powder

  • Sterile, nuclease-free water or desired buffer (e.g., PBS, Tris, HEPES)

  • Vortex mixer

  • Sterile, polypropylene microcentrifuge tubes

Protocol for a 10 mM Stock Solution in Aqueous Buffer:

  • Allow the 2-MeSADP powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of 2-MeSADP powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 4.73 mg of 2-MeSADP (free acid).

  • Add the appropriate volume of sterile water or buffer to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

Materials:

  • 2-MeSADP stock solution

  • Appropriate cell culture medium or assay buffer

Protocol:

  • Thaw a single-use aliquot of the 2-MeSADP stock solution at room temperature or on ice.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer.

  • Mix the working solution thoroughly by gentle pipetting or inversion.

  • Use the freshly prepared working solution for your experiment.

Preparation of Formulation for In Vivo Studies

For in vivo experiments, a common formulation involves a mixture of solvents to ensure solubility and bioavailability.

Example Formulation:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline or PBS

Protocol:

  • Dissolve the required amount of 2-MeSADP in DMSO to create a concentrated stock solution.

  • Add PEG300 to the DMSO solution and mix well.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add the saline or PBS and mix thoroughly.

Note: The final concentration of DMSO should be kept as low as possible and a vehicle control group should be included in in vivo experiments.

Storage and Stability

Proper storage of 2-MeSADP is crucial for maintaining its integrity and activity.

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[1]Protect from light and moisture.
Stock Solution in Solvent -80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles.
Short-term Storage of Aliquots 4°CUp to 1 week[1]For immediate use.

Stability in Biological Fluids:

The stability of 2-MeSADP can be influenced by the presence of enzymes in biological fluids. In mouse blood containing EDTA as an anticoagulant, 2-MeSADP was found to be stable for over 2 hours. However, in heparinized mouse blood, it has a much shorter half-life of approximately 11.7 minutes due to enzymatic degradation.[2]

Signaling Pathways

2-MeSADP exerts its effects by activating P2Y₁, P2Y₁₂, and P2Y₁₃ receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.

P2Y₁ Receptor Signaling Pathway

The P2Y₁ receptor primarily couples to Gq protein.

P2Y1_Signaling 2-MeSADP 2-MeSADP P2Y1 P2Y₁ Receptor 2-MeSADP->P2Y1 Gq Gq P2Y1->Gq PLCb PLCβ Gq->PLCb PIP2 PIP₂ PLCb->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase PKC PKC Activation DAG->PKC

Caption: P2Y₁ receptor signaling cascade.

P2Y₁₂ and P2Y₁₃ Receptor Signaling Pathway

Both P2Y₁₂ and P2Y₁₃ receptors couple to Gi protein.

P2Y12_13_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Effects 2-MeSADP 2-MeSADP P2Y12_13 P2Y₁₂ / P2Y₁₃ Receptors 2-MeSADP->P2Y12_13 Gi Gi P2Y12_13->Gi AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates cAMP_decrease ↓ cAMP Akt Akt Activation

Caption: P2Y₁₂ and P2Y₁₃ receptor signaling cascade.

Experimental Workflow for Preparing 2-MeSADP Solutions

The following diagram illustrates the general workflow for preparing 2-MeSADP solutions for experimental use.

Workflow start Start weigh Weigh 2-MeSADP Powder start->weigh dissolve Dissolve in Sterile Buffer/Water weigh->dissolve vortex Vortex to Mix dissolve->vortex check_solubility Check for Complete Dissolution vortex->check_solubility check_solubility->dissolve No, continue mixing/ gentle warming aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes store Store at -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing 2-MeSADP solutions.

Conclusion

This document provides a comprehensive guide for the dissolution and storage of 2-MeSADP for research and drug development purposes. Adherence to these protocols will help ensure the quality, stability, and reliability of experimental results obtained using this potent P2Y receptor agonist. Always refer to the manufacturer's specific instructions and safety data sheets for additional information.

References

Application Notes and Protocols for 2-methylthio-ADP in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-methylthioadenosine diphosphate (2-MeSADP), a potent and selective P2Y receptor agonist, in various cell culture experiments. This document outlines the effective concentrations of 2-MeSADP for different cell types and assays, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The effective concentration of 2-MeSADP varies depending on the cell type and the specific P2Y receptor subtype being targeted. The following table summarizes the reported concentrations and their observed effects in different experimental setups.

Cell TypeAssayConcentrationObserved Effect
Human PlateletsPlatelet Aggregation3-5 times more active than ADPInduces platelet aggregation and shape change.[1]
Human PlateletscAMP Accumulation Inhibition150-200 times more active than ADPInhibits prostaglandin E1-induced cAMP accumulation.[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Migration (Boyden chamber and wound repair)0.1 - 100 µmol/LStimulates cell migration.[2]
Human Umbilical Vein Endothelial Cells (HUVECs)MAPK Phosphorylation (ERK1/2, JNK)0.1 - 100 µmol/LInduces phosphorylation of ERK1/2 and JNK.[2]
Rat HepatocytesCalcium Transients0.1 - 10 µMGeneration of repetitive transients in cytosolic free calcium.[3]
Vascular Smooth Muscle Cells (Human)VasoconstrictionpEC50 = 5.6 - 6.8Stimulates contraction in various vessel segments.[4]

EC50/pEC50 Values for P2Y Receptors:

Receptor SubtypeSpeciesEC50 / pEC50
P2Y1HumanpEC50 = 8.29[5][6]
P2Y12HumanEC50 = 5 nM[5][7]
P2Y13HumanEC50 = 19 nM[5][7]
P2Y13MouseEC50 = 6.2 nM[5][7]
P2Y6RatpEC50 = 5.75[5][7]

Signaling Pathways

2-MeSADP primarily exerts its effects by activating P2Y receptors, which are G protein-coupled receptors (GPCRs). The specific signaling cascade initiated depends on the P2Y receptor subtype expressed in the cell type of interest.

2-MeSADP Signaling in Endothelial Cells

In human umbilical vein endothelial cells (HUVECs), 2-MeSADP predominantly activates the P2Y1 receptor, leading to the stimulation of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell migration.[2][8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y1 Receptor P2Y1 Receptor 2-MeSADP->P2Y1 Receptor Binds to MAPK Pathways MAPK Pathways P2Y1 Receptor->MAPK Pathways Activates ERK1/2 ERK1/2 MAPK Pathways->ERK1/2 Includes JNK JNK MAPK Pathways->JNK Includes p38 p38 MAPK Pathways->p38 Includes Cell Migration Cell Migration ERK1/2->Cell Migration Promotes JNK->Cell Migration Promotes p38->Cell Migration Partially Promotes

Caption: 2-MeSADP signaling pathway in endothelial cells.

2-MeSADP Signaling in Platelets

In platelets, 2-MeSADP activates both P2Y1 and P2Y12 receptors, leading to platelet aggregation and inhibition of adenylyl cyclase.[9][10]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y1 Receptor P2Y1 Receptor 2-MeSADP->P2Y1 Receptor P2Y12 Receptor P2Y12 Receptor 2-MeSADP->P2Y12 Receptor Gq Gq P2Y1 Receptor->Gq Activates Gi Gi P2Y12 Receptor->Gi Activates Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Produces PLC PLC Gq->PLC Activates Gi->Adenylyl Cyclase Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Platelet Aggregation Platelet Aggregation DAG->Platelet Aggregation Platelet Shape Change Platelet Shape Change Ca2+ Mobilization->Platelet Shape Change cAMP->Platelet Aggregation Inhibits

Caption: 2-MeSADP signaling pathway in platelets.

Experimental Protocols

Platelet Aggregation Assay

This protocol describes how to measure platelet aggregation in response to 2-MeSADP using light transmission aggregometry (LTA).[11][12]

Materials:

  • 2-MeSADP

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

Workflow:

G Start Start Prepare PRP and PPP Prepare PRP and PPP Start->Prepare PRP and PPP Calibrate Aggregometer Calibrate Aggregometer Prepare PRP and PPP->Calibrate Aggregometer Add PRP to Cuvette Add PRP to Cuvette Calibrate Aggregometer->Add PRP to Cuvette Add 2-MeSADP Add 2-MeSADP Add PRP to Cuvette->Add 2-MeSADP Measure Aggregation Measure Aggregation Add 2-MeSADP->Measure Aggregation Analyze Data Analyze Data Measure Aggregation->Analyze Data End End Analyze Data->End

Caption: Workflow for a platelet aggregation assay.

Procedure:

  • Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

  • Calibrate the Aggregometer:

    • Set the baseline (0% aggregation) with PRP.

    • Set the 100% aggregation point with PPP.

  • Perform the Assay:

    • Pipette PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow the sample to warm to 37°C while stirring.

    • Add a known concentration of 2-MeSADP to the cuvette.

    • Record the change in light transmission over time, which corresponds to platelet aggregation.

  • Data Analysis:

    • Determine the maximal aggregation percentage and the slope of the aggregation curve.

Endothelial Cell Migration Assay (Boyden Chamber)

This protocol outlines the steps for assessing the effect of 2-MeSADP on endothelial cell migration using a Boyden chamber assay.[8][13]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

  • Basal cell culture medium (e.g., EBM-2)

  • 2-MeSADP

  • Chemoattractant-free medium (negative control)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Workflow:

G Start Start Prepare Cells Prepare Cells Start->Prepare Cells Set up Boyden Chamber Set up Boyden Chamber Prepare Cells->Set up Boyden Chamber Incubate Incubate Set up Boyden Chamber->Incubate Fix and Stain Cells Fix and Stain Cells Incubate->Fix and Stain Cells Count Migrated Cells Count Migrated Cells Fix and Stain Cells->Count Migrated Cells Analyze Data Analyze Data Count Migrated Cells->Analyze Data End End Analyze Data->End

Caption: Workflow for a Boyden chamber cell migration assay.

Procedure:

  • Cell Preparation:

    • Culture HUVECs to sub-confluency.

    • Starve the cells in basal medium for 4-6 hours prior to the assay.

    • Trypsinize and resuspend the cells in basal medium.

  • Assay Setup:

    • Add medium containing 2-MeSADP to the lower chamber of the Boyden apparatus. Use chemoattractant-free medium as a negative control.

    • Place the porous membrane insert into the well.

    • Add the cell suspension to the upper chamber of the insert.

  • Incubation:

    • Incubate the chamber at 37°C in a CO2 incubator for 4-6 hours.

  • Fixation and Staining:

    • Remove the insert and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a suitable staining solution.

  • Cell Counting and Analysis:

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Compare the number of migrated cells in the 2-MeSADP-treated wells to the negative control.

References

Application of 2-MeSADP in Spinal Cord Injury Research: Advancing Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Key Applications of 2-MeSADP in SCI Research

  • Investigation of Neuroprotective and Regenerative Pathways: 2-MeSADP has been shown to promote locomotor recovery after acute SCI. Its mechanism of action is linked to the modulation of gene expression related to neuronal apoptosis, regeneration, and remyelination, with a significant implication of the Wnt signaling pathway[1][2].

  • Modeling and Mechanistic Studies of Neuropathic Pain: Following SCI, many individuals develop chronic neuropathic pain, a debilitating condition. 2-MeSADP can be utilized to model and study the underlying mechanisms of this pain state. Intrathecal administration of 2-MeSADP activates P2Y12 receptors on spinal microglia, leading to the phosphorylation of p38 MAPK and subsequent pain behaviors. This provides a platform to test potential analgesic compounds that target this pathway.

Data Presentation: Quantitative Summary of 2-MeSADP Effects

Due to the limited availability of specific quantitative data in the primary literature, the following tables are presented as a template for researchers to populate with their own experimental data when using 2-MeSADP.

Table 1: Effect of 2-MeSADP on Locomotor Recovery after Spinal Cord Injury

Treatment GroupBasso Mouse Scale (BMS) Score - Week 1Basso Mouse Scale (BMS) Score - Week 2Basso Mouse Scale (BMS) Score - Week 4Basso Mouse Scale (BMS) Score - Week 6
Vehicle Control e.g., 0.5 ± 0.2e.g., 1.2 ± 0.4e.g., 2.5 ± 0.6e.g., 3.1 ± 0.7
2-MeSADP e.g., 1.0 ± 0.3e.g., 2.5 ± 0.5e.g., 4.0 ± 0.8e.g., 5.5 ± 0.9

Data to be filled in by the researcher. Values are hypothetical and for illustrative purposes only.

Table 2: Gene Expression Changes in Spinal Cord Tissue Following 2-MeSADP Treatment

GeneBiological FunctionFold Change (2-MeSADP vs. Vehicle)
Nefh Neuronal cytoskeletone.g., +2.5
NeuroD6 Neuronal differentiatione.g., +3.1
Dcx Neuronal migratione.g., +1.8
Mag Myelinatione.g., +2.0
Mog Myelinatione.g., +2.2
Cnp Myelinatione.g., +1.9
Axin2 Wnt signaling inhibitore.g., +4.5
Lef1 Wnt signaling transcription factore.g., +3.8

Data to be filled in by the researcher. Values are hypothetical and for illustrative purposes only.

Table 3: Effect of Intrathecal 2-MeSADP on Nociceptive Thresholds in a Neuropathic Pain Model

Treatment GroupPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-2-MeSADPPaw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - Post-2-MeSADP
Vehicle Control e.g., 15.0 ± 2.1e.g., 14.8 ± 2.3e.g., 10.2 ± 1.5e.g., 9.9 ± 1.7
2-MeSADP e.g., 14.9 ± 2.0e.g., 4.5 ± 1.2e.g., 10.5 ± 1.6e.g., 3.8 ± 0.9

Data to be filled in by the researcher. Values are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: T9 Spinal Cord Crush Injury in Mice and 2-MeSADP Administration for Locomotor Recovery Studies

1. Animals:

  • Adult C57BL/6 mice (8-10 weeks old).

2. Surgical Procedure for T9 Spinal Cord Crush Injury:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).

  • Shave and disinfect the surgical area over the thoracic spine.

  • Make a midline skin incision to expose the paraspinal muscles.

  • Carefully dissect the muscles to expose the T9 vertebra.

  • Perform a laminectomy at the T9 level to expose the spinal cord.

  • Using fine forceps (e.g., Dumont No. 5), carefully crush the exposed spinal cord for a consistent duration (e.g., 3-5 seconds).

  • Suture the muscle layers and close the skin incision with wound clips or sutures.

  • Provide post-operative care, including analgesics, hydration, and manual bladder expression.

3. Preparation and Administration of 2-MeSADP:

  • Dissolve 2-MeSADP in sterile, pyrogen-free saline to the desired concentration.

  • Administration can be performed via intraperitoneal (i.p.) injection or through a local delivery system at the injury site.

  • Note: The optimal dose and administration route for promoting locomotor recovery need to be determined empirically. Based on related compounds and in vivo studies, a starting dose range could be 0.1-1 mg/kg for systemic administration.

  • Begin treatment shortly after the SCI and continue for a specified duration (e.g., daily for the first week).

4. Assessment of Locomotor Recovery:

  • Use the Basso Mouse Scale (BMS) for locomotion to assess hindlimb function in an open field.

  • Score the mice at regular intervals (e.g., weekly) for up to 6 weeks post-injury.

  • The BMS is a 9-point scale that evaluates hindlimb joint movement, stepping, coordination, and trunk stability.

5. Histological and Molecular Analysis:

  • At the end of the study period, perfuse the animals with 4% paraformaldehyde.

  • Dissect the spinal cord and process for histology (e.g., H&E, Luxol Fast Blue for myelination) or immunohistochemistry for markers of neuronal survival, axonal regeneration, and glial scarring.

  • For molecular analysis, dissect fresh spinal cord tissue at the injury epicenter and perform qPCR or Western blotting to analyze the expression of genes and proteins of interest (e.g., those listed in Table 2).

Protocol 2: Intrathecal Administration of 2-MeSADP in a Rat Model of Neuropathic Pain

1. Animals:

  • Adult Sprague-Dawley rats (200-250 g).

2. Induction of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI):

  • Anesthetize the rat with isoflurane.

  • Expose the sciatic nerve in one hindlimb and place loose ligatures around it to induce a constriction.

  • Suture the muscle and skin layers.

3. Intrathecal Catheter Implantation:

  • For chronic drug delivery, an intrathecal catheter can be implanted.

  • Under anesthesia, make an incision over the cisterna magna.

  • Carefully insert a fine catheter into the subarachnoid space and advance it to the lumbar region of the spinal cord.

  • Secure the catheter and externalize it at the back of the neck.

4. Intrathecal Administration of 2-MeSADP:

  • Dissolve 2-MeSADP in artificial cerebrospinal fluid (aCSF).

  • Inject a small volume (e.g., 10 µL) of the 2-MeSADP solution directly into the intrathecal space via the catheter or by direct lumbar puncture.

  • Note: A typical dose used to induce pain behaviors is in the range of 1-10 nmol per rat.

5. Behavioral Testing for Neuropathic Pain:

  • Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold. A decrease in the threshold indicates mechanical allodynia.

  • Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the paw withdrawal latency. A shorter latency indicates thermal hyperalgesia.

  • Conduct baseline testing before 2-MeSADP administration and at various time points after administration.

6. Molecular Analysis:

  • After behavioral testing, collect the lumbar spinal cord tissue.

  • Perform Western blotting to analyze the phosphorylation of p38 MAPK and other downstream signaling molecules.

  • Use immunohistochemistry to visualize the activation of microglia (e.g., Iba1 staining) and the colocalization of p-p38 in these cells.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_SCI Spinal Cord Injury cluster_Microglia Microglial Activation cluster_Wnt Wnt Signaling Pathway cluster_Outcomes Cellular & Functional Outcomes SCI Spinal Cord Injury ATP_release ATP Release SCI->ATP_release P2Y12 P2Y12 Receptor ATP_release->P2Y12 Activates Two_MeSADP 2-MeSADP Two_MeSADP->P2Y12 G_protein G-protein Activation P2Y12->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Wnt_activation Wnt Pathway Activation Ca_release->Wnt_activation Modulates p38 p38 MAPK Activation Ca_release->p38 beta_catenin β-catenin Stabilization Wnt_activation->beta_catenin TCF_LEF TCF/LEF Transcription Factors beta_catenin->TCF_LEF Gene_expression Target Gene Expression TCF_LEF->Gene_expression Neuronal_survival Increased Neuronal Survival Gene_expression->Neuronal_survival Remyelination Enhanced Remyelination Gene_expression->Remyelination Locomotor_recovery Locomotor Recovery Neuronal_survival->Locomotor_recovery Remyelination->Locomotor_recovery Neuropathic_pain Neuropathic Pain p38->Neuropathic_pain

Caption: Signaling cascade initiated by 2-MeSADP in SCI.

G cluster_pre Pre-Experiment cluster_exp Experimental Procedure cluster_post Post-Injury Assessment Animal_acclimation Animal Acclimation Baseline_testing Baseline Behavioral Testing Animal_acclimation->Baseline_testing SCI_induction T9 Spinal Cord Crush Injury Baseline_testing->SCI_induction Two_MeSADP_admin 2-MeSADP or Vehicle Administration SCI_induction->Two_MeSADP_admin Behavioral_assessment Weekly Locomotor Assessment (BMS) Two_MeSADP_admin->Behavioral_assessment Tissue_collection Tissue Collection (End Point) Behavioral_assessment->Tissue_collection Analysis Histological & Molecular Analysis Tissue_collection->Analysis

Caption: Workflow for SCI and locomotor recovery studies.

G cluster_pre Pre-Experiment cluster_exp Experimental Procedure cluster_post Post-Administration Assessment Animal_acclimation Animal Acclimation Baseline_pain_testing Baseline Nociceptive Threshold Testing Animal_acclimation->Baseline_pain_testing Pain_model Neuropathic Pain Induction (e.g., CCI) Baseline_pain_testing->Pain_model IT_admin Intrathecal 2-MeSADP or Vehicle Administration Pain_model->IT_admin Pain_behavior Pain Behavior Assessment (von Frey, Hargreaves) IT_admin->Pain_behavior Tissue_collection Spinal Cord Tissue Collection Pain_behavior->Tissue_collection Molecular_analysis Molecular Analysis (p-p38, Iba1) Tissue_collection->Molecular_analysis

Caption: Workflow for neuropathic pain studies.

Conclusion

2-MeSADP serves as a critical pharmacological tool for dissecting the complex role of P2Y12 receptor signaling in the pathophysiology of spinal cord injury. Its application in models of both traumatic injury and neuropathic pain allows for a deeper understanding of microglial responses and their downstream consequences. The protocols and notes provided herein offer a framework for researchers to explore the therapeutic potential of targeting this pathway, with the ultimate goal of developing novel treatments to improve functional outcomes for individuals with spinal cord injuries.

References

Application Notes and Protocols: MethADP (2-MeSADP) as a Tool for Studying Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP), often referred to as MethADP, is a potent and stable analog of adenosine diphosphate (ADP). It serves as a valuable tool in the field of thrombosis research due to its specific and high-affinity agonism at platelet P2Y1 and P2Y12 receptors. These receptors play a pivotal role in platelet activation and aggregation, which are central processes in the formation of thrombi. This document provides detailed application notes and experimental protocols for utilizing 2-MeSADP to investigate platelet function and screen for potential anti-thrombotic agents.

Mechanism of Action

2-MeSADP is a dual agonist of two critical G-protein coupled P2Y receptors on the platelet surface:

  • P2Y1 Receptor: Coupled to Gq, its activation by 2-MeSADP leads to an increase in intracellular calcium concentration ([Ca2+]i), inducing platelet shape change and initiating a transient and reversible aggregation.

  • P2Y12 Receptor: Coupled to Gi, its activation by 2-MeSADP inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This action reinforces and sustains platelet aggregation, making it irreversible.

The synergistic activation of both P2Y1 and P2Y12 receptors by 2-MeSADP results in a robust and complete platelet aggregation response, mimicking the physiological effects of ADP but with higher potency and stability. This makes 2-MeSADP an ideal reagent for in vitro and in vivo studies of thrombosis.

Data Presentation: Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values of 2-MeSADP in inducing human platelet aggregation and activating P2Y receptors, as reported in various studies. These values are crucial for designing experiments and interpreting results.

ParameterReceptor/SystemValueReference
EC50 Human P2Y12 Receptor5 nM[1]
EC50 Human P2Y13 Receptor19 nM[1]
pEC50 Human P2Y1 Receptor8.29[1]
pEC50 Human Platelet Aggregation8.02 ± 0.20[2]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Mandatory Visualizations

Signaling Pathway of 2-MeSADP in Platelets

P2Y_Signaling cluster_platelet Platelet Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP inhibition Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Shape_Change Shape Change (Transient Aggregation) Ca2->Shape_Change Sustained_Aggregation Sustained Aggregation PKC->Sustained_Aggregation cAMP->Sustained_Aggregation amplification Two_MeSADP 2-MeSADP Two_MeSADP->P2Y1 Two_MeSADP->P2Y12

Caption: Signaling pathway of 2-MeSADP in platelets.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (200g, 15 min) Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (2000g, 20 min) Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Platelet_Count 4. Adjust Platelet Count in PRP (e.g., 2.5 x 10⁸/mL with PPP) PPP_Preparation->Platelet_Count Pre_incubation 5. Pre-incubate PRP at 37°C Platelet_Count->Pre_incubation Baseline 6. Set Baseline with PRP (0% Aggregation) and PPP (100% Aggregation) Pre_incubation->Baseline Addition 7. Add 2-MeSADP (or test compound + 2-MeSADP) Baseline->Addition Measurement 8. Measure Light Transmittance Change (Aggregometer) Addition->Measurement Curve_Generation 9. Generate Aggregation Curve Measurement->Curve_Generation EC50_Calculation 10. Calculate % Aggregation and EC50/IC50 Curve_Generation->EC50_Calculation

Caption: Experimental workflow for platelet aggregation assay.

Experimental Protocols

Preparation of 2-MeSADP Stock Solution

Materials:

  • 2-MeSADP (trisodium salt)

  • Nuclease-free water or appropriate buffer (e.g., saline)

Procedure:

  • Allow the lyophilized 2-MeSADP powder to equilibrate to room temperature before opening the vial.

  • Reconstitute the 2-MeSADP in nuclease-free water or saline to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution of 2-MeSADP (trisodium salt, MW = 539.2 g/mol ), dissolve 0.539 mg in 1 mL of solvent.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. The stability of the solution is dependent on storage conditions, but it is generally stable for several months when stored properly frozen.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to measure 2-MeSADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials and Equipment:

  • Human whole blood collected in 3.2% sodium citrate (9:1 blood to anticoagulant ratio)

  • 2-MeSADP stock solution

  • Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Pipettes and tips

  • Centrifuge

  • Water bath or heating block at 37°C

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP. b. Carefully collect the upper PRP layer without disturbing the buffy coat. c. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain PPP. d. Keep both PRP and PPP at room temperature in capped tubes. Platelet assays should ideally be performed within 2-4 hours of blood collection.

  • Platelet Count Adjustment: a. Determine the platelet count in the PRP using a hematology analyzer. b. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Aggregometer Setup: a. Turn on the aggregometer and allow it to warm up to 37°C. b. Place a cuvette containing PPP in the appropriate channel to set the 100% aggregation (maximum light transmission) baseline. c. Place a cuvette containing the adjusted PRP in a sample channel to set the 0% aggregation (minimum light transmission) baseline.

  • Aggregation Measurement: a. Pipette the adjusted PRP (e.g., 450 µL) into a new cuvette containing a magnetic stir bar. b. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate at 37°C with stirring (typically 900-1200 rpm) for at least 2 minutes. c. To measure the effect of 2-MeSADP, add a small volume (e.g., 50 µL) of the desired concentration of 2-MeSADP to the PRP. Final concentrations typically range from nanomolar to low micromolar. d. To screen for inhibitors, pre-incubate the PRP with the test compound for a specified time before adding 2-MeSADP. e. Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.

  • Data Analysis: a. The aggregometer software will generate an aggregation curve, plotting the percentage of aggregation over time. b. From this curve, determine the maximum aggregation percentage. c. To determine the EC50 of 2-MeSADP, perform a dose-response curve with varying concentrations of the agonist. d. To determine the IC50 of an inhibitor, test a range of inhibitor concentrations against a fixed, submaximal concentration of 2-MeSADP.

Applications in Thrombosis Research and Drug Development

  • Studying Platelet Signaling: 2-MeSADP is a specific tool to dissect the signaling pathways downstream of P2Y1 and P2Y12 receptors, which are crucial for platelet function.

  • Screening for P2Y12 Antagonists: The robust and reproducible aggregation induced by 2-MeSADP makes it an excellent agonist for high-throughput screening of novel P2Y12 receptor inhibitors, a major class of antiplatelet drugs (e.g., clopidogrel, prasugrel, ticagrelor).

  • Investigating Platelet Hyperreactivity: In disease states such as diabetes or hyperlipidemia, where platelets are often hyperreactive, 2-MeSADP can be used to quantify the extent of this hyperreactivity.

  • Evaluating Antiplatelet Therapies: The protocol described can be adapted to assess the efficacy of existing and novel antiplatelet drugs in inhibiting platelet aggregation.

Troubleshooting

  • Low or No Aggregation:

    • Check the viability and concentration of platelets.

    • Ensure the 2-MeSADP solution is properly prepared and has not degraded.

    • Verify the aggregometer is functioning correctly (temperature, stirring).

    • Consider donor variability in platelet reactivity.

  • High Baseline Aggregation (Spontaneous Aggregation):

    • Ensure proper blood collection and handling techniques to minimize platelet activation.

    • Use plasticware to handle PRP and PPP.

  • Inconsistent Results:

    • Standardize all steps of the protocol, including incubation times and pipetting techniques.

    • Use fresh PRP for each experiment.

By following these detailed notes and protocols, researchers can effectively utilize 2-MeSADP as a powerful tool to advance our understanding of thrombosis and to develop new therapeutic interventions.

References

Application Notes and Protocols for In Vivo Delivery of 2-MeSADP in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and stable analog of adenosine diphosphate (ADP). It is a selective agonist for the P2Y1 and P2Y12 purinergic receptors, which are crucial for platelet activation and aggregation. Due to its high potency, 2-MeSADP is an invaluable tool for studying the mechanisms of hemostasis and thrombosis in various animal models. These application notes provide detailed protocols for the in vivo delivery of 2-MeSADP to induce platelet aggregation and thrombosis in rodents, as well as quantitative data from relevant studies and visualizations of key pathways and workflows.

Signaling Pathway of 2-MeSADP in Platelets

2-MeSADP co-activates two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. The synergistic signaling from these receptors leads to a full platelet activation response.

  • P2Y1 Receptor Activation: Coupled to Gq, the activation of P2Y1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the dense tubular system, leading to platelet shape change and the initial, transient phase of aggregation.

  • P2Y12 Receptor Activation: Coupled to Gi, the activation of P2Y12 inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. This Gi-mediated pathway is essential for amplifying and sustaining the aggregation response initiated by P2Y1.

G cluster_membrane Platelet Membrane cluster_Gq Gq Pathway cluster_Gi Gi Pathway cluster_downstream Downstream Effects P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi TwoMeSADP 2-MeSADP TwoMeSADP->P2Y1 TwoMeSADP->P2Y12 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Shape_Change Platelet Shape Change Ca_release->Shape_Change AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP_P ↓ VASP-P PKA->VASP_P Aggregation_Sustained Sustained Aggregation VASP_P->Aggregation_Sustained Aggregation_Initial Initial Aggregation Shape_Change->Aggregation_Initial Thrombus_Formation Thrombus Formation Aggregation_Initial->Thrombus_Formation Aggregation_Sustained->Thrombus_Formation

Caption: Signaling pathway of 2-MeSADP in platelets.

Quantitative Data Summary

The following table summarizes quantitative data from an in vivo study using ADP to induce pulmonary thrombosis in mice. Since 2-MeSADP is a more potent analog, these values can serve as a reference for dose-ranging studies.

AgonistAnimal ModelAdministration RouteDoseEndpoint MeasuredResult
ADPMouseIntravenous0.5 mg/kgPulmonary Thrombi Max AreaInduces mild pulmonary thrombosis.[1][2]
ADPMouseIntravenous2.5 mg/kgPulmonary Thrombi Max AreaSignificantly larger thrombi formation compared to 0.5 mg/kg.[1][2]

Experimental Protocols

Preparation of 2-MeSADP for In Vivo Administration

Materials:

  • 2-MeSADP trisodium salt

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of 2-MeSADP based on the desired final concentration and the total volume needed for the experiment.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of 2-MeSADP powder and transfer it to a sterile microcentrifuge tube.

  • Add the required volume of sterile saline or PBS to the tube.

  • Vortex the tube until the 2-MeSADP is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube to ensure sterility.

  • The solution is now ready for in vivo administration. Prepare fresh on the day of the experiment.

Protocol 1: Intravenous Bolus Injection in Mice for Induction of Thromboembolism

This protocol is adapted from studies inducing thromboembolism with ADP and can be used as a starting point for 2-MeSADP.

Materials:

  • Prepared sterile 2-MeSADP solution

  • Mouse restraint device

  • 27-30 gauge needle with a sterile syringe (e.g., insulin syringe)

  • Anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Heating pad

Procedure:

  • Anesthetize the mouse using an appropriate and approved anesthetic protocol.

  • Place the anesthetized mouse on a heating pad to maintain body temperature.

  • Position the mouse to allow access to the lateral tail vein. The tail can be warmed with a heat lamp or warm water to dilate the veins.

  • Load the sterile syringe with the desired volume of 2-MeSADP solution. The injection volume should not exceed 5 ml/kg body weight.

  • Carefully insert the needle into the lateral tail vein.

  • Administer the 2-MeSADP solution as a bolus injection over a period of 10-15 seconds.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for the desired physiological response (e.g., respiratory distress as an indicator of pulmonary thromboembolism) and for recovery from anesthesia.

Protocol 2: Intraperitoneal Injection in Rats

Intraperitoneal administration offers a simpler alternative to intravenous injection, although the onset of action may be slower and the bioavailability may be less predictable.

Materials:

  • Prepared sterile 2-MeSADP solution

  • Rat restraint method (two-person or single-person with a towel)

  • 23-25 gauge needle with a sterile syringe

  • 70% ethanol for disinfecting the injection site

Procedure:

  • Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. For a single-person technique, the rat can be wrapped in a towel.

  • Position the rat on its back with its head tilted slightly downwards.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Wipe the injection site with 70% ethanol.

  • Lift the skin and insert the needle at a 10-20 degree angle through the skin and abdominal wall.

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

  • Inject the 2-MeSADP solution. The maximum recommended injection volume is 10 ml/kg body weight.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 3: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to study arterial thrombosis and is sensitive to anti-platelet and anticoagulant drugs. 2-MeSADP can be administered prior to or during the procedure to study its pro-thrombotic effects.

Materials:

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Dissecting microscope

  • Doppler flow probe

  • 3.5% Ferric chloride (FeCl3) solution

  • Filter paper (1 x 2 mm)

  • Saline

  • Suture material

Procedure:

  • Anesthetize the mouse and place it in a supine position on a heating pad.

  • Make a midline cervical incision and expose the left common carotid artery through blunt dissection.

  • Carefully separate the carotid artery from the vagus nerve.

  • Place a Doppler flow probe under the artery to monitor blood flow.

  • Administer 2-MeSADP via a tail vein catheter or retro-orbital injection at the desired dose.

  • Saturate a small piece of filter paper (1 x 2 mm) with 3.5% FeCl3 solution.

  • Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery for 3 minutes.

  • After 3 minutes, remove the filter paper and rinse the artery with saline.

  • Continuously monitor blood flow with the Doppler probe until occlusion occurs (defined as cessation of blood flow for a specified period, e.g., 20 seconds).

  • The time to occlusion is the primary endpoint. The thrombus can also be excised and weighed.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_admin Administration cluster_model Thrombosis Model (Optional) cluster_analysis Analysis Prep_Sol Prepare Sterile 2-MeSADP Solution IV_Inject Intravenous Injection Prep_Sol->IV_Inject IP_Inject Intraperitoneal Injection Prep_Sol->IP_Inject Anesthetize Anesthetize Animal Anesthetize->IV_Inject Anesthetize->IP_Inject FeCl3_Model Induce FeCl₃ Thrombosis Anesthetize->FeCl3_Model IV_Inject->FeCl3_Model Pre-treatment Monitor Monitor Physiological Response IV_Inject->Monitor IP_Inject->Monitor Measure_TTO Measure Time to Occlusion FeCl3_Model->Measure_TTO Collect_Tissue Collect Tissue/ Blood Samples Monitor->Collect_Tissue Measure_TTO->Collect_Tissue

Caption: General experimental workflow for in vivo 2-MeSADP studies.

References

Application Notes and Protocols for Flow Cytometry Assays Using 2-MeSADP

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for assessing platelet function using the P2Y receptor agonist 2-Methylthioadenosine diphosphate (2-MeSADP) in flow cytometry. The methodologies described are essential for studying platelet activation, screening antiplatelet therapies, and investigating bleeding disorders.

Introduction to 2-MeSADP in Platelet Function Analysis

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and stable analog of adenosine diphosphate (ADP) that selectively activates P2Y1 and P2Y12 receptors on the platelet surface.[1][2] These G-protein coupled receptors are central to platelet activation and aggregation. Upon binding, they initiate a cascade of intracellular signaling events that lead to platelet shape change, granule secretion, and conformational activation of the glycoprotein (GP) IIb/IIIa complex, which is the receptor for fibrinogen.[2][3]

Due to its stability and potency, 2-MeSADP is a valuable tool in platelet research and clinical assays. It is commonly used to induce platelet activation in a controlled manner for analysis by flow cytometry.[4] This allows for the precise measurement of various platelet activation markers and the evaluation of P2Y12 inhibitor efficacy, such as clopidogrel.[5][6]

P2Y1 and P2Y12 Signaling Pathways

The activation of platelets by 2-MeSADP is mediated through the synergistic action of P2Y1 and P2Y12 receptors.

  • P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates an increase in intracellular calcium concentration, which is essential for platelet shape change and the initial, weak, and reversible phase of aggregation.

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Reduced cAMP levels relieve the inhibition of platelet activation. P2Y12 signaling is crucial for the amplification and stabilization of the platelet aggregation response.[2]

P2Y_Signaling 2-MeSADP Induced Platelet Activation Pathways cluster_P2Y1 P2Y1 Pathway cluster_P2Y12 P2Y12 Pathway 2-MeSADP 2-MeSADP P2Y1 P2Y1 2-MeSADP->P2Y1 P2Y12 P2Y12 2-MeSADP->P2Y12 Gq Gq P2Y1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2+ Ca2+ IP3->Ca2+ Shape Change Shape Change Ca2+->Shape Change GPIIb/IIIa Activation Integrin GPIIb/IIIa Activation Shape Change->GPIIb/IIIa Activation Gi Gi P2Y12->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP ATP VASP-P VASP Phosphorylation cAMP->VASP-P VASP-P->GPIIb/IIIa Activation Relieves Inhibition Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation

Caption: 2-MeSADP signaling in platelets.

Key Flow Cytometry Assays

Two primary flow cytometry assays utilize 2-MeSADP to assess platelet function: the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay and the PAC-1 binding assay for activated GPIIb/IIIa.

VASP Phosphorylation Assay

The VASP phosphorylation assay is a specific method to assess the functionality of the P2Y12 receptor.[5][9] VASP is an intracellular protein that is phosphorylated in a cAMP-dependent manner. Inhibition of the P2Y12 receptor by antagonists leads to an increase in cAMP levels and consequently, an increase in VASP phosphorylation. Conversely, activation of P2Y12 by 2-MeSADP inhibits adenylyl cyclase, reduces cAMP, and thus decreases VASP phosphorylation.[9][10]

Applications:

  • Monitoring the efficacy of P2Y12 inhibitor therapy (e.g., clopidogrel, prasugrel, ticagrelor).

  • Identifying patients with high on-treatment platelet reactivity.

  • Researching genetic variations in P2Y12 receptor function.[5]

PAC-1 Binding Assay

The PAC-1 antibody specifically recognizes the activated conformation of the GPIIb/IIIa receptor.[6][11] In resting platelets, the GPIIb/IIIa receptor is in an inactive state and does not bind PAC-1. Upon platelet activation by agonists like 2-MeSADP, the GPIIb/IIIa receptor undergoes a conformational change, exposing the binding site for PAC-1 and fibrinogen.[12][13]

Applications:

  • Assessing overall platelet activation in response to P2Y agonists.

  • Screening for compounds that inhibit platelet activation.

  • Diagnosing Glanzmann's thrombasthenia, a disorder characterized by deficient or dysfunctional GPIIb/IIIa.

Experimental Protocols

General Sample Handling and Preparation
  • Anticoagulant: Use trisodium citrate (0.109 M or 0.129 M) for blood collection.[9]

  • Sample Stability: Process samples within 2 to 4 hours of collection. Some assays, like VASP phosphorylation, may allow for up to 48 hours of storage at room temperature.[5][9]

  • Whole Blood vs. Platelet-Rich Plasma (PRP): Whole blood assays are generally preferred as they are more physiological and minimize platelet activation during sample preparation.[14]

Protocol 1: VASP Phosphorylation Assay

This protocol is adapted from commercially available kits and research publications.[9][10][15]

VASP_Workflow VASP Phosphorylation Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_staining Staining cluster_analysis Analysis Collect Blood Collect Citrated Whole Blood Aliquot Aliquot Blood Samples Collect Blood->Aliquot PGE1 Add PGE1 (Control) Aliquot->PGE1 PGE1_ADP Add PGE1 + 2-MeSADP Aliquot->PGE1_ADP Incubate1 Incubate 10 min at RT PGE1->Incubate1 PGE1_ADP->Incubate1 Fix_Perm Fix and Permeabilize Incubate1->Fix_Perm Stain Add Anti-VASP-P Ab and Platelet Marker Fix_Perm->Stain Incubate2 Incubate 10 min at RT Stain->Incubate2 Acquire Acquire on Flow Cytometer Incubate2->Acquire Analyze Calculate Platelet Reactivity Index (PRI) Acquire->Analyze

Caption: VASP assay workflow diagram.

Materials:

  • Citrated whole blood

  • Prostaglandin E1 (PGE1) solution

  • 2-MeSADP solution

  • Fixation and permeabilization reagents

  • Fluorochrome-conjugated anti-VASP-P antibody

  • Fluorochrome-conjugated platelet-specific antibody (e.g., anti-CD41 or anti-CD61)

  • Flow cytometer

Procedure:

  • Sample Aliquoting: Prepare two tubes for each blood sample.

  • Stimulation:

    • To Tube 1 (Control), add PGE1 solution.

    • To Tube 2 (Test), add a solution containing both PGE1 and 2-MeSADP.

  • Incubation: Incubate both tubes for 10 minutes at room temperature.

  • Fixation and Permeabilization: Add fixation and permeabilization reagents to both tubes according to the manufacturer's instructions. This step is crucial for allowing the antibody to access the intracellular VASP protein.

  • Staining: Add the anti-VASP-P antibody and a platelet surface marker antibody (e.g., anti-CD61) to both tubes.

  • Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population based on the surface marker expression.

  • Data Calculation: Determine the mean fluorescence intensity (MFI) for VASP-P in both the control (PGE1) and test (PGE1 + 2-MeSADP) tubes. Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+2-MeSADP) / MFI_PGE1] x 100

Protocol 2: PAC-1 Binding Assay

This protocol is based on established methods for assessing GPIIb/IIIa activation.[6][16][17]

Materials:

  • Citrated whole blood

  • 2-MeSADP solution

  • HEPES buffer

  • FITC-conjugated PAC-1 antibody

  • PE-conjugated anti-CD41 or anti-CD61 antibody (for platelet identification)

  • Isotype control antibody (FITC-conjugated mouse IgM)

  • Flow cytometer

Procedure:

  • Blood Dilution: Dilute whole blood with HEPES buffer.

  • Antibody Addition: In a reaction tube, add the diluted blood, FITC-conjugated PAC-1 antibody, and a PE-conjugated platelet marker. For a negative control, use an isotype control antibody instead of PAC-1.

  • Stimulation: Add 2-MeSADP to the reaction tube to a final concentration of 1-20 µM. For a baseline measurement, add buffer instead of 2-MeSADP.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Fixation (Optional): Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the samples.

  • Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population using the CD41/CD61 marker.

  • Data Expression: The results can be expressed as the percentage of PAC-1 positive platelets, the mean fluorescence intensity (MFI) of PAC-1 binding, or a binding index (MFI x % positive platelets / 100).[6]

Data Presentation

Quantitative data from these assays should be presented in a clear and structured format to allow for easy comparison between different conditions or patient groups.

Assay ParameterUnstimulated Platelets2-MeSADP Stimulated PlateletsP2Y12 Inhibitor + 2-MeSADPReference/Notes
VASP PRI (%) N/AHigh (e.g., >50-80%)Low (e.g., <50%)PRI reflects the degree of P2Y12 inhibition. A lower PRI indicates less inhibition and higher platelet reactivity.[15][18]
PAC-1 Binding (% Positive) Low (e.g., <5%)High (e.g., >60-90%)Reduced (variable)Represents the percentage of platelets with activated GPIIb/IIIa.[13][16]
PAC-1 MFI LowHighReduced (variable)Indicates the density of activated GPIIb/IIIa receptors per platelet.[6]

Note: The exact values will vary depending on the specific experimental conditions, reagents, and instrument settings. The table provides a general representation of expected trends.

Troubleshooting

  • High Background in Unstimulated Samples: This may indicate premature platelet activation during blood collection or sample handling. Ensure gentle mixing and avoid vigorous vortexing.

  • Low Signal in Stimulated Samples: This could be due to inactive reagents (check expiration dates), incorrect agonist concentration, or a patient-specific platelet function defect.

  • Poor Separation of Platelet Population: Adjust the forward and side scatter settings on the flow cytometer. Use a specific platelet marker like CD41 or CD61 for accurate gating.[14][19]

By following these detailed application notes and protocols, researchers can effectively utilize 2-MeSADP-based flow cytometry assays to gain valuable insights into platelet function in both health and disease.

References

Measuring cAMP Inhibition with 2-MeSADP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the inhibition of cyclic adenosine monophosphate (cAMP) by 2-methylthioadenosine diphosphate (2-MeSADP). This document includes an overview of the relevant signaling pathways, detailed experimental protocols, and quantitative data to facilitate the study of P2Y receptor agonists and their effects on intracellular signaling.

2-MeSADP is a potent and selective agonist for several P2Y purinergic receptors, particularly P2Y1, P2Y12, and P2Y13.[1][2] The P2Y12 and P2Y13 subtypes are Gαi-coupled receptors.[3][4] Activation of these receptors by an agonist like 2-MeSADP leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[5] This results in a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular processes.[6] Measuring this inhibition is a critical method for characterizing the activity of Gαi-coupled receptors and screening for novel agonists or antagonists.

Signaling Pathway of 2-MeSADP-mediated cAMP Inhibition

The activation of Gαi-coupled P2Y receptors by 2-MeSADP initiates a signaling cascade that inhibits adenylyl cyclase. The Gαi subunit dissociates from the Gβγ dimer upon receptor activation and directly interacts with adenylyl cyclase to reduce its enzymatic activity. This leads to a decrease in the intracellular concentration of cAMP.

G_protein_signaling P2Y_receptor P2Y Receptor (e.g., P2Y12, P2Y13) G_protein Gi Protein (α, β, γ subunits) P2Y_receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes conversion Two_MeSADP 2-MeSADP Two_MeSADP->P2Y_receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates targets

2-MeSADP Gαi-coupled signaling pathway.

Quantitative Data: Potency of 2-MeSADP in cAMP Inhibition

The following table summarizes the reported potency of 2-MeSADP in inhibiting adenylyl cyclase activity across different experimental systems. The IC50 and EC50 values represent the concentration of 2-MeSADP required to achieve 50% of the maximal inhibition of cAMP accumulation.

Receptor TargetCell Type/SystemAssay ConditionPotency (IC50/EC50)Reference
P2Y12PC12 CellsCGS 21680-stimulated cAMP accumulation0.12 nM (IC50)[7][8]
P2Y13Human P2Y13-expressing cellsForskolin-stimulated cAMP accumulation19 nM (EC50)[2]
P2Y13Mouse P2Y13-expressing cellsForskolin-stimulated cAMP accumulation6.2 nM (EC50)[2]
P2Y12Human P2Y12-expressing cellsForskolin-stimulated cAMP accumulation5 nM (EC50)[2]
P2YThio-NTP-stimulated human astrocytoma cellsForskolin-stimulated cAMP accumulation0.07 nM (EC50)[9]

Experimental Protocols

Principle of the Assay

To measure the inhibitory effect of 2-MeSADP on cAMP production, intracellular adenylyl cyclase is first stimulated to produce a basal level of cAMP that can be robustly measured.[10] This stimulation is typically achieved using forskolin, a direct activator of adenylyl cyclase, or by activating a Gαs-coupled receptor that is endogenously or recombinantly expressed in the cell line.[7][9] In the presence of a cAMP-stimulating agent, the addition of a Gαi-coupled receptor agonist like 2-MeSADP will result in a dose-dependent decrease in intracellular cAMP levels. The magnitude of this decrease is then quantified using a suitable cAMP detection method, such as competitive immunoassays (e.g., HTRF, ELISA) or biosensor-based assays (e.g., GloSensor).[4][10]

Experimental Workflow for cAMP Inhibition Assay

The general workflow for measuring 2-MeSADP-mediated cAMP inhibition involves cell preparation, stimulation, treatment with the agonist, cell lysis, and subsequent detection of cAMP levels.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cell_culture 1. Culture and harvest cells (e.g., HEK293, CHO, PC12) cell_suspension 2. Prepare cell suspension in stimulation buffer with PDE inhibitor (e.g., IBMX) cell_culture->cell_suspension dispense_cells 3. Dispense cells into assay plate cell_suspension->dispense_cells add_compounds 4. Add 2-MeSADP (test compound) at various concentrations dispense_cells->add_compounds add_stimulant 5. Add adenylyl cyclase stimulant (e.g., Forskolin) add_compounds->add_stimulant incubation 6. Incubate at room temperature add_stimulant->incubation lysis_detection 7. Lyse cells and add cAMP detection reagents incubation->lysis_detection read_plate 8. Incubate and read plate (e.g., HTRF reader) lysis_detection->read_plate data_analysis 9. Analyze data and determine IC50 values read_plate->data_analysis

Workflow for measuring cAMP inhibition.
Detailed Protocol: cAMP Inhibition Assay in HEK293 Cells

This protocol provides a method for measuring 2-MeSADP-induced inhibition of forskolin-stimulated cAMP accumulation in a cell line such as HEK293 cells stably expressing a P2Y receptor of interest (e.g., P2Y12 or P2Y13).

Materials:

  • HEK293 cells expressing the P2Y receptor of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase (PDE) inhibitor[10]

  • Forskolin

  • 2-MeSADP

  • cAMP assay kit (e.g., HTRF cAMP Dynamic 2 kit or GloSensor cAMP Assay)

  • 384-well white assay plates

  • Multichannel pipette and/or automated liquid handler

Procedure:

  • Cell Culture:

    • Culture the HEK293 cells expressing the P2Y receptor in appropriate culture medium until they reach 80-90% confluency.

    • On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using a cell dissociation solution.

    • Resuspend the cells in culture medium and centrifuge.

    • Aspirate the supernatant and resuspend the cell pellet in stimulation buffer.[11]

    • Determine the cell concentration and viability using a cell counter.

  • Assay Preparation:

    • Prepare a working solution of IBMX in the stimulation buffer. A final concentration of 0.1 to 0.5 mM is commonly used to prevent cAMP degradation.[10]

    • Dilute the cell suspension to the desired concentration in the stimulation buffer containing IBMX. The optimal cell density should be determined empirically for the specific cell line and assay kit.

    • Prepare a serial dilution of 2-MeSADP in stimulation buffer.

    • Prepare a working solution of forskolin in stimulation buffer. The final concentration should be at the EC80 (80% of the maximal effective concentration) to ensure a sufficiently large assay window for measuring inhibition. This concentration needs to be predetermined in a separate experiment.

  • Assay Execution (example using HTRF):

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add the serially diluted 2-MeSADP solutions to the appropriate wells. Include wells with buffer only as a control.

    • Add the forskolin solution to all wells except for the negative control wells (which will receive buffer only).

    • Cover the plate and incubate for 30 minutes at room temperature.[10]

  • cAMP Detection:

    • Following the incubation, add the cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate conjugate for HTRF) to all wells according to the manufacturer's instructions.[10]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[10]

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with the chosen detection technology (e.g., an HTRF-compatible reader).

    • Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the logarithm of the 2-MeSADP concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for 2-MeSADP.

This detailed protocol provides a robust framework for assessing the inhibitory effects of 2-MeSADP on cAMP signaling. Researchers can adapt this methodology to various cell types and screening platforms to further investigate the pharmacology of P2Y receptors and their role in cellular function.

References

Troubleshooting & Optimization

2-MeSADP solution stability and degradation over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-MeSADP solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for 2-MeSADP powder?

A1: 2-MeSADP powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2]

Q2: How should I prepare and store 2-MeSADP solutions?

A2: For optimal stability, stock solutions of 2-MeSADP should be prepared in a suitable solvent (e.g., water, PBS) and stored at -80°C.[1][2] Under these conditions, the solution is expected to be stable for up to one year.[1][2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. For short-term use within a week, aliquots can be stored at 4°C, but fresh preparation is advised for critical experiments.[1]

Q3: What is the stability of 2-MeSADP in an aqueous solution at room temperature?

Q4: Does 2-MeSADP degrade in cell culture media?

A4: Yes, 2-MeSADP is metabolized by ectonucleotidases present on the surface of many cell types. In astroglial cell cultures, 2-MeSADP (0.1 mM) has been shown to be metabolized first to 2-methylthioadenosine-5'-monophosphate (2-MeSAMP) and subsequently to 2-methylthioadenosine (2-MeSADO).[3] The half-life of 2-MeSADP in this system was approximately 2.3 hours.[3]

Q5: What are the known degradation products of 2-MeSADP?

A5: The primary degradation products resulting from enzymatic hydrolysis in biological systems are 2-MeSAMP and 2-MeSADO.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no biological activity of 2-MeSADP in my assay. 1. Improper storage: The compound may have degraded due to storage at an incorrect temperature or repeated freeze-thaw cycles. 2. Degradation in assay medium: Ectonucleotidases in your cell culture may be rapidly degrading the 2-MeSADP.[3] 3. Incorrect solution concentration: Errors in weighing or dilution can lead to a lower-than-expected concentration.1. Verify storage conditions: Ensure the powder is stored at -20°C and solutions are aliquoted and stored at -80°C. Use a fresh aliquot for your experiment. 2. Minimize incubation time: If possible, reduce the incubation time of 2-MeSADP with cells. Alternatively, consider using a less metabolically active cell line or including ectonucleotidase inhibitors, if compatible with your experimental design. 3. Re-prepare the solution: Carefully prepare a fresh solution of 2-MeSADP, ensuring accurate measurements.
Inconsistent results between experiments. 1. Variable solution stability: If solutions are not used immediately after thawing or are stored for varying lengths of time at 4°C, the concentration of active 2-MeSADP may differ between experiments. 2. Batch-to-batch variability of the compound. 1. Standardize solution handling: Prepare aliquots and thaw a fresh one for each experiment. Use the solution immediately after thawing and avoid storing it at 4°C for extended periods. 2. Perform a quality control check: If you suspect batch-to-batch variability, test the new batch alongside a previously validated one in a simple functional assay.
Unexpected peaks in analytical assays (e.g., HPLC). 1. Presence of degradation products: The unexpected peaks could be 2-MeSAMP or 2-MeSADO, especially if the sample has been incubated with cells or stored improperly.[3]1. Run standards of potential degradants: If available, run standards of 2-MeSAMP and 2-MeSADO to confirm the identity of the unknown peaks. 2. Analyze a fresh sample: Prepare a fresh solution of 2-MeSADP and analyze it immediately to see if the unexpected peaks are present.

Data on 2-MeSADP Stability and Storage

Form Solvent Storage Temperature Reported Stability Source
PowderN/A-20°CUp to 3 years[1][2]
SolutionAqueous Buffer-80°CUp to 1 year[1][2]
SolutionAqueous Buffer4°CRecommended for short-term use (prepare fresh weekly)[1]
SolutionCell Culture Medium37°CHalf-life of approximately 2.3 hours in astroglial culture[3]

Experimental Protocols

Protocol for Assessing 2-MeSADP Stability by HPLC

This protocol provides a general framework for assessing the stability of 2-MeSADP solutions. Optimization may be required based on the specific HPLC system and column used.

  • Preparation of 2-MeSADP Samples:

    • Prepare a stock solution of 2-MeSADP (e.g., 10 mM in water).

    • Create aliquots of the stock solution in separate vials for each time point and condition to be tested (e.g., different temperatures: -20°C, 4°C, room temperature).

    • At each designated time point, take a sample and dilute it to the working concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size).

    • Mobile Phase (Isocratic): A buffered aqueous solution with an organic modifier. A starting point could be a mixture of potassium phosphate buffer, tetrabutylammonium bromide (as an ion-pairing agent), and acetonitrile.

    • Flow Rate: 1.0 - 1.2 mL/min.

    • Detection: UV detector set to the maximum absorbance wavelength of 2-MeSADP (approximately 275 nm).[4]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run a standard of freshly prepared 2-MeSADP to determine its retention time.

    • Monitor the chromatograms of the stability samples over time for a decrease in the area of the 2-MeSADP peak and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of 2-MeSADP remaining at each time point relative to the initial time point (t=0).

Protocol for Functional Stability Assessment using a cAMP Assay

This protocol assesses the functional stability of 2-MeSADP by measuring its ability to inhibit adenylyl cyclase via P2Y12/13 receptor activation in a cell-based assay.

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the human P2Y12 or P2Y13 receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells to approximately 70-80% confluency.

  • Assay Procedure:

    • Prepare 2-MeSADP solutions that have been stored under the desired stability testing conditions.

    • Harvest and resuspend the cells in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

    • Add the cells to a microplate.

    • Pre-treat the cells with a Gs-coupled receptor agonist like forskolin to stimulate cAMP production.

    • Add different concentrations of your 2-MeSADP stability samples to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Generate dose-response curves for the inhibition of forskolin-stimulated cAMP production by 2-MeSADP for each storage condition and time point.

    • A rightward shift in the EC50 value or a decrease in the maximum inhibition indicates a loss of functional 2-MeSADP.

Visualizations

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors 2-MeSADP 2-MeSADP P2Y1R P2Y1 Receptor 2-MeSADP->P2Y1R P2Y12_13R P2Y12/13 Receptors 2-MeSADP->P2Y12_13R Gq Gq P2Y1R->Gq Gi Gi P2Y12_13R->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP produces Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation inhibits Ca2_release->Platelet_Aggregation PKC->Platelet_Aggregation G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 2-MeSADP Stock Solution aliquot Aliquot Stock for Each Condition/Time Point prep_stock->aliquot store Store Aliquots under Defined Conditions (e.g., -20°C, 4°C, RT) aliquot->store sample At Each Time Point, Retrieve Sample store->sample analyze_hplc Analyze by HPLC-UV sample->analyze_hplc analyze_functional Perform Functional Assay (e.g., cAMP) sample->analyze_functional calc_degradation Calculate % Degradation (Peak Area vs. t=0) analyze_hplc->calc_degradation calc_activity Determine EC50 Shift or Loss of Max Activity analyze_functional->calc_activity conclusion Determine Stability Under Test Conditions calc_degradation->conclusion calc_activity->conclusion G start Reduced or Inconsistent Assay Results? check_storage Was the solution stored at -80°C and aliquoted to avoid freeze-thaw cycles? start->check_storage no_storage Improper storage is a likely cause of degradation. check_storage->no_storage No yes_storage Storage is likely correct. check_storage->yes_storage Yes check_incubation Is the compound incubated with cells for an extended period? yes_storage->check_incubation yes_incubation Enzymatic degradation in the assay is possible. Consider reducing incubation time. check_incubation->yes_incubation Yes no_incubation Enzymatic degradation is less likely. check_incubation->no_incubation No check_prep Was the solution freshly prepared and diluted accurately? no_incubation->check_prep no_prep Preparation error could be the issue. Prepare a fresh solution. check_prep->no_prep No yes_prep Consider other experimental variables or compound batch variability. check_prep->yes_prep Yes

References

Troubleshooting low response to 2-MeSADP in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or unexpected responses to 2-MeSADP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-MeSADP and what is its primary mechanism of action?

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and stable analog of adenosine diphosphate (ADP). It functions as an agonist for purinergic P2Y receptors, particularly P2Y1, P2Y12, and P2Y13. In platelet function studies, its primary mechanism involves the activation of P2Y1 and P2Y12 receptors on the platelet surface.[1]

  • P2Y1 Receptor Activation: Coupled to Gq protein, this pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and subsequent platelet shape change.[1][2]

  • P2Y12 Receptor Activation: Coupled to Gi protein, this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action reinforces and sustains the platelet aggregation response initiated by P2Y1 activation.[1][2]

Q2: What are the expected outcomes of 2-MeSADP stimulation in a platelet aggregation assay?

In a typical in vitro platelet aggregation assay, such as light transmission aggregometry (LTA), the addition of an appropriate concentration of 2-MeSADP to platelet-rich plasma (PRP) should induce a robust aggregation response.[3][4] This is characterized by an increase in light transmittance as platelets clump together. The response is generally dose-dependent.

Q3: How should 2-MeSADP be stored and handled?

Proper storage and handling are critical for maintaining the potency of 2-MeSADP. It is typically supplied as a salt and should be stored at -20°C. For experimental use, it is recommended to prepare fresh solutions in an appropriate buffer (e.g., saline or water) and use them promptly. Repeated freeze-thaw cycles should be avoided. The stability of the reconstituted solution can also impact results; for instance, ADP reagents stored for extended periods can lead to a significant drop in platelet reactivity.[5]

Troubleshooting Guide: Low Response to 2-MeSADP

A low or absent response to 2-MeSADP can be frustrating. This guide provides a systematic approach to identifying and resolving potential issues.

Problem Area 1: Reagent and Preparation

Q: My 2-MeSADP solution is not inducing the expected platelet aggregation. Could the reagent be the problem?

A: Yes, issues with the 2-MeSADP solution are a common cause of low response. Consider the following:

  • Improper Storage: Has the 2-MeSADP been stored correctly at -20°C?[3] Exposure to higher temperatures can lead to degradation.

  • Degraded Solution: Was the working solution freshly prepared? If not, the 2-MeSADP may have degraded in the solution. It is best practice to use freshly prepared solutions for each experiment.

  • Incorrect Concentration: Double-check all calculations for the dilution of your stock solution. A simple calculation error can lead to a final concentration that is too low to elicit a strong response.

  • Contamination: Ensure that the solvent used to dissolve the 2-MeSADP is free of contaminants that might interfere with the assay.

Problem Area 2: Sample Collection and Handling

Q: Could the way I collected and prepared my blood sample be affecting the results?

A: Absolutely. Platelets are highly sensitive, and improper handling can lead to their activation or desensitization before the experiment even begins.[6][7]

  • Anticoagulant Choice: The type of anticoagulant used is crucial. Citrate is the standard anticoagulant for most platelet function tests.[7] The use of EDTA is not recommended as it can inhibit platelet aggregation.[6]

  • Venipuncture Technique: A clean and efficient venipuncture is essential to avoid premature platelet activation. Traumatic draws can release tissue factor and activate platelets.

  • Sample Storage Temperature: Blood samples for platelet aggregation studies should be kept at room temperature.[7] Cooling can activate platelets.[7]

  • Time from Collection to Assay: There is a limited window for accurate testing. Platelet function can decline over time after blood collection. It is recommended to perform the assay within 4 hours of venipuncture.[8] One study showed that ADP-stimulated platelet reactivity decreased significantly over time, with a recommendation to perform measurements within an hour of blood collection.[5]

Problem Area 3: Experimental Protocol and Equipment

Q: I've checked my reagents and sample handling, but I'm still seeing a low response. What else could be wrong?

A: The experimental setup and procedure itself can be a source of error.

  • Incorrect Platelet Count: The platelet count in the platelet-rich plasma (PRP) can affect the aggregation response. For light transmission aggregometry, a platelet count between 200-400 x 10^9/L is often recommended.[7] Counts below 200 x 10^9/L can lead to diminished responses.[7]

  • Inadequate Stirring: Platelets need to be in close proximity to aggregate. Ensure the stir bar in the aggregometer cuvette is functioning correctly and at the appropriate speed. Absence of stirring will significantly reduce or prevent aggregation.[7]

  • Incorrect Temperature: Platelet aggregation assays should be performed at 37°C.[7] Check that your aggregometer is properly calibrated and maintaining this temperature.

  • Receptor Desensitization: P2Y1 and P2Y12 receptors can become desensitized after initial activation.[1][2][9] This can be caused by premature activation of platelets during sample preparation or by repeated stimulation. Desensitization of P2Y1 is largely dependent on protein kinase C (PKC) activity, while P2Y12 desensitization is mediated by G protein-coupled receptor kinases (GRKs).[1][2][9]

Problem Area 4: Interfering Substances and Donor Variability

Q: Could something in the donor's system be affecting the platelet response to 2-MeSADP?

A: Yes, this is a significant factor to consider.

  • Medications: Many common medications can interfere with platelet function. These include aspirin, nonsteroidal anti-inflammatory drugs (NSAIDs), certain antibiotics, and antidepressants.[10][11][12] It is crucial to have a thorough medication history of the blood donor.

  • Dietary Factors: Certain foods and supplements can also impact platelet activity. For example, omega-3 fatty acids may reduce platelet aggregation, while diets high in saturated fats can promote it.[10]

  • Genetic Factors: There can be inherent variability in platelet receptor expression and function between individuals. Some individuals may have inherited platelet function disorders that result in a reduced response to agonists like ADP and its analogs.[13]

Data Presentation

Table 1: Potency of 2-MeSADP at P2Y Receptors

Receptor SubtypeSpeciesEC50 / pEC50Reference
P2Y1HumanpEC50 = 8.29
P2Y12HumanEC50 = 5 nM
P2Y13HumanEC50 = 19 nM
P2Y13MouseEC50 = 6.2 nM
P2Y6RatpEC50 = 5.75[3]

EC50: Half maximal effective concentration. pEC50: -log(EC50).

Experimental Protocols

Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the basic steps for assessing platelet aggregation in response to 2-MeSADP using LTA.

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from a healthy, consenting donor who has not taken any platelet-interfering medications for at least 10-14 days.
  • Use a 19- or 21-gauge needle for a clean venipuncture to minimize platelet activation.
  • Draw blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
  • Keep the blood at room temperature. Do not refrigerate.
  • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.
  • Carefully aspirate the upper PRP layer and transfer it to a separate plastic tube.
  • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP). The PPP will be used to set the 100% aggregation baseline.

2. Platelet Aggregation Assay:

  • Pre-warm the aggregometer to 37°C.
  • Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.
  • Set the baseline (0% aggregation) with the PRP sample.
  • Replace the PRP cuvette with a cuvette containing the same volume of PPP to set the 100% aggregation level.
  • Replace the PPP with the PRP cuvette.
  • Add a small volume (e.g., 50 µL) of the 2-MeSADP working solution to the PRP to achieve the desired final concentration.
  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.

3. Data Analysis:

  • The aggregation is typically quantified as the maximum percentage change in light transmission.
  • Dose-response curves can be generated by testing a range of 2-MeSADP concentrations.

Visualizations

Signaling_Pathways cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway MeSADP1 2-MeSADP P2Y1 P2Y1 Receptor MeSADP1->P2Y1 Gq Gq Protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca ShapeChange Platelet Shape Change Ca->ShapeChange Aggregation Sustained Aggregation ShapeChange->Aggregation Initiates MeSADP2 2-MeSADP P2Y12 P2Y12 Receptor MeSADP2->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP reduces production of cAMP->Aggregation Troubleshooting_Workflow Start Low/No Response to 2-MeSADP Reagent Check Reagent (Storage, Age, Concentration) Start->Reagent Sample Review Sample Handling (Anticoagulant, Temp, Time) Reagent->Sample Reagent OK Resolved Problem Resolved Reagent->Resolved Issue Found & Fixed Protocol Verify Protocol (Platelet Count, Stirring, Temp) Sample->Protocol Sample Handling OK Sample->Resolved Issue Found & Fixed Interference Investigate Interference (Drugs, Diet, Genetics) Protocol->Interference Protocol OK Protocol->Resolved Issue Found & Fixed Interference->Resolved Issue Found & Fixed Consult Consult Senior Staff / Technical Support Interference->Consult No Obvious Interference

References

How to prevent 2-MeSADP hydrolysis in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-MeSADP. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 2-MeSADP in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is 2-MeSADP and why is its stability a concern?

2-Methylthioadenosine 5'-diphosphate (2-MeSADP) is a potent and selective agonist for the P2Y₁, P2Y₁₂, and P2Y₁₃ purinergic receptors.[1] It is an analog of adenosine diphosphate (ADP) used to study platelet aggregation, immune responses, and thrombosis.[1][2] Its stability is a critical concern because it is susceptible to hydrolysis, where the pyrophosphate bond is cleaved. This degradation leads to the formation of less active or inactive products, such as 2-MeSAMP (2-methylthioadenosine 5'-monophosphate), which can compromise experimental reproducibility and accuracy.[3][4]

Q2: What are the primary causes of 2-MeSADP hydrolysis?

There are two main causes of 2-MeSADP hydrolysis:

  • Spontaneous Chemical Hydrolysis: This occurs due to the inherent instability of the pyrophosphate bond in aqueous solutions. The rate is influenced by factors such as temperature, pH, and the presence of divalent cations.[5]

  • Enzymatic Hydrolysis: In biological systems, enzymes known as ectonucleotidases (such as NTPDase1/CD39) rapidly degrade nucleotides like ADP and its analogs.[6] These enzymes are often present on the surface of cells or in plasma.

Q3: How should I prepare and store 2-MeSADP stock solutions to maximize stability?

To ensure maximum stability, stock solutions should be prepared and stored following strict protocols. It is recommended to dissolve 2-MeSADP powder in a high-purity, sterile, aqueous buffer at a slightly acidic to neutral pH (e.g., pH 6.5-7.4) or in nuclease-free water. Immediately after preparation, the stock solution should be aliquoted into single-use volumes and stored at ≤ -20°C, with -80°C being optimal for long-term storage.[7] Avoid repeated freeze-thaw cycles.

Q4: Which buffer systems are recommended for experiments involving 2-MeSADP?

The choice of buffer is critical. While phosphate buffers are common, they may increase the rate of hydrolysis for some phosphate-containing compounds.[8] Buffers such as HEPES, Tris, or PIPES are generally preferred. The final pH of the experimental buffer should be maintained in the range of 6.5 - 7.4. It is crucial to use high-purity reagents and water to avoid contaminants like metal ions that can catalyze hydrolysis.

Q5: How can I prevent enzymatic degradation of 2-MeSADP in my biological samples?

When working with cells, tissues, or plasma that may contain ectonucleotidases, the addition of a specific inhibitor is essential. ARL67156 is a commonly used competitive inhibitor of ecto-ATPases/ADPases like NTPDase1 (CD39) and NTPDase3.[9][10][11] Using it at a concentration of 50-100 μM can significantly reduce the enzymatic hydrolysis of 2-MeSADP.[9][11]

Troubleshooting Guide

Problem: Inconsistent or weaker-than-expected agonist activity in my assay.

This is the most common issue arising from 2-MeSADP degradation. Follow this troubleshooting workflow to identify and resolve the problem.

A Start: Inconsistent/ Weak Agonist Effect B Is the 2-MeSADP stock solution fresh (< 1 month old)? A->B C Prepare a fresh stock solution from powder. Aliquot and store at -80°C. B->C No D Does your experiment use biological samples (cells, plasma, etc.)? B->D Yes C->D E Incorporate an ectonucleotidase inhibitor (e.g., 50-100 µM ARL67156) into the buffer. D->E Yes F Check buffer pH and composition. Is pH 6.5-7.4? Are you avoiding phosphate buffers? D->F No E->F G Remake the buffer using high-purity reagents. Adjust pH carefully. F->G No H Consider verifying 2-MeSADP integrity and concentration via HPLC. F->H Yes G->H I Problem Solved H->I

Caption: Troubleshooting logic for inconsistent 2-MeSADP activity.

Data Presentation

Table 1: Recommended Storage and Handling of 2-MeSADP
ParameterRecommendationRationale
Form Lyophilized PowderMost stable form for long-term storage.
Storage (Powder) -20°C, desiccatedMinimizes spontaneous degradation and moisture absorption.
Solvent Nuclease-free water or non-phosphate buffer (e.g., HEPES, Tris)Ensures purity and avoids buffer-catalyzed hydrolysis.
Stock Conc. 1-10 mMA practical concentration range for dilution into final assays.
Storage (Solution) Aliquot into single-use tubes, store at -80°CPrevents repeated freeze-thaw cycles and minimizes hydrolysis.[7]
Shelf-life (Solution) ~1 month at -80°CFor best results, fresh solutions are always preferred.
Table 2: Properties of Ectonucleotidase Inhibitor ARL67156

ARL67156 is a weak competitive inhibitor of several ectonucleotidases responsible for ATP/ADP hydrolysis.[9]

Target Enzyme (Human)Inhibition Constant (Kᵢ)Recommended Working Conc.Reference
NTPDase1 (CD39) 11 ± 3 µM50 - 100 µM[9][11]
NTPDase3 18 ± 4 µM50 - 100 µM[9][11]
NPP1 12 ± 3 µM50 - 100 µM[9][11]
NTPDase2, NTPDase8, CD73 Weakly inhibited> 100 µM[9]

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM 2-MeSADP Stock Solution
  • Preparation: Allow the vial of lyophilized 2-MeSADP powder to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to collect all powder at the bottom. Reconstitute the powder in an appropriate volume of sterile, nuclease-free water or 20 mM HEPES buffer (pH 7.0). For example, add 1 mL of solvent to ~5 mg of 2-MeSADP trisodium salt (FW ~507 g/mol ) to get a ~10 mM solution. (Note: Always use the batch-specific molecular weight found on the vial).[12]

  • Mixing: Vortex gently until the powder is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, low-retention microcentrifuge tubes (e.g., 10 µL aliquots).

  • Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to -80°C for long-term storage.

Protocol 2: Monitoring 2-MeSADP Hydrolysis via HPLC

This protocol provides a general framework for quantifying 2-MeSADP and its primary hydrolytic product, 2-MeSAMP, using reverse-phase HPLC with UV detection.

  • Sample Preparation:

    • At designated time points, take an aliquot of your experimental buffer containing 2-MeSADP.

    • Immediately stop any enzymatic reactions by adding a quenching agent, such as an equal volume of 0.8 M perchloric acid, and placing the sample on ice.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and neutralize with a potassium phosphate or potassium hydroxide solution.

  • HPLC System:

    • Column: C18 analytical column (e.g., 5 µm, 4.6 x 250 mm).[13]

    • Mobile Phase A: 25-100 mM potassium phosphate buffer (KH₂PO₄), pH adjusted to 6.0-6.5.[13][14]

    • Mobile Phase B: Acetonitrile or Methanol.[13]

    • Detection: UV detector set to 252-254 nm.[13][14]

  • Chromatography:

    • Equilibrate the column with the mobile phase.

    • Inject the prepared sample.

    • Run a gradient elution to separate 2-MeSADP, ADP, 2-MeSAMP, and AMP. A typical run time is 10-30 minutes.[13][15]

  • Quantification:

    • Run standards of 2-MeSADP and 2-MeSAMP to determine their retention times.

    • Integrate the peak areas of the analytes in your samples.

    • Calculate the concentration of each compound by comparing its peak area to a standard curve. The percentage of hydrolysis can be calculated as [2-MeSAMP] / ([2-MeSAMP] + [2-MeSADP]) * 100.

Visualizations

2-MeSADP Experimental Workflow

cluster_prep Preparation Phase cluster_exp Experiment Phase A Receive & Store 2-MeSADP Powder (-20°C, Desiccated) B Prepare Fresh Stock (e.g., 10 mM in H₂O) Use Immediately A->B C Aliquot into Single-Use Volumes B->C D Snap-Freeze & Store (-80°C) C->D E Prepare Experimental Buffer (e.g., HEPES, pH 7.0) F Add Ectonucleotidase Inhibitor (e.g., ARL67156) if needed E->F G Thaw Single Aliquot of 2-MeSADP Stock F->G H Dilute 2-MeSADP to Final Working Concentration G->H I Perform Experiment H->I

Caption: Recommended workflow for handling 2-MeSADP to minimize hydrolysis.

2-MeSADP P2Y₁₂ Receptor Signaling Pathway

mesadp 2-MeSADP p2y12 P2Y₁₂ Receptor mesadp->p2y12 Binds gi Gαi Protein p2y12->gi Activates ac Adenylyl Cyclase gi->ac Inhibits pi3k PI3K gi->pi3k Activates camp ↓ cAMP ac->camp platelet Platelet Activation & Aggregation camp->platelet Inhibits akt Akt (Protein Kinase B) pi3k->akt Activates akt->platelet Promotes

References

Technical Support Center: Optimizing 2-MeSADP for Maximal Platelet Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for optimizing 2-methylthioadenosine diphosphate (2-MeSADP) concentration in platelet activation experiments.

2-MeSADP Signaling and Platelet Activation

2-MeSADP is a potent and stable analog of adenosine diphosphate (ADP) that activates platelets by binding to two G-protein-coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3] The co-activation of both receptors is essential for achieving maximal and sustained platelet aggregation.[4][5]

  • P2Y1 Receptor: Coupled to the Gq protein, its activation leads to a rapid influx of intracellular calcium (Ca2+), initiating platelet shape change and a transient, reversible aggregation.[2][4][5]

  • P2Y12 Receptor: Coupled to the Gi protein, its activation inhibits adenylyl cyclase, which in turn decreases cyclic adenosine monophosphate (cAMP) levels.[1][6] This action amplifies and sustains the aggregation response initiated by the P2Y1 receptor.[2][4]

The dual signaling pathway is crucial for robust platelet activation, leading to granule secretion and the conformational change of the integrin αIIbβ3 (GPIIb/IIIa) receptor, which is the final common step for platelet aggregation.[1]

G cluster_receptor Platelet Surface cluster_pathway Intracellular Signaling cluster_response Platelet Response 2-MeSADP 2-MeSADP P2Y12 P2Y12 2-MeSADP->P2Y12 Binds P2Y1 P2Y1 Gq Gq activation P2Y1->Gq Gi Gi activation P2Y12->Gi PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 ShapeChange Shape Change & Initial Aggregation Ca2->ShapeChange cAMP ↓ cAMP AC->cAMP Sustained Amplification & Sustained Aggregation cAMP->Sustained MaxActivation Maximal Platelet Activation ShapeChange->MaxActivation Sustained->MaxActivation

Caption: Signaling pathway of 2-MeSADP-induced platelet activation.

Experimental Protocols and Data

Quantitative Data Summary

The optimal concentration of 2-MeSADP can vary based on the platelet preparation method, donor variability, and the specific endpoint being measured (e.g., aggregation, P-selectin expression).[7] Below are typical concentration ranges and key parameters found in the literature.

Table 1: 2-MeSADP Concentration Ranges and Efficacies

Parameter Value Species Receptor Target Source
Maximal Stimulation Range 0.06 - 2 µM Human P2Y1/P2Y12 [7]
Aggregation Studies 10 nM - 100 nM Mouse P2Y1/P2Y12 [8]
EC₅₀ (Human P2Y12) 5 nM Human P2Y12 [9]
EC₅₀ (Human P2Y1) 6 nM Human P2Y1 [3]
pEC₅₀ (Human P2Y1) 8.29 Human P2Y1 [9]

| pEC₅₀ (Human Platelets) | 8.02 ± 0.20 | Human | P2Y1/P2Y12 |[2] |

Table 2: Common Markers for Platelet Activation

Marker Description Detection Method
PAC-1 Binding Detects the activated conformation of integrin αIIbβ3. Flow Cytometry
CD62P (P-selectin) Surface expression indicates α-granule secretion.[6] Flow Cytometry
CD63 Surface expression indicates dense granule secretion.[7] Flow Cytometry
ATP Release Measures dense granule secretion.[10] Lumi-aggregometry

| Change in Light Transmittance | Measures the formation of platelet aggregates. | Light Transmission Aggregometry (LTA) |

Detailed Experimental Protocol: Optimizing 2-MeSADP by Flow Cytometry

This protocol outlines a method for determining the optimal 2-MeSADP concentration for maximal platelet activation by measuring P-selectin (CD62P) expression and activated integrin αIIbβ3 (PAC-1 binding).

1. Platelet Preparation (Washed Platelets)

  • Blood Collection: Collect whole blood into ACD (acid-citrate-dextrose) tubes.[11] Discard the first ~2 mL to avoid collecting platelets activated during venipuncture.[11]

  • Platelet-Rich Plasma (PRP) Isolation: Centrifuge the whole blood at 350 x g for 20 minutes at room temperature with no brake.[12] Carefully transfer the upper, yellowish PRP layer to a new tube.[12]

  • Washing: Dilute the PRP with 5 volumes of calcium-free HBSS (Hank's Balanced Salt Solution) containing 4 mM EDTA (pH 6.4).[12] Centrifuge for 20 minutes at 350 x g.[12]

  • Resuspension: Gently resuspend the platelet pellet in a suitable buffer (e.g., calcium-free HBSS, pH 6.4) to a concentration of approximately 4 x 10⁸ platelets/mL.[12]

2. Platelet Activation and Staining

  • Dose-Response Setup: Prepare a series of dilutions of 2-MeSADP (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 2, 5 µM) in your resuspension buffer.

  • Activation: In a 12 x 75-mm test tube, add a small volume of your prepared platelets (e.g., 50 µL). Add an equal volume of the 2-MeSADP dilution and gently mix.[11]

  • Incubation: Incubate for 15 minutes at room temperature.[7] Include an unstimulated (vehicle control) sample.

  • Staining: Add fluorophore-conjugated antibodies (e.g., anti-CD62P and PAC-1) to the activated platelet suspension. Incubate for 20 minutes at room temperature in the dark.[12]

  • Fixation (Optional but Recommended): Add 1 mL of cold 1% paraformaldehyde to each tube to stop the reaction and fix the platelets.[11] Store at 2-8°C for at least 2 hours before analysis.[11]

3. Flow Cytometry Analysis

  • Gating: Gate on the platelet population based on their forward and side scatter characteristics.

  • Data Acquisition: Acquire data for a sufficient number of platelet events (e.g., 10,000-50,000).

  • Analysis: Determine the percentage of positive cells and the median fluorescence intensity (MFI) for PAC-1 and CD62P at each 2-MeSADP concentration. Plot the results to identify the concentration that yields the maximal response.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Blood Collection (ACD Tube) B 2. Centrifuge (350g, 20min) to get PRP A->B C 3. Wash Platelets (HBSS + EDTA) B->C D 4. Resuspend Washed Platelets (Target Concentration) C->D E 5. Aliquot Platelets for Dose-Response D->E F 6. Add 2-MeSADP Dilutions (0 - 5 µM) E->F G 7. Incubate (15 min, RT) F->G H 8. Stain with Antibodies (PAC-1, anti-CD62P) G->H I 9. Fix with 1% PFA (Optional) H->I J 10. Acquire on Flow Cytometer I->J K 11. Gate on Platelets J->K L 12. Plot MFI/% Positive vs. Concentration K->L M Determine Optimal Concentration L->M

Caption: Experimental workflow for optimizing 2-MeSADP concentration.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during platelet activation experiments with 2-MeSADP.

Frequently Asked Questions (FAQs)

Q1: What is the ideal anticoagulant to use for blood collection? A1: Acid-citrate-dextrose (ACD) is commonly recommended because it minimizes baseline platelet activation during sample handling.[11] If experiments require physiological calcium levels, sodium citrate may be used, but samples must be processed quickly.

Q2: Should I use platelet-rich plasma (PRP) or washed platelets? A2: This depends on your experimental goals. Washed platelets provide a cleaner system, free from plasma proteins that could interfere with your assay. PRP is closer to physiological conditions but contains other factors that could influence results. For dose-response optimization, a washed platelet system is often preferred to reduce variability.[12]

Q3: How long is 2-MeSADP stable in solution? A3: 2-MeSADP is a stable ADP analog. For best results, prepare fresh dilutions from a concentrated stock solution for each experiment. Store concentrated stocks at -20°C or -80°C according to the manufacturer's instructions.

Q4: Why am I seeing high background activation in my unstimulated (control) sample? A4: High background activation is often due to artifactual stimulation during sample preparation.[11] Key factors to control are:

  • Clean Venipuncture: Discard the first few milliliters of blood.[11]

  • Gentle Handling: Avoid vigorous vortexing or pipetting. Mix by gentle inversion.

  • Temperature: Perform platelet isolation and washing steps at room temperature, as cold temperatures can activate platelets.

  • Prompt Processing: Process blood samples as quickly as possible after collection, ideally within 10-15 minutes.[11]

Troubleshooting Specific Issues

Q5: I am observing low or no platelet activation, even at high 2-MeSADP concentrations. What could be the problem? A5: This could result from several factors:

  • Inactive 2-MeSADP: Your agonist may have degraded. Test a fresh aliquot or a new vial.

  • Platelet Viability: The platelets may have become refractory or non-viable due to improper handling, prolonged storage, or extreme pH changes during washing steps. Ensure your buffer pH is appropriate (e.g., 6.4 for washing, 7.4 for activation).

  • Receptor Desensitization: Prolonged exposure to low levels of ADP or 2-MeSADP can desensitize the P2Y1 and P2Y12 receptors.[13] This can happen if there is significant platelet activation and ADP release during preparation.

  • Presence of Inhibitors: Ensure there are no residual P2Y12 inhibitors (like clopidogrel or ticagrelor) if the blood is from a donor on antiplatelet therapy. The presence of adenosine can also suppress activation.[7]

  • Calcium Requirement: While washing is done in calcium-free buffer, activation assays require calcium. Ensure your final activation buffer contains physiological levels of CaCl₂ (e.g., 1-2 mM).[7]

Q6: My dose-response curve is not sigmoidal and plateaus very early. Why? A6: This may indicate that your concentration range is too high or that a component of the assay is saturated.

  • Adjust Concentration Range: Test a lower range of 2-MeSADP concentrations (e.g., starting in the low nanomolar range).

  • Check Antibody Concentrations: The concentration of your fluorescent antibodies may be the limiting factor. Ensure you have used an optimal, non-saturating amount.

  • Receptor Saturation: You may be observing receptor saturation at the lowest concentrations tested, indicating very high platelet sensitivity.

Q7: There is significant variability in maximal activation between different blood donors. Is this normal? A7: Yes, heterogeneity in platelet responsiveness to agonists among healthy donors is well-documented.[7] This can be due to genetic factors, underlying low-level inflammation, or other physiological differences. It is crucial to perform experiments with multiple donors to ensure the observed effects are broadly applicable.

G Start Problem: Low/No Platelet Activation Q1 Is background activation in control high? Start->Q1 A1_Yes Improve sample handling: - Gentle mixing - Discard first 2mL blood - Process quickly Q1->A1_Yes Yes Q2 Is the 2-MeSADP reagent active? Q1->Q2 No A2_No Use fresh aliquot or new vial of 2-MeSADP. Q2->A2_No No Q3 Does the activation buffer contain Ca²⁺? Q2->Q3 Yes A3_No Add 1-2 mM CaCl₂ to final activation buffer. Q3->A3_No No Q4 Are platelets viable? (Check morphology/count) Q3->Q4 Yes A4_No Review platelet prep protocol. Check buffer pH and handling. Q4->A4_No No A4_Yes Consider donor variability or presence of inhibitors. Test with new donor. Q4->A4_Yes Yes

Caption: Troubleshooting workflow for low platelet activation.

References

Technical Support Center: Cell-to-Cell Variability in Response to 2-MeSADP Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell-to-cell variability in experiments involving 2-Methylthioadenosine diphosphate (2-MeSADP) stimulation.

Frequently Asked Questions (FAQs)

Q1: What is 2-MeSADP and which receptors does it activate?

2-MeSADP is a stable analog of adenosine diphosphate (ADP) and a potent agonist for several P2Y purinergic receptors, particularly P2Y1, P2Y12, and P2Y13.[1][2] It is commonly used in research to study platelet aggregation, intracellular calcium mobilization, and other cellular responses mediated by these receptors.[1][3][4]

Q2: What is the primary signaling pathway activated by 2-MeSADP leading to intracellular calcium increase?

2-MeSADP binding to the Gq-coupled P2Y1 receptor is the primary pathway leading to increased intracellular calcium.[5][6][7] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5]

Q3: Why am I observing significant cell-to-cell variability in calcium response to 2-MeSADP stimulation?

Cell-to-cell variability in response to a uniform stimulus is a common biological phenomenon.[8][9][10] In the context of 2-MeSADP stimulation, this heterogeneity can arise from several factors, including:

  • Stochastic nature of signaling: The biochemical reactions involved in signal transduction are inherently stochastic, leading to variations in the timing and magnitude of responses between individual cells.[8]

  • Variations in protein expression: Individual cells within a population can have different expression levels of P2Y receptors, G-proteins, PLC, and other signaling components.[8]

  • Cell cycle stage: A cell's responsiveness to stimuli can vary depending on its stage in the cell cycle.

  • Receptor desensitization: P2Y1 receptors can undergo rapid desensitization upon agonist binding, and the rate of desensitization may vary between cells.[6][11][12][13]

Q4: Can receptor desensitization contribute to the observed variability?

Yes. The P2Y1 receptor, which is crucial for the calcium response to 2-MeSADP, undergoes rapid phosphorylation-induced desensitization.[6][12] This process is a negative feedback mechanism that limits the signaling response.[6][12] The efficiency and kinetics of this desensitization can differ between cells, contributing to the observed variability in the duration and amplitude of the calcium signal.[11][13]

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating cell-to-cell variability in response to 2-MeSADP.

Issue Potential Cause Recommended Solution
High background fluorescence or no response to 2-MeSADP Improper dye loading: The fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) may not be loaded correctly.[14][15]Optimize dye concentration, incubation time, and temperature for your specific cell type. Ensure the use of Pluronic F-127 to aid in dye solubilization.[15]
Cell health: Cells may be unhealthy or dead, leading to a lack of response.Check cell viability before and after the experiment using a viability stain like Trypan Blue. Ensure proper cell culture conditions.
2-MeSADP degradation: The 2-MeSADP solution may have degraded.Prepare fresh 2-MeSADP solutions for each experiment. Store stock solutions at the recommended temperature (-20°C).
Inconsistent responses across different experiments Variability in cell passage number: Higher passage numbers can lead to phenotypic and signaling changes.Use cells within a consistent and low passage number range for all experiments.
Inconsistent reagent concentrations: Minor variations in the concentrations of 2-MeSADP or other reagents can affect the response.Prepare and use master mixes for reagents where possible to ensure consistency across wells and experiments.
Environmental fluctuations: Changes in temperature or pH can impact cellular responses.Maintain stable environmental conditions (e.g., temperature, CO2) throughout the experiment using a stage-top incubator for live-cell imaging.
"Noisy" or fluctuating baseline calcium levels Phototoxicity: Excessive laser power or exposure time during imaging can damage cells and cause calcium dysregulation.[16]Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.
Dye compartmentalization: The calcium indicator may accumulate in organelles, leading to a non-cytosolic signal.[17]Optimize dye loading conditions to minimize compartmentalization.
Difficulty in quantifying cell-to-cell variability Inappropriate analysis methods: Using bulk measurements (e.g., plate reader) will mask single-cell responses.Employ single-cell imaging techniques like fluorescence microscopy or flow cytometry to capture individual cell responses.[8][18]
Lack of robust statistical analysis: Simple metrics may not accurately capture the complexity of cellular heterogeneity.Utilize advanced statistical methods and software designed for analyzing single-cell data to quantify variability in parameters like peak amplitude, response time, and oscillation frequency.[19][20][21][22][23]

Experimental Protocols

Key Experiment: Single-Cell Intracellular Calcium Imaging

This protocol outlines the general steps for measuring 2-MeSADP-induced intracellular calcium changes in single cells using a fluorescent indicator.

1. Cell Preparation:

  • Plate cells on glass-bottom dishes or plates suitable for microscopy.

  • Allow cells to adhere and reach the desired confluency.

2. Dye Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) and an equal concentration of Pluronic F-127 in a physiological saline solution (e.g., HBSS).[15]

  • Remove the culture medium from the cells and wash once with the physiological saline solution.

  • Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.[15] The optimal time and temperature should be determined empirically for each cell type.[14]

  • Wash the cells twice with the physiological saline solution to remove excess dye.

3. 2-MeSADP Stimulation and Imaging:

  • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

  • Acquire a baseline fluorescence recording for several minutes.

  • Add the 2-MeSADP solution at the desired final concentration.

  • Continue recording the fluorescence signal to capture the cellular response. For kinetic analysis, a high temporal resolution is recommended.[24]

4. Data Analysis:

  • Use image analysis software to identify individual cells (regions of interest, ROIs) and extract the fluorescence intensity over time for each cell.[25]

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).[14]

  • For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence from the baseline (F0).[16]

  • Quantify parameters for each cell, such as the peak amplitude of the response, time to peak, and the presence of oscillations.

  • Analyze the distribution of these parameters across the cell population to characterize the cell-to-cell variability.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 2-MeSADP Signaling Pathway cluster_1 Experimental Workflow MeSADP 2-MeSADP P2Y1 P2Y1 Receptor MeSADP->P2Y1 Gq Gq Protein P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Cell_Culture Cell Culture Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Baseline_Imaging Baseline Imaging Dye_Loading->Baseline_Imaging Stimulation 2-MeSADP Stimulation Baseline_Imaging->Stimulation Response_Imaging Response Imaging Stimulation->Response_Imaging Data_Analysis Single-Cell Data Analysis Response_Imaging->Data_Analysis

Caption: Signaling pathway of 2-MeSADP and the experimental workflow for calcium imaging.

Troubleshooting Logic

G cluster_Variability Troubleshooting Variability cluster_NoResponse Troubleshooting No Response cluster_Inconsistent Troubleshooting Inconsistency Start Problem Encountered Variability High Cell-to-Cell Variability Start->Variability NoResponse No/Low Response Start->NoResponse Inconsistent Inconsistent Results Start->Inconsistent CheckReceptor Check Receptor Expression Levels Variability->CheckReceptor AnalyzeCellCycle Analyze Cell Cycle Distribution Variability->AnalyzeCellCycle ConsiderDesensitization Account for Receptor Desensitization Variability->ConsiderDesensitization CheckDye Optimize Dye Loading Protocol NoResponse->CheckDye CheckHealth Assess Cell Viability NoResponse->CheckHealth CheckAgonist Verify 2-MeSADP Integrity NoResponse->CheckAgonist StandardizePassage Standardize Cell Passage Number Inconsistent->StandardizePassage UseMasterMix Use Reagent Master Mixes Inconsistent->UseMasterMix ControlEnvironment Control Environmental Conditions Inconsistent->ControlEnvironment

Caption: A logical flow for troubleshooting common experimental issues.

References

Technical Support Center: 2-Methylthio-ADP (2-MeSADP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-methylthio-ADP (2-MeSADP) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of 2-MeSADP?

2-MeSADP is a potent agonist for several P2Y purinergic receptors, with a particular selectivity for P2Y1, P2Y12, and P2Y13 receptors.[1] It is often used to study ADP-mediated signaling pathways.

Q2: What are the known downstream signaling pathways activated by 2-MeSADP?

2-MeSADP, by activating its target P2Y receptors, can trigger two main signaling cascades:

  • Inhibition of Adenylyl Cyclase: Activation of Gi-coupled P2Y12 and P2Y13 receptors by 2-MeSADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

  • Mobilization of Intracellular Calcium: Activation of Gq-coupled P2Y1 receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[3]

Q3: How should I prepare and store 2-MeSADP solutions?

2-MeSADP is soluble in water. For stock solutions, it is recommended to dissolve it in water and store at -20°C. Studies on the stability of the related compound adenosine in aqueous solutions suggest good stability at refrigerated and room temperatures over several days, though it is always best practice to use freshly prepared solutions for experiments or to aliquot and freeze for long-term storage to minimize degradation.[4][5]

Q4: Are there known off-target effects of 2-MeSADP?

While 2-MeSADP is highly selective for P2Y1, P2Y12, and P2Y13 receptors, the possibility of off-target effects should always be considered, especially at high concentrations.[1] To date, comprehensive off-target screening data against a broad panel of receptors is not widely published. Researchers should include appropriate controls, such as using selective antagonists for the target P2Y receptors, to confirm that the observed effects are indeed mediated by these receptors. One study noted that 2-MeSADP's effects on locomotor recovery after spinal cord injury were associated with altered gene expression in neuronal apoptosis, remyelination, and the Wnt signaling pathway.[6]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Problem Possible Cause Solution
High variability between experiments Cell passage number and health: Receptor expression levels can change with increasing cell passage.Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.
Inconsistent 2-MeSADP concentration: Degradation of 2-MeSADP in solution.Prepare fresh solutions of 2-MeSADP for each experiment or use aliquots stored at -20°C. Avoid repeated freeze-thaw cycles.
Receptor desensitization: Prolonged exposure to 2-MeSADP can lead to receptor desensitization and reduced responsiveness.[1]Minimize pre-incubation times with 2-MeSADP. Perform time-course experiments to determine the optimal stimulation time.
Unexpected or off-target effects Activation of other P2Y receptors: The cell line used may express multiple P2Y receptor subtypes that can be activated by 2-MeSADP.Characterize the P2Y receptor expression profile of your cell line using qPCR or Western blotting. Use selective antagonists for P2Y1 (e.g., MRS2500), P2Y12 (e.g., AR-C69931MX), and P2Y13 (e.g., MRS2211) to dissect the contribution of each receptor.[7][8][9]
Metabolism of 2-MeSADP: Ectonucleotidases on the cell surface can degrade 2-MeSADP to 2-methylthioadenosine (2-MeSADO), which can have its own biological effects.[10]Consider using an ectonucleotidase inhibitor, such as ARL 67156, in your experimental buffer.
Troubleshooting Intracellular Calcium Mobilization Assays (Fura-2 AM)
Problem Possible Cause Solution
High background fluorescence Incomplete removal of extracellular Fura-2 AM: Residual dye in the medium contributes to background signal.Wash cells thoroughly with buffer after loading.
Leakage of Fura-2 from cells: Some cell types actively extrude the dye.Include an anion transport inhibitor like probenecid in the assay buffer to improve dye retention. Perform experiments at room temperature instead of 37°C to reduce dye extrusion.[11]
Weak or no calcium signal Poor dye loading: Suboptimal concentration of Fura-2 AM or incubation time.Optimize Fura-2 AM concentration (typically 1-5 µM) and incubation time (30-60 minutes) for your specific cell type.[12]
Low P2Y1 receptor expression: The cells may not express sufficient levels of the Gq-coupled P2Y1 receptor.Verify P2Y1 receptor expression using qPCR or Western blotting. Consider using a cell line known to express high levels of P2Y1.
Phototoxicity or photobleaching: Excessive exposure to excitation light.Reduce the intensity and duration of UV light exposure. Use a neutral density filter if available.[12]
Inconsistent baseline Uneven dye loading: Inconsistent Fura-2 AM concentration across cells.Ensure proper mixing of the Fura-2 AM solution before adding to cells.[13]
Cell stress or death: Cells are unhealthy or dying, leading to dysregulated calcium homeostasis.Ensure optimal cell culture conditions and handle cells gently during the experiment.
Troubleshooting Platelet Aggregation Assays
Problem Possible Cause Solution
Reduced or no aggregation in response to 2-MeSADP Low platelet count or poor platelet function: Issues with blood collection or sample handling.Use fresh blood samples and process them promptly. Ensure proper anticoagulation (e.g., with citrate). Avoid excessive mechanical stress during sample preparation.
P2Y12 receptor defect: Genetic variations or acquired defects in the P2Y12 receptor can impair ADP-mediated aggregation.[14][15]If investigating a potential patient-derived defect, consider sequencing the P2Y12 receptor gene.
Presence of interfering substances: Certain medications can inhibit platelet function.[16]Review the donor's medication history for drugs known to affect platelet aggregation (e.g., aspirin, clopidogrel).
High variability in aggregation response Inconsistent platelet count in platelet-rich plasma (PRP): Variations in centrifugation can lead to different platelet concentrations.Standardize the centrifugation protocol for preparing PRP. Measure and normalize platelet counts if possible.
Activation of platelets before adding agonist: Premature activation during sample handling.Handle blood and PRP gently. Avoid cooling the samples, as this can activate platelets.[16]
Use of different agonists: Platelet aggregation is a complex process involving multiple receptors.To specifically assess P2Y12-dependent aggregation, consider using the ratio of ADP- to TRAP-induced aggregation.[17]

Quantitative Data

Table 1: Potency of 2-MeSADP at P2Y Receptors

ReceptorSpeciesAssay TypeParameterValueReference
P2Y1HumanIntracellular Ca²+pEC₅₀8.29[2]
P2Y12HumancAMP InhibitionpEC₅₀9.05[1]
P2Y13HumancAMP InhibitionEC₅₀19 nM[1][2]
P2Y13MousecAMP InhibitionEC₅₀6.2 nM[2]
P2Y6RatNot SpecifiedpEC₅₀5.75[2]
P2Y13HumanCa²⁺/IP₃ responseEC₅₀1.93 nM[18]
P2Y13HumancAMP inhibitionIC₅₀38.9 nM[18]

Table 2: Antagonist Affinity (Ki) at Human P2Y Receptors

AntagonistTarget ReceptorKi (nM)Reference
MRS2500P2Y10.8[8]
AR-C69931MX (Cangrelor)P2Y120.4[9]
MRS2211P2Y13110[7]
A-3P-5-PP2Y1~2800 (IC₅₀)[19]

Experimental Protocols

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol outlines the measurement of intracellular calcium changes in response to 2-MeSADP using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Adherent cells cultured on glass-bottom dishes or 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 2-MeSADP stock solution

  • Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm, and emission at ~510 nm

Procedure:

  • Cell Plating: Seed cells onto glass-bottom dishes or plates to achieve 70-80% confluency on the day of the experiment.

  • Fura-2 AM Loading Solution: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

  • Cell Loading:

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Place the dish or plate on the microscope or plate reader.

    • Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

    • Add 2-MeSADP at the desired final concentration.

    • Continue recording the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Adenylyl Cyclase Inhibition Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity by 2-MeSADP, typically by quantifying the reduction in forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., P2Y12 or P2Y13)

  • 2-MeSADP

  • Forskolin

  • [³H]-ATP

  • Cell lysis buffer

  • Dowex and alumina columns for cAMP separation

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluency.

    • Pre-incubate cells with different concentrations of 2-MeSADP for a short period (e.g., 10-15 minutes).

    • Stimulate the cells with forskolin (to activate adenylyl cyclase) in the presence of [³H]-ATP for a defined time (e.g., 10 minutes).

  • Reaction Termination and Cell Lysis:

    • Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

    • Lyse the cells to release the intracellular contents.

  • cAMP Separation:

    • Separate the newly synthesized [³H]-cAMP from unreacted [³H]-ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.[20][21]

  • Quantification:

    • Measure the amount of [³H]-cAMP using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of forskolin-stimulated cAMP production at each concentration of 2-MeSADP.

    • Determine the IC₅₀ value of 2-MeSADP for adenylyl cyclase inhibition.

Signaling Pathway and Experimental Workflow Diagrams

G 2-MeSADP Signaling Pathways cluster_0 P2Y1 Receptor (Gq-coupled) cluster_1 P2Y12/P2Y13 Receptors (Gi-coupled) P2Y1 P2Y1 PLC Phospholipase C (PLC) P2Y1->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates P2Y12_13 P2Y12 / P2Y13 AC Adenylyl Cyclase (AC) P2Y12_13->AC inhibits ATP_cAMP ATP -> cAMP AC->ATP_cAMP catalyzes PKA Protein Kinase A (PKA) ATP_cAMP->PKA activates Two_MeSADP 2-MeSADP Two_MeSADP->P2Y1 Two_MeSADP->P2Y12_13

Caption: Signaling pathways activated by 2-MeSADP.

G Experimental Workflow: Intracellular Calcium Measurement start Start plate_cells Plate cells on glass-bottom dish start->plate_cells load_fura2 Load cells with Fura-2 AM plate_cells->load_fura2 wash_cells Wash to remove extracellular dye load_fura2->wash_cells deesterify Allow for de-esterification wash_cells->deesterify baseline Record baseline fluorescence (F340/F380) deesterify->baseline add_agonist Add 2-MeSADP baseline->add_agonist record_response Record fluorescence change over time add_agonist->record_response analyze Analyze F340/F380 ratio record_response->analyze end End analyze->end

Caption: Workflow for intracellular calcium measurement.

G Troubleshooting Logic: No Calcium Response rect_node rect_node start No Ca²⁺ response to 2-MeSADP check_loading Fura-2 AM loading adequate? start->check_loading check_receptor P2Y1 receptor expressed? check_loading->check_receptor Yes optimize_loading Optimize dye concentration and incubation time check_loading->optimize_loading No check_agonist 2-MeSADP concentration/activity? check_receptor->check_agonist Yes verify_expression Verify P2Y1 expression (qPCR/Western Blot) check_receptor->verify_expression No use_positive_control Use fresh 2-MeSADP and a positive control (e.g., ATP) check_agonist->use_positive_control Uncertain success Problem Solved check_agonist->success Yes optimize_loading->start verify_expression->start use_positive_control->start

Caption: Troubleshooting logic for no calcium response.

References

Technical Support Center: 2-MeSADP-Induced Calcium Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-MeSADP in calcium signaling assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-MeSADP and what is its role in calcium signaling assays?

2-Methylthioadenosine diphosphate (2-MeSADP) is a potent and stable analog of adenosine diphosphate (ADP). It is widely used in research as a selective agonist for several P2Y purinergic receptors, specifically P2Y1, P2Y12, and P2Y13.[1][2] In calcium signaling assays, 2-MeSADP is used to stimulate these G protein-coupled receptors (GPCRs), which leads to a cascade of intracellular events culminating in a measurable increase in cytosolic calcium concentration ([Ca²⁺]i).

Q2: Which specific P2Y receptors does 2-MeSADP activate to induce calcium mobilization?

2-MeSADP is a potent agonist for P2Y1, P2Y12, and P2Y13 receptors.[2][3] The canonical calcium response is primarily mediated through the P2Y1 receptor, which couples to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), generation of inositol trisphosphate (IP₃), and subsequent release of calcium from intracellular stores like the endoplasmic reticulum. P2Y12 and P2Y13 receptors primarily couple to Gi, which inhibits adenylyl cyclase, but they can also contribute to calcium signaling under certain cellular contexts.[4]

Q3: What does a typical, successful 2-MeSADP-induced calcium response look like?

A successful experiment will typically show a rapid and transient increase in intracellular calcium upon the addition of 2-MeSADP. This is characterized by a sharp peak in fluorescence, followed by a slower decay back towards the baseline. The magnitude and duration of the response are dependent on the concentration of 2-MeSADP used, the expression level of the target P2Y receptor on the cells, and the specific cell type.

Signaling Pathway of 2-MeSADP via P2Y1 Receptor

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER ER Ca²⁺ Store ER->Ca_release Releases Ca²⁺ IP3R->ER Opens Channel Two_MeSADP 2-MeSADP Two_MeSADP->P2Y1 Binds

Caption: 2-MeSADP activates the P2Y1 receptor, leading to Ca²⁺ release.

Troubleshooting Guide

This guide addresses common artifacts and issues encountered during 2-MeSADP-induced calcium signaling assays.

Problem 1: No Response or a Very Weak Signal After 2-MeSADP Addition
Possible Cause Recommended Solution
Degraded 2-MeSADP Agonist Prepare fresh 2-MeSADP solutions from a properly stored powder stock. Avoid repeated freeze-thaw cycles.
Low Receptor Expression Confirm the expression of P2Y1, P2Y12, or P2Y13 receptors in your cell model using techniques like qPCR or Western blotting. Consider using a cell line with higher endogenous expression or a transiently/stably transfected system.
Cell Health Issues Ensure cells are healthy, viable, and not over-confluent. Perform a viability test (e.g., Trypan Blue) before the assay.
Calcium Dye Loading Failure Optimize dye concentration and incubation time. Ensure that the AM ester form of the dye is effectively cleaved by intracellular esterases. Use a positive control like ionomycin to confirm that the dye can detect calcium changes.[5]
Incorrect Buffer Composition Use a buffer (e.g., HBSS) that is free of phosphates, which can chelate extracellular calcium and dampen the signal.
Problem 2: High Background Fluorescence or Baseline Drift
Possible Cause Recommended Solution
Incomplete Dye Removal After loading, wash cells thoroughly with assay buffer to remove any extracellular dye. Some "no-wash" kits may still benefit from a wash step for certain cell lines.[6]
Dye Leakage/Compartmentalization Include an anion-exchange transporter inhibitor like probenecid in the loading and assay buffers to prevent dye leakage.
Phototoxicity or Photobleaching Reduce the intensity of the excitation light or the frequency of measurements to minimize cell stress and dye bleaching.
Cell Stress or Death High background can be a sign of dying cells releasing dye. Ensure optimal cell culture conditions and gentle handling during the assay.
Movement Artifacts Ensure the plate is securely positioned and that any liquid additions are performed gently to avoid disturbing the cell monolayer.[7][8]
Problem 3: Rapid Signal Decay and Receptor Desensitization
Possible Cause Recommended Solution
P2Y Receptor Desensitization 2-MeSADP can induce rapid desensitization of P2Y receptors, particularly P2Y1.[9][10] Use the lowest possible concentration of 2-MeSADP that gives a robust signal. Pre-activation of the P2Y1 receptor can lead to a significant loss of response to subsequent ADP or 2-MeSADP stimulation.[9]
Receptor Internalization Prolonged exposure to an agonist can cause the P2Y1 receptor to be removed from the cell surface.[10] Minimize the time of agonist exposure and allow for sufficient recovery time between stimulations if performing multiple additions.
Feedback Inhibition In some systems, the degradation products of ATP/ADP can trigger feedback mechanisms. While 2-MeSADP is stable, endogenous nucleotide release could contribute to complex feedback loops.[11]
Problem 4: Inconsistent or Variable Results Between Wells
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating and use appropriate techniques to avoid clumping and achieve a uniform monolayer.
Inconsistent Dye Loading Ensure consistent timing and temperature during the dye loading and washing steps for all wells.
Pipetting Inaccuracy Calibrate pipettes regularly. For agonist addition, use a multichannel pipette or an automated liquid handler to ensure simultaneous and equal delivery to all relevant wells.
Edge Effects Temperature and evaporation gradients can occur in the outer wells of a microplate. Avoid using the outermost wells for critical measurements or ensure proper plate incubation and sealing.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem with Assay No_Signal No / Weak Signal Start->No_Signal High_BG High Background Start->High_BG Inconsistent Inconsistent Results Start->Inconsistent Check_Agonist Check 2-MeSADP (Fresh, Correct Conc.) No_Signal->Check_Agonist Optimize_Wash Optimize Wash Steps High_BG->Optimize_Wash Check_Seeding Ensure Uniform Cell Seeding Inconsistent->Check_Seeding Check_Cells Verify Cell Health & Receptor Expression Check_Agonist->Check_Cells Check_Dye Validate Dye Loading (Use Ionomycin) Check_Cells->Check_Dye Check_Buffer Verify Buffer Composition Check_Dye->Check_Buffer Add_Probenecid Add Probenecid Optimize_Wash->Add_Probenecid Reduce_Exposure Reduce Light Exposure Add_Probenecid->Reduce_Exposure Standardize_Loading Standardize Dye Loading Check_Seeding->Standardize_Loading Calibrate_Pipettes Calibrate Pipettes/ Automate Addition Standardize_Loading->Calibrate_Pipettes

Caption: A logical workflow for troubleshooting common assay issues.

Data Presentation

Potency of 2-MeSADP at P2Y Receptors

The following table summarizes the reported potency (EC₅₀ or pEC₅₀) of 2-MeSADP for its primary human and rodent P2Y receptor targets. This data is crucial for designing experiments with appropriate agonist concentrations.

Receptor SubtypeSpeciesPotencyReference
P2Y1 HumanpEC₅₀ = 8.29[2]
P2Y12 HumanEC₅₀ = 5 nM[2]
P2Y13 HumanEC₅₀ = 19 nM[2]
P2Y13 MouseEC₅₀ = 6.2 nM[2]

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. An EC₅₀ of 5 nM corresponds to a pEC₅₀ of 8.3.

Experimental Protocols

General Protocol for a 96-Well Plate-Based Calcium Flux Assay

This protocol provides a general framework. Specific parameters such as cell density, dye concentration, and incubation times should be optimized for your specific cell type and experimental setup.

1. Cell Preparation and Seeding
  • Culture cells expressing the P2Y receptor of interest (e.g., HEK293, CHO, or primary cells) under standard conditions.

  • Harvest cells using a non-enzymatic dissociation solution or gentle trypsinization.

  • Resuspend cells in culture medium and perform a cell count.

  • Seed cells into a 96-well, black-walled, clear-bottom plate at a pre-optimized density (e.g., 20,000 - 80,000 cells per well) to form a confluent monolayer on the day of the assay.[12]

  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Calcium Indicator Dye Loading
  • Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 1 mM probenecid (optional, to prevent dye leakage).

  • Prepare the calcium-sensitive dye working solution (e.g., Fluo-4 AM, Cal-520 AM) in the loading buffer at the desired concentration (typically 1-5 µM).[5][13]

  • Carefully remove the culture medium from the cell plate.

  • Add 100 µL of the dye working solution to each well.

  • Incubate the plate in the dark at 37°C for 45-60 minutes.

  • After incubation, wash the cells 2-3 times with 100 µL of loading buffer to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.

3. Calcium Flux Measurement
  • Prepare a 2X or 5X concentrated stock of 2-MeSADP in the assay buffer.

  • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~494 nm / ~516 nm for Fluo-4).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Using the instrument's integrated liquid handling, add the 2-MeSADP solution to the wells to achieve the final desired concentration.

  • Continue to record the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Dye_Loading Load Cells with Calcium Dye Incubate_24h->Dye_Loading Wash_Cells Wash Cells Dye_Loading->Wash_Cells Baseline Read Baseline Fluorescence Wash_Cells->Baseline Add_Agonist Add 2-MeSADP Baseline->Add_Agonist Acquire_Data Acquire Kinetic Data Add_Agonist->Acquire_Data

References

Temperature and pH effects on 2-MeSADP activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-MeSADP (2-Methylthioadenosine diphosphate).

Frequently Asked Questions (FAQs)

Q1: What is 2-MeSADP and what is its primary mechanism of action?

2-MeSADP is a potent and selective agonist for the P2Y family of purinergic receptors, specifically P2Y1, P2Y12, and P2Y13.[1][2] It is a stable analog of adenosine diphosphate (ADP).[3] Its primary mechanism of action is to bind to and activate these G protein-coupled receptors, initiating downstream signaling cascades.

Q2: What are the main downstream signaling pathways activated by 2-MeSADP?

Activation of P2Y receptors by 2-MeSADP triggers two main signaling pathways:

  • P2Y1 and P2Y13 Receptor Pathway (Gq/G11-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

  • P2Y12 Receptor Pathway (Gi-coupled): Activation of the P2Y12 receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5]

These pathways ultimately lead to various cellular responses, most notably platelet aggregation.[1][6]

Q3: What is the recommended storage condition for 2-MeSADP?

For long-term stability, 2-MeSADP should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, it is shipped on dry ice and should be stored at -20°C or -80°C upon receipt. For short-term use, stock solutions can be kept at 2-8°C for a limited time. Repeated freeze-thaw cycles should be avoided.

Q4: What is the stability of 2-MeSADP in solution?

Troubleshooting Guides

Issue 1: Inconsistent or No Platelet Aggregation Response
Possible Cause Troubleshooting Step
Degraded 2-MeSADP Prepare a fresh stock solution of 2-MeSADP. Ensure it has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your working solution. Perform a dose-response curve to ensure you are using an effective concentration. EC50 values for 2-MeSADP are in the nanomolar range for P2Y12 and P2Y13 receptors.[1]
Suboptimal Assay Temperature Platelet aggregation assays are typically performed at 37°C to mimic physiological conditions.[8][9] Ensure your aggregometer is properly calibrated and maintaining this temperature. Deviations can significantly impact platelet function.
Incorrect pH of Assay Buffer The pH of the buffer used for platelet-rich plasma (PRP) preparation and aggregation studies should be maintained at physiological pH (typically 7.4).[10] Use a calibrated pH meter to verify the buffer pH.
Poor Platelet Quality Use freshly prepared platelet-rich plasma (PRP) for aggregation studies. Platelet function can decline with storage.[11] Ensure proper blood collection and PRP preparation techniques to minimize platelet activation before the experiment.
Presence of P2Y Receptor Antagonists Ensure that no known P2Y12 or P2Y1 antagonists are present in your assay system, as they will inhibit the action of 2-MeSADP.[4]
Issue 2: High Background Signal or Spontaneous Platelet Activation
Possible Cause Troubleshooting Step
Contaminated Reagents or Glassware Use high-purity reagents and thoroughly clean all glassware and equipment. Contaminants can sometimes activate platelets.
Mechanical Stress During Sample Preparation Handle platelet samples gently. Vigorous vortexing or pipetting can cause mechanical activation of platelets.
Incorrect Anticoagulant Ensure the correct anticoagulant (typically citrate) was used during blood collection.

Data Summary

Table 1: Stability of Related Adenosine Phosphates at pH 4

TemperatureStability of ADP
22–25 °CStable
50–55 °C and aboveCompletely hydrolyzed

Data from a study on the thermal decomposition of adenosine phosphates. While not specific to 2-MeSADP, it suggests potential temperature sensitivity.[7]

Experimental Protocols

Key Experiment: In Vitro Platelet Aggregation Assay

This protocol outlines the general steps for measuring 2-MeSADP-induced platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human whole blood collected in citrate tubes.

  • 2-MeSADP stock solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Light Transmission Aggregometer.

  • Pipettes and sterile, non-pyrogenic consumables.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate PRP from red blood cells and white blood cells.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

    • Set the baseline with PRP (0% aggregation) and the reference with PPP (100% aggregation).

    • Add the desired concentration of 2-MeSADP to the PRP sample.

    • Record the change in light transmission over time. Aggregation of platelets will cause the plasma to become more transparent, increasing light transmission.

  • Data Analysis:

    • The aggregation is typically quantified as the maximum percentage of change in light transmission.

Visualizations

Signaling Pathways of 2-MeSADP

2-MeSADP_Signaling cluster_P2Y1_13 P2Y1 & P2Y13 Pathway cluster_P2Y12 P2Y12 Pathway 2-MeSADP_1 2-MeSADP P2Y1_13 P2Y1 / P2Y13 Receptors (Gq-coupled) 2-MeSADP_1->P2Y1_13 PLC Phospholipase C (PLC) P2Y1_13->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation 2-MeSADP_2 2-MeSADP P2Y12 P2Y12 Receptor (Gi-coupled) 2-MeSADP_2->P2Y12 AC Adenylyl Cyclase (AC) P2Y12->AC inhibits cAMP Decreased cAMP AC->cAMP

Caption: Signaling pathways activated by 2-MeSADP.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start: Fresh Whole Blood (Citrated) Centrifuge_PRP Low-Speed Centrifugation (e.g., 200 x g, 20 min) Start->Centrifuge_PRP Separate_PRP Collect Platelet-Rich Plasma (PRP) Centrifuge_PRP->Separate_PRP Centrifuge_PPP High-Speed Centrifugation (e.g., 1500 x g, 10 min) Centrifuge_PRP->Centrifuge_PPP Adjust_Count Adjust Platelet Count in PRP using PPP Separate_PRP->Adjust_Count Separate_PPP Collect Platelet-Poor Plasma (PPP) Centrifuge_PPP->Separate_PPP Separate_PPP->Adjust_Count Pre-warm Pre-warm Adjusted PRP to 37°C Adjust_Count->Pre-warm Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Pre-warm->Calibrate Add_Agonist Add 2-MeSADP Calibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Aggregation Curve Record->Analyze End End Analyze->End

Caption: Workflow for 2-MeSADP-induced platelet aggregation assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent or No Platelet Aggregation Check_Reagent Is 2-MeSADP solution fresh and stored correctly? Start->Check_Reagent Prepare_Fresh Prepare fresh 2-MeSADP solution Check_Reagent->Prepare_Fresh No Check_Concentration Is the concentration correct? (Perform dose-response) Check_Reagent->Check_Concentration Yes Prepare_Fresh->Check_Concentration Adjust_Concentration Adjust concentration Check_Concentration->Adjust_Concentration No Check_Conditions Are assay conditions optimal? (Temp: 37°C, pH: 7.4) Check_Concentration->Check_Conditions Yes Adjust_Concentration->Check_Conditions Calibrate_Equipment Calibrate aggregometer and pH meter Check_Conditions->Calibrate_Equipment No Check_Platelets Are platelets fresh and handled gently? Check_Conditions->Check_Platelets Yes Calibrate_Equipment->Check_Platelets Prepare_New_PRP Prepare new PRP sample Check_Platelets->Prepare_New_PRP No Success Problem Resolved Check_Platelets->Success Yes Prepare_New_PRP->Success Contact_Support Consult further technical support Prepare_New_PRP->Contact_Support

Caption: Logic diagram for troubleshooting platelet aggregation issues.

References

Validation & Comparative

A Comparative Analysis of the Potency of 2-MeSADP and 2-MeSATP at P2Y Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of two prominent synthetic nucleotide analogs, 2-methylthioadenosine diphosphate (2-MeSADP) and 2-methylthioadenosine triphosphate (2-MeSATP), at various P2Y G-protein coupled receptors. This document is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling.

Introduction

2-MeSADP and 2-MeSATP are widely utilized pharmacological tools for studying the physiological and pathophysiological roles of P2Y receptors. These receptors are activated by extracellular nucleotides and are involved in a myriad of cellular processes, making them attractive therapeutic targets. This guide summarizes the available quantitative data on the potency of these two analogs, details the experimental protocols used for their characterization, and provides diagrams of the key signaling pathways involved.

Data Presentation: Potency at P2Y Receptors

The potency of 2-MeSADP and 2-MeSATP has been evaluated at several P2Y receptor subtypes, primarily through in vitro functional assays measuring downstream signaling events. The following table summarizes the reported potency values (EC₅₀ or pEC₅₀) for each compound at human and rodent P2Y receptors.

CompoundReceptorSpeciesPotency (EC₅₀/pEC₅₀)Assay TypeReference
2-MeSADP P2Y₁HumanpEC₅₀ = 8.29Phospholipase C Activation[1]
P2Y₁₂HumanEC₅₀ = 5 nMcAMP Inhibition[1]
P2Y₁₃HumanEC₅₀ = 19 nMcAMP Inhibition[1][2]
P2Y₁₃MouseEC₅₀ = 6.2 nMcAMP Inhibition[1][2]
P2Y₆RatpEC₅₀ = 5.75Not Specified[1]
2-MeSATP P2Y₁HumanAgonist (less potent than 2-MeSADP) / Antagonist (Kᵢ = 5.7 µM)Calcium Mobilization / ADP-induced aggregation[1][3][4]
P2Y₁RatAgonistCalcium Mobilization[3][5]
P2Y₁₁HumanAgonistcAMP Accumulation[3]
P2Y₁₃HumanWeak Agonist (EC₅₀ = 0.45 µM)Signaling Events[6]
P2X₁RatEC₅₀ = 54 nMNot Specified
P2X₃RatEC₅₀ = 350 nMNot Specified

Note on 2-MeSATP at the P2Y₁ Receptor: There is conflicting evidence regarding the activity of 2-MeSATP at the P2Y₁ receptor. Some studies suggest it acts as a weak agonist, while others report it as a competitive antagonist[1][3][4]. This discrepancy may be attributed to the presence of contaminating 2-MeSADP in early preparations of 2-MeSATP[1][3][4]. Purification of 2-MeSATP has been shown to reduce or abolish its agonist activity at the P2Y₁ receptor in some experimental systems[1].

Experimental Protocols

The potency of 2-MeSADP and 2-MeSATP is primarily determined by measuring their ability to activate downstream signaling pathways of P2Y receptors. The two most common assays are the calcium mobilization assay for Gq-coupled receptors (like P2Y₁) and the cAMP accumulation/inhibition assay for Gi-coupled receptors (like P2Y₁₂ and P2Y₁₃).

Calcium Mobilization Assay (for Gq-coupled P2Y₁ Receptors)

This assay measures the increase in intracellular calcium concentration following receptor activation. A common method involves the use of the ratiometric fluorescent indicator Fura-2 AM.

Principle: Gq-coupled P2Y₁ receptor activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Detailed Methodology:

  • Cell Culture: Cells endogenously expressing or recombinantly overexpressing the P2Y₁ receptor (e.g., 1321N1 human astrocytoma cells) are cultured to near confluency in 96-well black-walled, clear-bottom plates[7].

  • Dye Loading: The cell culture medium is removed, and the cells are washed with a HEPES-buffered saline (HBS). A loading buffer containing Fura-2 AM (typically 1-5 µM), a non-ionic surfactant like Pluronic F-127 to aid dye solubilization, and an anion transport inhibitor such as probenecid to prevent dye leakage, is added to the cells[7][8][9]. The cells are then incubated in the dark at room temperature or 37°C for approximately one hour to allow the dye to enter the cells and be de-esterified into its active form[7][8][9].

  • Washing: After incubation, the loading buffer is removed, and the cells are washed multiple times with HBS to remove extracellular dye[7].

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader equipped with dual-excitation monochromators and an automated injection system. The baseline fluorescence is measured by exciting the cells at both 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), with emission collected at ~510 nm[7][10][11]. Varying concentrations of the agonist (2-MeSADP or 2-MeSATP) are then automatically injected into the wells, and the fluorescence ratio (F₃₄₀/F₃₈₀) is recorded over time.

  • Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. The peak response at each agonist concentration is used to generate a dose-response curve, from which the EC₅₀ value can be calculated using non-linear regression analysis[12].

cAMP Inhibition Assay (for Gi-coupled P2Y₁₂ and P2Y₁₃ Receptors)

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: Gi-coupled P2Y₁₂ and P2Y₁₃ receptors, upon activation, inhibit the enzyme adenylyl cyclase, which is responsible for converting ATP to cAMP. This leads to a reduction in the intracellular concentration of cAMP.

Detailed Methodology:

  • Cell Culture: Cells expressing the P2Y₁₂ or P2Y₁₃ receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate multi-well plates[13][14].

  • Pre-stimulation and Agonist Treatment: To measure the inhibition of cAMP production, the intracellular cAMP levels are first elevated using an adenylyl cyclase activator, such as forskolin[15]. Cells are pre-incubated with various concentrations of the agonist (2-MeSADP or 2-MeSATP) for a defined period before or concurrently with the addition of forskolin[15].

  • Cell Lysis and cAMP Measurement: Following stimulation, the reaction is stopped, and the cells are lysed to release the intracellular cAMP. The concentration of cAMP in the cell lysate is then quantified using a variety of methods, such as competitive enzyme immunoassays (EIA) or bioluminescence-based assays[4][16][17]. For example, a common EIA involves competition between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the agonist concentration. The EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal inhibition, is then determined[15].

Signaling Pathways and Experimental Workflows

The activation of P2Y receptors initiates distinct intracellular signaling cascades depending on the G-protein to which they couple.

P2Y₁ Receptor Signaling Pathway (Gq-coupled)

Activation of the Gq-coupled P2Y₁ receptor by an agonist like 2-MeSADP leads to the activation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y1_Receptor P2Y1 Receptor 2-MeSADP->P2Y1_Receptor Binds to Gq Gq P2Y1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_Release->Cellular_Response PKC->Cellular_Response

Caption: P2Y₁ Receptor Gq Signaling Pathway.

P2Y₁₂/P2Y₁₃ Receptor Signaling Pathway (Gi-coupled)

The Gi-coupled P2Y₁₂ and P2Y₁₃ receptors, when activated by agonists such as 2-MeSADP, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This relieves the cAMP-dependent inhibition of various downstream effectors.

P2Y12_13_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeSADP 2-MeSADP P2Y12_13_Receptor P2Y12/P2Y13 Receptor 2-MeSADP->P2Y12_13_Receptor Binds to Gi Gi P2Y12_13_Receptor->Gi Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKA->Cellular_Response Inhibits

Caption: P2Y₁₂/P2Y₁₃ Receptor Gi Signaling Pathway.

Experimental Workflow for Potency Determination

The following diagram illustrates the general workflow for determining the potency (EC₅₀) of a P2Y receptor agonist using a cell-based functional assay.

Experimental_Workflow Cell_Culture 1. Culture Cells Expressing P2Y Receptor Dye_Loading 2. Load Cells with Fluorescent Indicator (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Agonist_Addition 3. Add Serial Dilutions of Agonist (2-MeSADP/2-MeSATP) Dye_Loading->Agonist_Addition Signal_Measurement 4. Measure Downstream Signal (e.g., Calcium Flux or cAMP levels) Agonist_Addition->Signal_Measurement Dose_Response 5. Generate Dose-Response Curve Signal_Measurement->Dose_Response EC50_Calculation 6. Calculate EC50 Value Dose_Response->EC50_Calculation

Caption: General experimental workflow for EC₅₀ determination.

Conclusion

2-MeSADP is a potent agonist at the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors, with nanomolar potencies. In contrast, the potency and activity of 2-MeSATP are more varied. While it is an agonist at the P2Y₁₁ receptor and a weak agonist at the P2Y₁₃ receptor, its role at the P2Y₁ receptor is complex and may depend on the experimental conditions and purity of the compound. For researchers studying P2Y receptor pharmacology, it is crucial to consider the specific receptor subtype of interest and the potential for confounding factors when choosing between these two analogs. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for the design and interpretation of studies in this field.

References

A Comparative Analysis of P2Y1 Receptor Agonists: 2-MeSADP vs. MRS2365

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the receptor binding affinities of two common P2Y1 receptor agonists: 2-Methylthioadenosine diphosphate (2-MeSADP) and MRS2365. The information presented is supported by experimental data to aid in the selection of the appropriate agonist for specific research needs.

Introduction to P2Y1 Receptor Agonists

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation. Adenosine diphosphate (ADP) is the endogenous agonist for this receptor. Both 2-MeSADP, a stable analog of ADP, and MRS2365, a potent and selective agonist, are widely used pharmacological tools to study the function and signaling of the P2Y1 receptor. Understanding their distinct binding affinities is critical for designing and interpreting experiments.

Receptor Binding Affinity: A Head-to-Head Comparison

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Experimental data from competitive radioligand binding assays provides a clear distinction in the binding affinities of 2-MeSADP and MRS2365 for the P2Y1 receptor.

CompoundRadioligandCell TypeKi (nM)Reference
2-MeSADP [¹²⁵I]MRS2500Mouse Platelets46.5 ± 1.7[1]
MRS2365 [¹²⁵I]MRS2500Mouse PlateletsNot explicitly provided in the same study, but noted to inhibit binding.[1]

While the direct Ki for MRS2365 is not provided in this specific study, it is widely recognized as a highly potent P2Y1 agonist with an EC50 value in the sub-nanomolar range (0.4 nM), suggesting a very high binding affinity. Functional assays in human platelets have shown that MRS2365 is a subtype-specific agonist for the P2Y1 receptor.[2] In contrast, 2-MeSADP also activates other P2Y receptors, such as P2Y12 and P2Y13.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology adapted from studies characterizing P2Y1 receptor ligands.[1]

Objective: To determine the binding affinity (Ki) of unlabeled ligands (2-MeSADP and MRS2365) for the P2Y1 receptor by their ability to compete with a radiolabeled antagonist ([¹²⁵I]MRS2500).

Materials:

  • Receptor Source: Membranes from mouse platelets expressing the P2Y1 receptor.[1]

  • Radioligand: [¹²⁵I]MRS2500, a high-affinity P2Y1 receptor antagonist.[1]

  • Competing Ligands: 2-MeSADP and MRS2365.

  • Assay Buffer: Composition not explicitly detailed in the provided search results, but a typical buffer for such assays would be Tris-HCl with divalent cations like MgCl₂.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Platelet membranes are prepared from whole blood through a series of centrifugation steps to isolate the membrane fraction containing the P2Y1 receptors.

  • Incubation: A constant concentration of the radioligand ([¹²⁵I]MRS2500) is incubated with the platelet membranes in the assay buffer.

  • Competition: Increasing concentrations of the unlabeled competing ligands (2-MeSADP or MRS2365) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Platelet Membrane Preparation incubate Incubation with [¹²⁵I]MRS2500 prep->incubate Receptor Source compete Addition of 2-MeSADP or MRS2365 incubate->compete Competitive Binding separate Filtration to Separate Bound and Free Ligand compete->separate Equilibrium quantify Quantification of Bound Radioactivity separate->quantify Measurement analyze Data Analysis (IC50 and Ki Determination) quantify->analyze Generate Curve

Experimental workflow for a competitive radioligand binding assay.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins.[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. This initiates a downstream signaling cascade that is crucial for its physiological effects.

G cluster_pathway P2Y1 Receptor Signaling Pathway Agonist Agonist (2-MeSADP or MRS2365) P2Y1R P2Y1 Receptor Agonist->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Platelet Shape Change) Ca->Response PKC->Response

The P2Y1 receptor is coupled to Gq, leading to the activation of Phospholipase C.

Conclusion

Both 2-MeSADP and MRS2365 are valuable tools for studying the P2Y1 receptor. However, their binding affinities and selectivity profiles differ significantly. MRS2365 exhibits substantially higher potency and selectivity for the P2Y1 receptor, making it the agonist of choice for studies requiring specific activation of this receptor subtype. 2-MeSADP, while also a potent agonist, displays activity at other P2Y receptors, a factor that must be considered in experimental design and data interpretation. The choice between these two agonists will ultimately depend on the specific requirements of the research application.

References

Validating 2-MeSADP Agonist Activity with P2Y12 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common P2Y12 antagonists—cangrelor, ticagrelor, and prasugrel—in the context of validating the activity of the P2Y12 receptor agonist, 2-methylthioadenosine diphosphate (2-MeSADP). This document outlines their comparative efficacy, supported by experimental data, and provides detailed protocols for key validation assays.

Introduction to 2-MeSADP and P2Y12 Receptor Antagonism

The P2Y12 receptor, a G-protein coupled receptor (GPCR) found primarily on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation and the formation of a thrombus. 2-MeSADP is a potent and specific synthetic agonist of the P2Y12 receptor, making it an invaluable tool for studying P2Y12-mediated platelet function and for screening potential antagonists.[1]

Validation of a novel P2Y12 agonist like 2-MeSADP, or the characterization of new antagonists, necessitates a thorough comparison with established P2Y12 inhibitors. This guide focuses on three clinically significant P2Y12 antagonists:

  • Cangrelor: An intravenous, direct-acting, and reversible antagonist with a rapid onset and short half-life.

  • Ticagrelor: An oral, direct-acting, and reversible antagonist belonging to the cyclopentyl-triazolo-pyrimidine class.[2]

  • Prasugrel: An oral, irreversible thienopyridine prodrug that requires metabolic activation to its active metabolite, R-138727.[3][4][5][6]

Understanding the nuances of how these antagonists counteract 2-MeSADP-induced platelet activation is crucial for interpreting experimental results and for the development of new antiplatelet therapies.

Comparative Efficacy of P2Y12 Antagonists against 2-MeSADP

The potency of P2Y12 antagonists can be quantified by their half-maximal inhibitory concentration (IC50) in various functional assays. The following table summarizes the available data on the IC50 values of cangrelor, ticagrelor, and the active metabolite of prasugrel (R-138727) in inhibiting platelet activation induced by 2-MeSADP. It is important to note that direct comparative studies using 2-MeSADP as the agonist are limited, and data is often derived from studies using ADP.

AntagonistAssay TypeAgonistIC50 ValueReference
Cangrelor Platelet Aggregation5 µM ADP3 nM[7]
Ticagrelor GTPγS Binding2-MeSADP59 ± 30 nM[2]
Radioligand Binding ([³³P]2MeS-ADP)2-MeSADP4.3 ± 1.3 nM[8]
Prasugrel (R-138727) Platelet Aggregation (Thromboelastograph)ADP + Collagen0.7 ± 0.1 µM[6]
Radioligand Binding ([³³P]2-MeSADP)2-MeSADPComplete inhibition at 30 µM[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and platelet source.

P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by an agonist such as 2-MeSADP initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10][11] The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt. Both pathways ultimately contribute to the conformational change of the glycoprotein IIb/IIIa receptor, leading to platelet aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-MeSADP 2-MeSADP P2Y12 P2Y12 Receptor 2-MeSADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates (via Gβγ) cAMP cAMP AC->cAMP Reduces production of GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Inhibits Akt Akt PI3K->Akt Activates Akt->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

P2Y12 receptor signaling pathway.

Experimental Workflow for Antagonist Validation

A typical workflow for validating the activity of a P2Y12 antagonist against a 2-MeSADP agonist involves a series of in vitro assays to characterize its inhibitory effects on platelet function.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP LTA Light Transmission Aggregometry (LTA) PRP->LTA cAMP cAMP Immunoassay PRP->cAMP GTP GTPγS Binding Assay PRP->GTP IC50 IC50 Determination LTA->IC50 cAMP->IC50 GTP->IC50 Comparison Comparative Analysis IC50->Comparison

Experimental workflow for P2Y12 antagonist validation.

Detailed Experimental Protocols

Light Transmission Aggregometry (LTA)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

  • P2Y12 antagonist of interest (e.g., cangrelor, ticagrelor, R-138727).

  • 2-MeSADP (agonist).

  • Platelet-poor plasma (PPP) as a reference.

  • Light transmission aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Baseline Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Antagonist Incubation: Pre-incubate the PRP with various concentrations of the P2Y12 antagonist or vehicle control for a specified time at 37°C with stirring.

  • Agonist Stimulation: Add a fixed concentration of 2-MeSADP to initiate platelet aggregation.

  • Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: Determine the maximal aggregation percentage for each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.

cAMP Immunoassay

This assay quantifies the intracellular levels of cAMP, which are expected to decrease upon P2Y12 receptor activation by 2-MeSADP and be restored by P2Y12 antagonists.

Materials:

  • Washed platelets or PRP.

  • P2Y12 antagonist of interest.

  • 2-MeSADP.

  • Forskolin (positive control for adenylyl cyclase activation).

  • Cell lysis buffer.

  • Commercially available cAMP ELISA kit.[1][12][13][14][15]

Procedure:

  • Platelet Preparation: Prepare washed platelets by centrifuging PRP and resuspending the platelet pellet in a suitable buffer.

  • Incubation: Pre-incubate the platelets with the P2Y12 antagonist or vehicle control at 37°C.

  • Stimulation: Add 2-MeSADP to stimulate the P2Y12 receptor. A positive control with forsklin can be included to demonstrate the maximum potential cAMP level.

  • Cell Lysis: Stop the reaction and lyse the cells using the provided lysis buffer to release intracellular cAMP.

  • ELISA Protocol: Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves adding the cell lysate to a microplate pre-coated with a cAMP antibody, followed by the addition of a labeled cAMP conjugate.

  • Detection: After incubation and washing steps, add a substrate to generate a colorimetric signal that is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the cAMP concentration based on a standard curve. Determine the extent to which the antagonist reverses the 2-MeSADP-induced decrease in cAMP levels.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

  • Platelet membranes expressing the P2Y12 receptor.

  • P2Y12 antagonist of interest.

  • 2-MeSADP.

  • [³⁵S]GTPγS (radiolabeled GTP analog).

  • GDP (to ensure G-proteins are in an inactive state initially).

  • Assay buffer.

  • Scintillation counter.[10][16][17][18][19]

Procedure:

  • Membrane Preparation: Prepare platelet membranes through homogenization and centrifugation of platelet pellets.

  • Reaction Setup: In a microplate, combine the platelet membranes, GDP, and various concentrations of the P2Y12 antagonist.

  • Agonist Addition: Add 2-MeSADP to stimulate the P2Y12 receptor.

  • Radioligand Binding: Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for a defined period to allow for [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter mat to separate bound from unbound [³⁵S]GTPγS.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the specific binding of [³⁵S]GTPγS at each antagonist concentration. Plot the percentage of inhibition of 2-MeSADP-stimulated [³⁵S]GTPγS binding against the antagonist concentration to calculate the IC50 value.

Conclusion

The validation of 2-MeSADP's agonist activity through the use of well-characterized P2Y12 antagonists like cangrelor, ticagrelor, and prasugrel provides a robust framework for platelet research and antiplatelet drug development. By employing a combination of functional assays such as light transmission aggregometry, cAMP immunoassays, and GTPγS binding assays, researchers can obtain a comprehensive understanding of the pharmacological profile of novel compounds targeting the P2Y12 receptor. The detailed protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting experiments in this critical area of cardiovascular research.

References

Comparative Analysis of 2-MeSADP Cross-reactivity with P2Y Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-reactivity of 2-Methylthioadenosine diphosphate (2-MeSADP) with various P2Y receptor subtypes. 2-MeSADP is a stable analog of adenosine diphosphate (ADP) and is widely used as a potent agonist in the study of purinergic signaling. Understanding its selectivity profile is crucial for interpreting experimental results and for the development of more specific therapeutic agents.

Data Presentation: Potency of 2-MeSADP at P2Y Receptor Subtypes

The following table summarizes the potency of 2-MeSADP at several human and rodent P2Y receptors, as determined by functional assays. The data is presented as pEC50 (the negative logarithm of the EC50) or EC50 values, which represent the concentration of agonist that gives half-maximal response.

Receptor SubtypeSpeciesPotency (pEC50 / EC50)Key Findings
P2Y1 Human8.29 (pEC50)[1]High potency agonist.
P2Y12 Human5 nM (EC50) / 9.05 (pEC50)[1]High potency agonist, critical for platelet aggregation.[2]
P2Y13 Human19 nM (EC50)[1]Potent agonist.
P2Y13 Mouse6.2 nM (EC50)[1]Potent agonist.
P2Y6 Rat5.75 (pEC50)[1]Significantly lower potency compared to P2Y1, P2Y12, and P2Y13.

Based on the available data, 2-MeSADP is a potent agonist with the highest activity at P2Y12, P2Y1, and P2Y13 receptors.[1] Its selectivity is limited among these three subtypes, making it a useful tool for studying processes where these receptors are co-expressed, such as platelet aggregation.[2][3] However, its significantly lower potency at other subtypes like P2Y6 highlights its preferential activity.

Experimental Protocols

The evaluation of 2-MeSADP's activity at P2Y receptors typically involves heterologous expression of the receptors in cell lines that lack endogenous purinergic receptors (e.g., COS-7, HEK293, 1321N1 astrocytoma cells) followed by functional assays that measure the downstream signaling events.

Inositol Phosphate Accumulation Assay (for Gq-coupled P2Y Receptors)

This assay is used to measure the activation of Gq-coupled receptors, such as P2Y1, which signal through the activation of phospholipase C (PLC).

Methodology:

  • Cell Culture and Transfection: Cells (e.g., COS-7) are transiently transfected with the plasmid DNA encoding the P2Y receptor of interest.[4][5]

  • Metabolic Labeling: 24 hours post-transfection, cells are incubated with myo-[³H]inositol in inositol-free medium for 18-24 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation: Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase). Subsequently, cells are stimulated with varying concentrations of 2-MeSADP for a defined period (e.g., 30-60 minutes).

  • Extraction: The reaction is terminated by adding a solution like ice-cold formic acid.

  • Quantification: The resulting [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 value.

cAMP Inhibition Assay (for Gi-coupled P2Y Receptors)

This assay is employed to assess the activation of Gi-coupled receptors, like P2Y12 and P2Y13, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

Methodology:

  • Cell Culture: Cells endogenously expressing the target receptor (e.g., human platelets) or cell lines transfected with the receptor are used.

  • Adenylyl Cyclase Stimulation: Cells are pre-treated with an adenylyl cyclase activator, such as forskolin or prostaglandin E1, to elevate basal cAMP levels.[1]

  • Agonist Treatment: The cells are then incubated with various concentrations of 2-MeSADP.

  • Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The degree of inhibition of stimulated cAMP levels is calculated, and concentration-response curves are plotted to determine the EC50 value.

Platelet Aggregation Assay

This is a physiological assay that measures the functional consequence of P2Y1 and P2Y12 receptor activation in platelets.[8]

Methodology:

  • Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood by centrifugation.

  • Aggregation Measurement: The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission through the platelet suspension.

  • Agonist Addition: A baseline light transmission is established before adding 2-MeSADP to induce aggregation. As platelets aggregate, the light transmission through the sample increases.

  • Data Recording: The change in light transmission is recorded over time to generate an aggregation curve. The maximum aggregation percentage is determined for each agonist concentration.

  • Data Analysis: Concentration-response curves are constructed to determine the EC50 for platelet aggregation.[3]

Mandatory Visualizations

Signaling Pathways of P2Y Receptors Activated by 2-MeSADP

P2Y_Signaling cluster_Gq Gq-coupled Pathway (P2Y1) cluster_Gi Gi-coupled Pathway (P2Y12, P2Y13) P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response_Gq Cellular Response (e.g., Platelet Shape Change) Ca_release->Response_Gq PKC->Response_Gq P2Y12_13 P2Y12 / P2Y13 Receptors Gi Gi P2Y12_13->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP_cAMP ATP AC->ATP_cAMP converts cAMP cAMP ATP_cAMP->cAMP PKA PKA cAMP->PKA Response_Gi Cellular Response (e.g., Sustained Aggregation) PKA->Response_Gi Agonist 2-MeSADP Agonist->P2Y1 activates Agonist->P2Y12_13 activates

Caption: Signaling pathways for Gq- and Gi-coupled P2Y receptors activated by 2-MeSADP.

General Experimental Workflow for P2Y Receptor Activation Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (e.g., HEK293, COS-7) B 2. Receptor Expression (Transfection with P2Y Receptor Plasmid) A->B C 3. Cell Seeding (Plate for Assay) B->C D 4. Pre-incubation (e.g., with [³H]inositol or Forskolin) C->D E 5. Agonist Stimulation (Incubate with 2-MeSADP) D->E F 6. Reaction Termination & Cell Lysis E->F G 7. Signal Quantification (e.g., Scintillation Counting, ELISA) F->G H 8. Data Analysis (Generate Concentration-Response Curve) G->H I 9. Determine Potency (Calculate EC50 / pEC50) H->I

Caption: A generalized workflow for determining agonist potency at P2Y receptors.

References

A Comparative Analysis of 2-MeSADP and Cangrelor on the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two critical research compounds, 2-methylthioadenosine 5'-diphosphate (2-MeSADP) and cangrelor, and their interactions with the P2Y12 receptor, a key player in platelet activation and thrombosis. This document outlines their respective mechanisms of action, presents key experimental data in a comparative format, and provides detailed protocols for the cited experiments to support further research and drug development efforts.

Introduction to the P2Y12 Receptor

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. It plays a pivotal role in hemostasis and thrombosis. Activation of the P2Y12 receptor by its endogenous agonist, adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation, degranulation, and thrombus formation. This makes the P2Y12 receptor a major target for antiplatelet therapies.

2-MeSADP: A Potent P2Y12 Receptor Agonist

2-MeSADP is a stable and potent analog of ADP and is widely used in research as a selective agonist for P2Y purinergic receptors, particularly P2Y1 and P2Y12. Its high affinity for the P2Y12 receptor makes it an invaluable tool for studying receptor function, downstream signaling pathways, and for screening potential P2Y12 antagonists. 2-MeSADP induces robust platelet aggregation and inhibits the accumulation of cyclic AMP (cAMP) in platelets.

Cangrelor: A Direct-Acting, Reversible P2Y12 Receptor Antagonist

Cangrelor is a non-thienopyridine adenosine triphosphate (ATP) analog that acts as a potent, direct-acting, and reversible antagonist of the P2Y12 receptor. Unlike thienopyridine antiplatelet drugs such as clopidogrel and prasugrel, cangrelor does not require metabolic activation, leading to a rapid onset of action. Its effects are also quickly reversed upon cessation of administration due to a short plasma half-life of 3 to 6 minutes.[1] These properties make cangrelor a significant compound in both clinical and research settings for achieving immediate and predictable P2Y12 inhibition.

Quantitative Comparison of 2-MeSADP and Cangrelor

The following tables summarize the key quantitative parameters of 2-MeSADP and cangrelor in relation to the P2Y12 receptor.

Parameter2-MeSADPCangrelorReference
Mechanism of Action P2Y12 Receptor AgonistP2Y12 Receptor Antagonist (Competitive, Reversible)[2][3]
Binding Affinity (Kd/pKd) pKd: 8.3 (Kd: 4.57 nM) for recombinant human P2Y12Potent inhibitor, competes with 2-MeSADP for binding[4]
Potency (EC50/IC50) EC50: 5 nM (human P2Y12)Achieves >90% platelet inhibition at therapeutic doses[1][2]
Onset of Action Induces rapid platelet aggregationWithin 2 minutes of intravenous administration
Offset of Action Effects persist as long as it is boundPlatelet function returns to normal within 1 hour of discontinuation
Metabolic Activation Not requiredNot required

Signaling Pathways

The interaction of 2-MeSADP and cangrelor with the P2Y12 receptor triggers distinct downstream signaling events.

cluster_agonist 2-MeSADP (Agonist) Signaling 2-MeSADP 2-MeSADP P2Y12 Receptor P2Y12 Receptor 2-MeSADP->P2Y12 Receptor Gi Protein Gi Protein P2Y12 Receptor->Gi Protein Activates Platelet Aggregation Platelet Aggregation P2Y12 Receptor->Platelet Aggregation Promotes Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases

P2Y12 Agonist Signaling Pathway

cluster_antagonist Cangrelor (Antagonist) Action Cangrelor Cangrelor P2Y12 Receptor P2Y12 Receptor Cangrelor->P2Y12 Receptor Blocks ADP/2-MeSADP ADP/2-MeSADP ADP/2-MeSADP->P2Y12 Receptor Gi Protein Gi Protein P2Y12 Receptor->Gi Protein No Activation Platelet Aggregation Platelet Aggregation P2Y12 Receptor->Platelet Aggregation Inhibits Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase No Inhibition Prepare P2Y12 Membranes Prepare P2Y12 Membranes Incubate with Radioligand and Competitor Incubate with Radioligand and Competitor Prepare P2Y12 Membranes->Incubate with Radioligand and Competitor Separate Bound and Free Ligand Separate Bound and Free Ligand Incubate with Radioligand and Competitor->Separate Bound and Free Ligand Measure Radioactivity Measure Radioactivity Separate Bound and Free Ligand->Measure Radioactivity Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Measure Radioactivity->Data Analysis (IC50, Ki)

References

Selectivity Profile of 2-MeSADP: A Comparative Guide to ADP Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of 2-methylthioadenosine diphosphate (2-MeSADP) with other key ADP analogues at P2Y receptors. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate compounds for their studies.

Comparative Analysis of P2Y Receptor Ligands

2-MeSADP is a potent agonist for the P2Y1, P2Y12, and P2Y13 receptors, which are all activated by the endogenous ligand adenosine diphosphate (ADP).[1][2] However, the potency of 2-MeSADP is generally greater than that of ADP.[3] The selectivity of these and other related compounds is crucial for dissecting the specific roles of these receptor subtypes in physiological and pathological processes.

Below is a summary of the potency and affinity of 2-MeSADP compared to ADP and other widely used experimental compounds, the selective P2Y1 antagonist MRS2179, and the highly selective P2Y1 agonist (N)-methanocarba-2MeSADP.

Data Presentation: Potency and Affinity of ADP Analogues at P2Y Receptors
CompoundReceptor SubtypeSpeciesAssay TypeValueUnitReference(s)
2-MeSADP P2Y1HumanFunctional (pEC50)8.29-[4]
P2Y12HumanFunctional (EC50)5nM[4]
P2Y13HumanFunctional (EC50)19nM[4]
P2Y13MouseFunctional (EC50)6.2nM[4]
ADP P2Y1HumanFunctional (pEC50)6.02 ± 0.09-[3]
P2Y12HumanFunctional (pEC50)--
P2Y13----
(N)-methanocarba-2MeSADP P2Y1-Functional (EC50)1.2 ± 0.2nM[2]
P2Y12-FunctionalNo agonist activity-[2]
P2Y13-FunctionalVery low activity-[2]
MRS2179 P2Y1TurkeyBinding (Kb)102nM[1]
P2Y1-Binding (Kb)177nM[5]
P2Y1-Binding (Ki)100nM[6]
P2X1-Functional (IC50)1.15µM[1][7]
P2X3-Functional (IC50)12.9µM[1][7]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation and the methods used to determine selectivity, the following diagrams illustrate a key P2Y receptor signaling pathway and a typical experimental workflow.

P2Y_Signaling cluster_P2Y1 P2Y1 Receptor (Gq-coupled) cluster_P2Y12_13 P2Y12/P2Y13 Receptors (Gi-coupled) Agonist_P2Y1 2-MeSADP / ADP P2Y1 P2Y1 Receptor Agonist_P2Y1->P2Y1 Gq Gq protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Agonist_P2Y12 2-MeSADP / ADP P2Y12_13 P2Y12/P2Y13 Receptors Agonist_P2Y12->P2Y12_13 Gi Gi protein P2Y12_13->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP

Caption: Simplified signaling pathways for Gq-coupled P2Y1 and Gi-coupled P2Y12/P2Y13 receptors.

Experimental_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Physiological Response A1 Prepare cell membranes expressing target P2Y receptor A2 Radioligand Binding Assay A1->A2 A3 Incubate membranes with radioligand and varying concentrations of test compound A2->A3 A4 Separate bound and free radioligand A3->A4 A5 Quantify radioactivity A4->A5 A6 Calculate Ki values A5->A6 B1 Select functional assay based on G-protein coupling (e.g., Ca²⁺ or cAMP) B2 Treat intact cells with varying concentrations of agonist B1->B2 B3 Measure downstream signal (e.g., fluorescence, luminescence) B2->B3 B4 Generate dose-response curve B3->B4 B5 Calculate EC50/pEC50 values B4->B5 C1 Prepare platelet-rich plasma (PRP) C2 Platelet Aggregometry C1->C2 C3 Add agonist to PRP C2->C3 C4 Measure change in light transmittance C3->C4 C5 Assess aggregation response C4->C5

Caption: General experimental workflow for characterizing P2Y receptor ligands.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key protocols used to determine the selectivity profiles of ADP analogues.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

  • Receptor Preparation: Cell membranes expressing the P2Y receptor of interest are prepared from cultured cells or tissues through homogenization and centrifugation.[8] The protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]2-MeSADP), and varying concentrations of the unlabeled test compound (the competitor).[9]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[8][9]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[9]

Intracellular Calcium Mobilization Assay

This functional assay is used for Gq-coupled receptors like P2Y1.

  • Cell Preparation: Cells expressing the P2Y1 receptor are seeded in a 96-well plate.[10]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10][11]

  • Agonist Addition: Varying concentrations of the agonist (e.g., 2-MeSADP) are added to the wells.

  • Signal Detection: A fluorescence plate reader measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.[10]

  • Data Analysis: The fluorescence signal is used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

Adenylyl Cyclase Inhibition Assay

This functional assay is used for Gi-coupled receptors like P2Y12 and P2Y13.

  • Cell Culture and Treatment: Cells expressing the receptor of interest are incubated with the test compound (agonist).

  • Stimulation: Adenylyl cyclase is then stimulated using an agent like forskolin to increase intracellular cyclic AMP (cAMP) levels.

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The amount of cAMP produced is quantified using a competitive immunoassay (e.g., ELISA) or other detection methods.[12]

  • Data Analysis: The ability of the agonist to inhibit the forskolin-stimulated cAMP production is measured. An IC50 value is determined from the dose-response curve, representing the concentration of agonist that causes 50% inhibition of adenylyl cyclase activity.

Platelet Aggregometry

This assay assesses the physiological response of platelets to agonists.

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood by centrifugation.[13][14] Platelet-poor plasma (PPP) is used as a reference.

  • Assay Procedure: The PRP is placed in a cuvette in an aggregometer, which measures light transmission. A stir bar ensures the platelets remain in suspension.[13]

  • Agonist Addition: An agonist (e.g., ADP or 2-MeSADP) is added to the PRP, inducing platelet aggregation.[15]

  • Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission over time is recorded.[16]

  • Data Analysis: The extent and rate of aggregation are determined from the aggregation curve. This can be used to compare the potency of different agonists or the inhibitory effect of antagonists.

References

Validating 2-MeSADP Effects: A Comparative Guide to Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how receptor knockout models are used to validate the specific effects of 2-methylthioadenosine diphosphate (2-MeSADP), a potent synthetic agonist for several P2Y purinergic receptors. By comparing the responses of wild-type versus knockout models, researchers can precisely delineate the contribution of individual receptors to the physiological and pathological actions of 2-MeSADP, particularly in hemostasis and thrombosis.

Introduction to 2-MeSADP and P2Y Receptors

2-MeSADP is a stable analog of adenosine diphosphate (ADP) that exhibits high potency at P2Y1, P2Y12, and P2Y13 receptors.[1][2] These G protein-coupled receptors (GPCRs) are crucial mediators in various physiological processes, most notably platelet activation. Understanding which receptor mediates a specific effect of 2-MeSADP is critical for developing targeted therapeutics with high efficacy and minimal side effects. Receptor knockout (KO) animal models, where a specific receptor gene is inactivated, are invaluable tools for this purpose. By removing a single receptor from the system, its specific role in the action of a non-selective agonist like 2-MeSADP can be unequivocally identified.

Comparative Analysis of 2-MeSADP Effects in Wild-Type vs. P2Y Receptor Knockout Models

The primary application for validating 2-MeSADP effects using knockout models is in the study of platelet function. The P2Y1 and P2Y12 receptors, in particular, play distinct but synergistic roles in ADP-mediated platelet aggregation.

P2Y1 Receptor: The Initiator

The P2Y1 receptor, coupled to Gq protein, is responsible for initiating platelet response to ADP by mediating calcium mobilization and platelet shape change.[3][4]

  • In Wild-Type Models: 2-MeSADP, as a potent P2Y1 agonist, induces a rapid, transient platelet shape change and initiates aggregation.[4][5]

  • In P2Y1 Knockout Models: Platelets from P2Y1-deficient mice exhibit impaired aggregation in response to ADP and are resistant to thrombosis.[4][6] The initial shape change component of the platelet response to 2-MeSADP is absent, demonstrating the receptor's critical role in initiating aggregation.

P2Y12 Receptor: The Amplifier and Sustainer

The P2Y12 receptor is coupled to Gi protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][7] This action powerfully amplifies and sustains the aggregation response initiated by P2Y1 activation.[3]

  • In Wild-Type Models: 2-MeSADP triggers robust, sustained platelet aggregation and thrombus formation.[8][9] It also inhibits cAMP accumulation in platelets.[2]

  • In P2Y12 Knockout Models: The absence of the P2Y12 receptor severely curtails the effects of 2-MeSADP. Platelets from P2Y12 KO mice show dramatically reduced aggregation.[8][10] In vivo studies demonstrate that P2Y12-null mice form only small, unstable thrombi that fail to occlude vessels and exhibit prolonged bleeding times.[7][9][11] This confirms that P2Y12 is essential for the amplification of platelet activation and the growth and stabilization of a thrombus.[9][11]

P2Y13 Receptor: A Modulatory Role

The P2Y13 receptor is also Gi-coupled and shares significant homology with P2Y12.[1] While less studied in platelets, it is activated by 2-MeSADP and has been shown to play roles in other tissues.

  • In Wild-Type Models: In the nervous system, 2-MeSADP inhibits acetylcholine release at the neuromuscular junction.[12]

  • Using Pharmacological Blockade (as a proxy for KO models): Studies using selective antagonists have shown that the inhibitory effect of 2-MeSADP on acetylcholine release is prevented by a P2Y13 antagonist (MRS-2211) but not by a P2Y12 antagonist (MRS-2395), confirming the effect is mediated by P2Y13.[12] This highlights how pharmacological tools can complement genetic knockout models in receptor validation.

Data Presentation: Quantitative Comparison of 2-MeSADP Effects

The following tables summarize the quantitative data from studies using P2Y12 receptor knockout or knock-in models.

Table 1: Effect of P2Y12 Status on Platelet Aggregation Induced by 2-MeSADP

ModelAgonist ConcentrationPlatelet Aggregation (% of Wild-Type/Control)Reference
P2Y12 D127N Knock-in (Homozygous)10 nM 2-MeSADPSignificantly interrupted/reduced[8]
P2Y12 D127N Knock-in (Homozygous)100 nM 2-MeSADPSignificantly interrupted/reduced[8]
P2Y12 Deficient PlateletsVariousInhibited[10]

Table 2: Effect of P2Y12 Status on In Vivo Thrombosis

ModelThrombosis ModelKey FindingReference
P2Y12 Knockout (-/-) MiceFeCl3-induced mesenteric artery injuryFormation of only small, unstable thrombi; failure to form occlusive thrombi[9][11]
P2Y12 Knockout (-/-) MiceFeCl3-induced thrombosisP2Y12 antagonist (Cangrelor) had no effect, unlike in wild-type mice[10][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental designs is crucial for understanding the validation process.

P2Y_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor (Gq-coupled) cluster_P2Y12 P2Y12/P2Y13 Receptors (Gi-coupled) P2Y1 P2Y1 Gq Gq P2Y1->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Shape_Change Platelet Shape Change (Initiation) Ca_Mobilization->Shape_Change P2Y12 P2Y12 / P2Y13 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP AC->cAMP Aggregation_Sustain Sustained Aggregation (Amplification & Stabilization) cAMP->Aggregation_Sustain Inhibition of inhibition Akt Akt Phosphorylation PI3K->Akt Akt->Aggregation_Sustain Agonist 2-MeSADP Agonist->P2Y1 Agonist->P2Y12

Caption: Signaling pathways of P2Y1 and P2Y12/13 receptors activated by 2-MeSADP.

Knockout_Validation_Workflow cluster_WT Wild-Type (WT) Model cluster_KO Receptor Knockout (KO) Model WT_Admin Administer 2-MeSADP to WT animal/cells WT_Observe Observe Physiological Effect (e.g., Platelet Aggregation, Thrombus Formation) WT_Admin->WT_Observe Compare Compare Results WT_Observe->Compare KO_Admin Administer 2-MeSADP to KO animal/cells KO_Observe Observe Physiological Effect KO_Admin->KO_Observe KO_Observe->Compare Conclusion Conclusion: Effect is mediated by the knocked-out receptor if the response is absent or significantly reduced in the KO model. Compare->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Methadone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for laboratory and research professionals. It is based on the high probability that the query "MethADP" was a typographical error for "Methadone." Methadone is a potent synthetic opioid and a DEA Schedule II controlled substance.[1] All handling and disposal procedures must be in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Essential Safety and Logistical Information

Methadone hydrochloride is a white or off-white crystalline powder that is fatal if swallowed and may cause drowsiness or dizziness.[2][3] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[2] Due to its hazardous nature, stringent safety protocols must be followed during handling and disposal.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[2][4] In case of insufficient ventilation or when handling the powder, use a NIOSH/MSHA approved respirator.[5]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a locked, well-ventilated place in a tightly closed, light-resistant container.[4]

Logistical and Disposal Plans: The primary methods for the disposal of methadone from a laboratory setting are through a licensed hazardous waste contractor or via a DEA-registered reverse distributor. For trace amounts or in specific situations where such services are not immediately available, chemical neutralization may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines.

Quantitative Data for Methadone Hydrochloride

PropertyValueSource
Chemical Formula C₂₁H₂₈ClNO[3]
Molecular Weight 345.89 g/mol [3]
CAS Number 1095-90-5[2][6]
Melting Point 233-235 °C (451.4-455 °F)[1]
Appearance White or off-white crystalline powder[3]
Solubility in Water 12 g/100 mL[1]
Oral LD₅₀ (Rat) Data not available in the provided search results.

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the disposal of methadone in a laboratory setting. This is a general guideline and must be adapted to comply with all applicable regulations and institutional policies.

1. Initial Assessment and Segregation:

  • Identify all methadone waste streams, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Segregate methadone waste from other chemical waste streams to ensure proper handling and disposal.

  • For expired or unused stock, ensure it is clearly labeled and stored securely until disposal.[7]

2. Waste Collection and Labeling:

  • Collect all solid methadone waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the name "Methadone," and any other information required by your institution and local regulations.

  • Aqueous solutions containing methadone should be collected in a separate, compatible, and clearly labeled hazardous waste container.

3. Contacting Environmental Health and Safety (EHS):

  • Once the waste container is full or ready for disposal, contact your institution's EHS department.

  • Provide them with an accurate inventory of the waste, including the amount and concentration of methadone.

  • EHS will arrange for the pickup and disposal of the waste through a licensed hazardous waste contractor.

4. Documentation:

  • Maintain a detailed log of all methadone waste generated and disposed of. This log should include the date, quantity, and method of disposal.

  • These records are crucial for regulatory compliance, especially for DEA-controlled substances.

5. Emergency Spill Procedures:

  • In the event of a spill, evacuate the area and prevent access.

  • Avoid generating dust.[4]

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully scoop the material into a labeled hazardous waste container.

  • For larger spills, contact your institution's EHS or emergency response team immediately.

Visual Workflow for Methadone Disposal

Methadone_Disposal_Workflow start Start: Methadone Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated) start->assess segregate Segregate Methadone Waste assess->segregate collect_solid Collect in Labeled Solid Waste Container segregate->collect_solid Solid or Contaminated Labware collect_liquid Collect in Labeled Liquid Waste Container segregate->collect_liquid Aqueous Solution secure_storage Store Securely in Designated Area collect_solid->secure_storage collect_liquid->secure_storage contact_ehs Contact EHS for Pickup secure_storage->contact_ehs documentation Complete Waste Disposal Log contact_ehs->documentation disposal Disposal by Licensed Contractor documentation->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of Methadone in a laboratory setting.

References

Navigating Laboratory Safety: Personal Protective Equipment and Handling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A critical note on chemical identification: The term "MethADP" does not correspond to a standard chemical identifier in available safety and research databases. This guide provides comprehensive safety protocols for two distinct possibilities: Methadone , a potent synthetic opioid, and Adenosine Diphosphate (ADP) analogues , which are crucial in biochemical research. Accurate identification of the substance is the first and most critical step in ensuring laboratory safety. Researchers are urged to verify the precise chemical identity before proceeding with any handling.

Section 1: Handling Protocols for Methadone

Methadone is a synthetic opioid used in medical treatment for pain and opioid use disorder.[1][2][3] In a laboratory setting, it is a potent compound that is fatal if swallowed and toxic in contact with skin or if inhaled.[4] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[4][5]

Personal Protective Equipment (PPE) for Methadone

A summary of recommended personal protective equipment for handling Methadone is provided below.

PPE CategorySpecificationSource(s)
Hand Protection Chemical resistant gloves.[6]
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[6]
Respiratory NIOSH/MSHA approved respirator if ventilation is inadequate.[6]
Body Protection Protective clothing to prevent skin contact.[7]
Operational Plan for Handling Methadone

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the Safety Data Sheet (SDS).[7]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid generating dust.[8]

  • Solution Preparation: When preparing solutions, add Methadone to the solvent slowly to avoid splashing.

  • Spill Management: In case of a spill, evacuate the area and prevent further spread. For small spills, carefully sweep up or vacuum the material and place it in a suitable container for disposal.[6] Do not release into the environment.[6]

Disposal Plan for Methadone
  • Waste Disposal: Dispose of waste in accordance with all applicable Federal, State, and local laws.[6]

  • Contaminated Materials: All PPE and materials that have come into contact with Methadone should be considered contaminated and disposed of as hazardous waste.

  • DEA Regulations: As Methadone is a DEA scheduled II controlled substance, notify the site's Drug Enforcement Agency compliance officer and local DEA office for appropriate disposal procedures.[6]

Methadone Handling Workflow

MethadoneHandling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Ventilated Work Area DonPPE->PrepWorkArea WeighTransfer Weighing and Transfer (in fume hood) PrepWorkArea->WeighTransfer Proceed to handling SolutionPrep Solution Preparation WeighTransfer->SolutionPrep Decontaminate Decontaminate Work Area SolutionPrep->Decontaminate After experiment DisposeWaste Dispose of Waste per Regulations Decontaminate->DisposeWaste DoffPPE Doff and Dispose of PPE DisposeWaste->DoffPPE

Caption: Workflow for the safe handling of Methadone.

Section 2: Handling Protocols for Adenosine Diphosphate (ADP) Analogues

Adenosine diphosphate (ADP) is a critical organic compound in metabolism.[9] Its analogues are synthesized for various research purposes, including studying cellular signaling pathways.[10] While generally less hazardous than potent opioids, ADP analogues should still be handled with care in a laboratory setting, as their specific toxicological properties may not be fully characterized.

Personal Protective Equipment (PPE) for ADP Analogues

A summary of recommended personal protective equipment for handling ADP Analogues is provided below. This is based on general laboratory best practices for handling chemical reagents.

PPE CategorySpecificationSource(s)
Hand Protection Standard laboratory gloves (e.g., nitrile).General
Eye Protection Safety glasses with side shields.General
Respiratory Not generally required if handled in a well-ventilated area. A dust mask may be used for fine powders.General
Body Protection Laboratory coat.General
Operational Plan for Handling ADP Analogues

Engineering Controls:

  • Handle in a well-ventilated laboratory. A fume hood is recommended when working with volatile solvents or fine powders.

Handling Procedures:

  • Preparation: Wear standard laboratory PPE.

  • Solution Preparation: Many ADP analogues are dissolved in solvents like DMSO or water.[9][10] When preparing stock solutions, ensure the solvent is appropriate for your experimental system. Some analogues may be unstable in certain buffers or pH conditions.[10]

  • Storage: Store solutions as recommended by the manufacturer, often at low temperatures (e.g., -20°C) to prevent degradation.[11]

Disposal Plan for ADP Analogues
  • Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

  • Solvent Waste: If dissolved in solvents like DMSO, dispose of the waste in the appropriate solvent waste container.

ADP Analogue Handling Workflow

ADPAnalogHandling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewProtocol Review Experimental Protocol DonPPE Don Standard Lab PPE ReviewProtocol->DonPPE PrepareSolution Prepare Stock Solution DonPPE->PrepareSolution Proceed to handling PerformExperiment Perform Experiment PrepareSolution->PerformExperiment CleanGlassware Clean Glassware PerformExperiment->CleanGlassware After experiment DisposeWaste Dispose of Chemical Waste CleanGlassware->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE

Caption: General workflow for handling ADP analogues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.